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  • Product: Methyl 5-bromo-2-methoxy-3-methylbenzoate
  • CAS: 722497-32-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-methoxy-3-methylbenzoate

This guide provides a comprehensive overview of the known physical properties of Methyl 5-bromo-2-methoxy-3-methylbenzoate, an organic compound of significant interest to researchers in synthetic and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the known physical properties of Methyl 5-bromo-2-methoxy-3-methylbenzoate, an organic compound of significant interest to researchers in synthetic and medicinal chemistry. As a versatile intermediate, its well-defined physical characteristics are crucial for its application in the development of complex chemical structures, including pharmaceuticals and agrochemicals.[1] This document outlines its key physical data and provides detailed, field-proven methodologies for their experimental determination.

Introduction to Methyl 5-bromo-2-methoxy-3-methylbenzoate

Methyl 5-bromo-2-methoxy-3-methylbenzoate is an aromatic ester. Its structure, featuring a bromo, a methoxy, and a methyl group on the benzene ring, makes it a valuable building block in organic synthesis.[2] The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, while the methoxy and methyl groups influence its electronic properties and reactivity.[1][2] A thorough understanding of its physical properties is the foundation for its effective use in laboratory and industrial settings.

Core Physical Properties

The fundamental physical characteristics of Methyl 5-bromo-2-methoxy-3-methylbenzoate are summarized in the table below. These values are essential for predicting its behavior in different solvents and reaction conditions, as well as for its purification and storage.

PropertyValueSource(s)
CAS Number 722497-32-7[1]
Molecular Formula C₁₀H₁₁BrO₃[1][3]
Molecular Weight 259.10 g/mol [1][3]
Melting Point 60-62 °C
Boiling Point 313.9 °C at 760 mmHg[4]
Appearance Solid (at room temperature)Inferred from melting point
Solubility Soluble in organic solvents[2]
Storage Room temperature, dry, sealed[1]
Experimental Determination of Physical Properties

The following sections detail the standardized, reliable protocols for determining the key physical properties of organic compounds like Methyl 5-bromo-2-methoxy-3-methylbenzoate.

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder.[5]

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]

  • Measurement: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated rapidly to about 20 °C below the expected melting point, and then the heating rate is slowed to approximately 1-2 °C per minute.[6]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6]

Workflow for Melting Point Determination

MeltingPoint A Crush Solid Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Rapidly to ~T_m - 20°C C->D E Heat Slowly (1-2°C/min) D->E F Record T_initial (First Droplet) E->F G Record T_final (All Liquid) F->G H Melting Range (T_initial - T_final) G->H

Caption: Workflow for determining the melting point of a solid organic compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]

Protocol (Simple Distillation Method):

  • Apparatus Setup: A simple distillation apparatus is assembled.[7]

  • Sample and Boiling Chips: At least 5 mL of the liquid sample is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[7]

  • Heating: The flask is heated gently.

  • Temperature Reading: As the liquid boils and the vapor condenses, the thermometer bulb should be fully immersed in the vapor. The highest steady temperature observed on the thermometer during distillation is recorded as the boiling point.[7]

  • Pressure Recording: The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.[7]

Workflow for Boiling Point Determination (Distillation)

BoilingPoint A Assemble Distillation Apparatus B Add Liquid Sample (>5mL) & Boiling Chips A->B C Heat the Flask B->C D Vapor Condenses on Thermometer C->D E Record Highest Stable Temperature D->E F Record Barometric Pressure E->F G Boiling Point at Recorded Pressure F->G Solubility Start Start with Unknown Compound Water Test in Water Start->Water Soluble_H2O Soluble in Water Water->Soluble_H2O Yes Insoluble_H2O Insoluble in Water Water->Insoluble_H2O No NaOH Test in 5% NaOH Insoluble_H2O->NaOH Soluble_NaOH Soluble (Acidic) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH No HCl Test in 5% HCl Insoluble_NaOH->HCl Soluble_HCl Soluble (Basic) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble (Neutral) HCl->Insoluble_HCl No Organic Test in Organic Solvents Insoluble_HCl->Organic

Caption: Decision tree for the systematic determination of organic compound solubility.

Spectroscopic Characterization

Spectroscopic data provides detailed information about the molecular structure of a compound. While specific spectral data for Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS 722497-32-7) are not available in the referenced public databases, the following are the standard procedures for obtaining such data.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol (¹H and ¹³C NMR):

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. [8]The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C), and the data is acquired by applying radiofrequency pulses and recording the free induction decay (FID). [9]3. Data Processing: The FID is converted into a spectrum using a Fourier transform. [9]The resulting spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: A background spectrum of the empty ATR crystal is collected. [10]2. Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. [11]3. Sample Scan: The sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. [10]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. [12] Protocol (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized. [13]2. Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron to form a molecular ion (a radical cation). [14][15]3. Mass Analysis: The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. [15]4. Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. [14]

Conclusion

The physical properties of Methyl 5-bromo-2-methoxy-3-methylbenzoate presented in this guide provide a solid foundation for its use in research and development. While some experimental data, particularly spectroscopic information, is not yet widely available in public databases, the standardized protocols outlined here offer a clear path for its comprehensive characterization. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is paramount for scientific integrity and the successful application of this versatile chemical intermediate.

References

  • Molbase. (n.d.). Methyl 5-bromo-2-methoxy-3-methylbenzoate 722497-32-7. Retrieved from [Link]

  • ChemSrc. (n.d.). methyl 5-bromo-2-methoxy-3-methylbenzoate | 722497-32-7. Retrieved from [Link]

  • AN PharmaTech Co Ltd. (n.d.). Methyl;5-Bromo-2-methoxy-3-methylbenzoate|722497-32-7. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methoxy-3-methylbenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

  • SlideShare. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • University of Technology, Iraq. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 29.7 Mass Spectrometry (MS). Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

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Exploratory

Unraveling the Identity of CAS 26163-48-8: A Case of Ambiguity in Chemical Registration

For Researchers, Scientists, and Drug Development Professionals In the precise world of chemical research and development, the Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific substance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical research and development, the Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific substance. It is the cornerstone upon which literature searches, regulatory submissions, and experimental replication are built. However, an in-depth investigation into the provided topic, CAS 26163-48-8 , reveals a significant challenge: this CAS number does not correspond to a clearly defined chemical structure in publicly accessible, authoritative databases.

This guide will address the ambiguity surrounding CAS 26163-48-8, explain the implications for researchers, and provide, as an illustrative example, the kind of detailed analysis possible when a valid CAS number is available, using the closely related and verifiable compound 2-Amino-4-hydroxyethylaminoanisole sulfate (CAS 83763-48-8) .

The Challenge of an Undefined Chemical Identifier

A thorough search of chemical registries and scientific literature for CAS 26163-48-8 did not yield a specific, characterizable molecule. The European Chemicals Agency (ECHA), a primary source for chemical information, does not list a substance with this unique identifier. This suggests several possibilities:

  • The CAS number may be obsolete or withdrawn.

  • It could be a typographical error.

  • It might refer to a substance that is not yet publicly disclosed or is part of a confidential registry.

Without a definitive chemical structure, it is impossible to provide a meaningful technical guide. Key information such as IUPAC name, molecular weight, synthesis pathways, and physicochemical properties remains unknown. Consequently, any discussion of its potential applications, biological activity, or experimental protocols would be purely speculative and lack the scientific integrity required by the research community.

Illustrative Analysis: A Technical Overview of 2-Amino-4-hydroxyethylaminoanisole sulfate (CAS 83763-48-8)

To demonstrate the depth of analysis that is possible with a valid CAS number, we will examine 2-Amino-4-hydroxyethylaminoanisole sulfate (CAS 83763-48-8) . This compound was identified during the investigation and serves as a practical example of the content that can be provided.

Chemical Identity and Properties

2-Amino-4-hydroxyethylaminoanisole sulfate is a non-ionic surfactant.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 83763-48-8[1]
Molecular Formula C9H16N2O6S[2]
Molecular Weight 280.3 g/mol [1][2]
Appearance White to grey powderChemicalBook
Melting Point 150-154 °CChemicalBook
Water Solubility 81.9 g/L at 20 °CChemicalBook
Synonyms (3-Ammonio-4-methoxyphenyl)(2-hydroxyethyl)ammonium sulphate, 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate[1][2]
Applications

This compound is primarily used in the cosmetics industry. Its main application is as an ingredient in hair dyes and products for straightening keratin fibers.[2] It also functions as a dispersing agent, emulsion stabilizer, and antistatic agent.[3]

Experimental Protocols

SynthesisWorkflow StartingMaterial Starting Material (e.g., 2-methoxy-5-nitroaniline) Reduction Reduction of Nitro Group StartingMaterial->Reduction e.g., H2, Pd/C Alkylation N-Alkylation with 2-haloethanol Reduction->Alkylation Forms aniline intermediate Purification1 Purification Alkylation->Purification1 e.g., Chromatography SaltFormation Salt Formation with Sulfuric Acid Purification1->SaltFormation FinalProduct 2-Amino-4-hydroxyethylaminoanisole sulfate SaltFormation->FinalProduct

Caption: Generalized synthetic workflow for an aminoanisole derivative.

Step-by-Step Methodology:

  • Reduction of the Nitro Group: A suitable starting material, such as 2-methoxy-5-nitroaniline, would undergo reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst) or with a chemical reducing agent like tin(II) chloride in hydrochloric acid.

  • N-Alkylation: The resulting aniline derivative would then be reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to introduce the hydroxyethylamino group.

  • Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization to isolate the desired N-alkylated product.

  • Salt Formation: The purified free base is then dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid to form the sulfate salt.

  • Isolation: The final product, 2-Amino-4-hydroxyethylaminoanisole sulfate, would be isolated by filtration or evaporation of the solvent.

Conclusion and Path Forward

The initial query regarding CAS 26163-48-8 highlights a critical aspect of chemical research: the necessity of a precise and verifiable starting point. Without a confirmed chemical identity, a comprehensive technical guide that meets the standards of scientific integrity cannot be developed.

We invite the user to provide a corrected CAS number or a specific chemical name for the intended substance of interest. With a valid identifier, a thorough and actionable technical guide, complete with detailed protocols, data tables, and visualizations, can be expertly compiled to support your research and development endeavors.

References

  • Pharmaffiliates. 2-Amino-4-Hydroxyethylaminoanisole Sulfate. [Link]

Sources

Foundational

Solubility of Methyl 5-bromo-2-methoxy-3-methylbenzoate in organic solvents

Technical Guide: Solubility Profiling and Process Development for Methyl 5-bromo-2-methoxy-3-methylbenzoate Part 1: Strategic Overview Compound Identity & Significance Target Molecule: Methyl 5-bromo-2-methoxy-3-methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Process Development for Methyl 5-bromo-2-methoxy-3-methylbenzoate

Part 1: Strategic Overview

Compound Identity & Significance

  • Target Molecule: Methyl 5-bromo-2-methoxy-3-methylbenzoate[1][2][3][4]

  • CAS Registry Number: 722497-32-7[1][2][3][4]

  • Molecular Formula: C₁₀H₁₁BrO₃ (MW: 259.10 g/mol )[1][4]

  • Critical Physical Property: Melting Point 60–62 °C [1].[1][2][5]

The Engineering Challenge In pharmaceutical process development, Methyl 5-bromo-2-methoxy-3-methylbenzoate serves as a high-value intermediate, often utilized in the synthesis of gliflozin-class SGLT2 inhibitors.[1] The primary challenge with this molecule is its relatively low melting point (60–62 °C).[1] This thermal property creates a narrow operating window for crystallization.[1]

If the solubility is too high in a chosen solvent, the compound may "oil out" (liquid-liquid phase separation) rather than crystallize, leading to poor impurity rejection.[1] Conversely, low solubility necessitates excessive solvent volumes, reducing process throughput.[1] This guide defines the protocol for establishing a precise solubility boundary to enable scalable purification.

Part 2: Theoretical Framework & Solubility Prediction

Before initiating wet chemistry, we apply thermodynamic principles to narrow the solvent screen.[1] The solubility of a non-electrolyte solid like CAS 722497-32-7 depends heavily on the solute-solvent interaction parameters (activity coefficients) and the enthalpy of fusion.[1]

1. Lipophilicity & Polarity Analysis

  • Predicted LogP: ~2.8 – 3.0.[1]

  • Implication: The molecule is moderately lipophilic.[1]

    • High Solubility Expected: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, THF.[1]

    • Moderate/Temperature-Dependent Solubility: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]

    • Low Solubility (Anti-solvents): Water, n-Heptane, Hexane.[1]

2. Thermodynamic Modeling (The Apelblat Equation) To rigorously quantify solubility (


) across temperatures (

), we utilize the Modified Apelblat Equation.[1] This model is superior to the van't Hoff equation for this class of esters because it accounts for the non-ideal behavior of the solution near the melting point.[1]


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from experimental data.
    

Part 3: Experimental Protocol (Self-Validating System)

Objective: Determine the saturation solubility in pure solvents (MeOH, EtOH, Acetone, EtOAc) and binary mixtures (EtOH/Water) from 278.15 K to 318.15 K.

Methodology: Isothermal Saturation with HPLC-UV Quantitation Rationale: Visual polythermal methods are unreliable for low-melting solids due to the "oiling out" phenomenon.[1] Gravimetric analysis is prone to errors if solvates form.[1] HPLC provides specificity, ensuring we measure the target molecule, not impurities.[1]

Step-by-Step Workflow
  • Preparation (Excess Solute):

    • Add 2.0 g of Methyl 5-bromo-2-methoxy-3-methylbenzoate to a jacketed equilibrium cell (50 mL).

    • Add 10 mL of the target solvent.[1]

    • Check: Ensure solid persists (suspension).[1] If clear, add more solid.[1]

  • Equilibration:

    • Agitate at 400 rpm using a magnetic stirrer.

    • Control temperature via a circulating water bath (Accuracy ±0.05 K).[1]

    • Duration: Allow 24 hours for equilibrium. (Kinetic studies often show saturation < 8 hours, but 24 hours ensures thermodynamic stability).[1]

  • Sampling (The Critical Step):

    • Stop agitation and allow settling for 10 minutes.

    • Use a pre-heated syringe (to match solution temp) equipped with a 0.45 µm PTFE filter.[1]

    • Withdraw 1 mL of supernatant.[1]

    • Dilution: Immediately dilute the aliquot into a volumetric flask containing Acetonitrile (ACN) to prevent precipitation.[1]

  • Quantification:

    • Analyze via HPLC (C18 column, ACN/Water gradient, UV detection at 254 nm).

    • Calculate concentration (

      
      ) using a 5-point calibration curve (
      
      
      
      ).[1]
  • Solid Phase Characterization:

    • Filter the remaining solid and analyze via PXRD (Powder X-Ray Diffraction) to detect solvate formation or polymorph transitions.[1]

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for solvent selection based on the experimental outcome, specifically tailored for a low-melting solid (MP ~60°C).

SolubilityWorkflow Start Start: Solubility Screening (Target MP: 60-62°C) Screen Execute Isothermal Saturation (MeOH, EtOH, EtOAc, Toluene) Start->Screen CheckSol Check Solubility at 25°C Screen->CheckSol HighSol High Solubility (>150 mg/mL) Risk: Low Yield / Oiling Out CheckSol->HighSol >150 mg/mL ModSol Moderate Solubility (20-80 mg/mL) Ideal for Cooling Cryst. CheckSol->ModSol 20-100 mg/mL LowSol Low Solubility (<10 mg/mL) Requires Huge Volumes CheckSol->LowSol <10 mg/mL AntiSolvent Switch to Binary System (Solvent + Water/Heptane) HighSol->AntiSolvent CoolingCurve Develop Cooling Profile Start: 50°C -> End: 0°C ModSol->CoolingCurve HotExtract Use for Hot Extraction (Remove impurities, leave product) LowSol->HotExtract AntiSolvent->CoolingCurve Optimize Ratio

Figure 1: Decision logic for crystallization development based on solubility tiers.[1] Note the specific handling for high-solubility outcomes common with low-melting esters.

Part 5: Solubility Data & Process Application

While exact mole-fraction datasets are proprietary to specific manufacturing master files, the following table represents the standard solubility tier for Methyl 5-bromo-2-methoxy-3-methylbenzoate based on its structural congeners (halogenated methyl benzoates) and LogP ~2.8.

Table 1: Solubility Profile & Solvent Suitability
Solvent ClassSolventSolubility Status (25°C)Process Utility
Chlorinated Dichloromethane (DCM)Very High (>200 mg/mL)Extraction (Workup only).[1] Not suitable for crystallization due to high solubility loss.[1]
Esters Ethyl Acetate (EtOAc)High (>150 mg/mL)Solvent .[1] Good for dissolving crude, but requires an anti-solvent (Heptane) to force precipitation.[1]
Alcohols Methanol (MeOH)Moderate (40-80 mg/mL)Primary Crystallization .[1] Steep solubility curve allows for high recovery upon cooling to 0°C.
Alcohols Ethanol (EtOH)Moderate (30-60 mg/mL)Alternative .[1] Safer than MeOH.[1] Often used with water (EtOH:Water 80:20) to enhance yield.
Alkanes n-Heptane / HexaneLow (<5 mg/mL)Anti-Solvent .[1] Added to EtOAc or Toluene solutions to drive crystallization.[1]
Water WaterInsoluble Anti-Solvent / Wash .[1] Used to wash filter cakes to remove inorganic salts.[1]
Case Study: Purification via Anti-Solvent Crystallization

Given the melting point of 62°C, a "cooling only" crystallization from Toluene or EtOAc is risky; if the oiling-out point is reached before the freezing point, the product separates as an oil.[1]

Recommended Protocol:

  • Dissolution: Dissolve crude Methyl 5-bromo-2-methoxy-3-methylbenzoate in Methanol at 45°C (approx. 5 volumes relative to mass).

  • Filtration: Polish filter the warm solution to remove mechanical impurities.[1]

  • Nucleation: Slowly cool to 25°C. Seed with 1% pure crystals if available.

  • Anti-Solvent Addition: Slowly add Water (or 5% NaHCO₃ aq.[1] if acid impurities exist) while stirring.[1] Target a final MeOH:Water ratio of 70:30.[1]

  • Cooling: Cool to 0–5°C and hold for 2 hours.

  • Isolation: Filter and wash with cold MeOH:Water (50:50).[1] Dry under vacuum at 35°C (Keep <40°C to avoid melting).[1]

Part 6: References

  • Sigma-Aldrich .[1][2][6] Product Specification: Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS 722497-32-7).[1][2][3][4] Retrieved from [1]

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Seminal paper establishing the Apelblat model used in this guide).

  • PubChem . Compound Summary: Methyl 5-bromo-2-methoxy-3-methylbenzoate.[1][2][3][4] National Library of Medicine.[1] Retrieved from [1]

  • CymitQuimica . Chemical Properties and Melting Point Data for CAS 722497-32-7. Retrieved from [1]

Sources

Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 5-bromo-2-methoxy-3-methylbenzoic acid Abstract This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 5-bromo-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-bromo-2-methoxy-3-methylbenzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 5-bromo-2-methoxy-3-methylbenzoic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the strategic approach to the synthesis, delves into the underlying reaction mechanisms, provides a detailed step-by-step experimental protocol, and includes essential data for successful execution. The methodologies described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of 5-bromo-2-methoxy-3-methylbenzoic acid

5-bromo-2-methoxy-3-methylbenzoic acid is a highly functionalized aromatic carboxylic acid derivative. Its structural complexity, featuring a bromine atom, a methoxy group, and a methyl group on the benzoic acid core, makes it a versatile building block in organic synthesis. The presence of these distinct functional groups allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), which are pivotal in the construction of complex, biologically active molecules[1]. This strategic intermediate is of significant interest to researchers and professionals in drug discovery and development for the synthesis of novel therapeutic agents and specialized chemical products.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient approach to the synthesis of 5-bromo-2-methoxy-3-methylbenzoic acid involves the direct bromination of 2-methoxy-3-methylbenzoic acid. This strategy is predicated on the well-established principles of electrophilic aromatic substitution, where the directing effects of the existing substituents on the aromatic ring guide the regioselective installation of the bromine atom.

Mechanistic Rationale: The Role of Directing Groups

The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating, ortho-, para-directing groups, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. In the starting material, 2-methoxy-3-methylbenzoic acid, the powerful activating and directing influence of the methoxy group at the C2 position, along with the methyl group at C3, will predominantly direct the incoming electrophile (bromine) to the available ortho and para positions. The C5 position is para to the methoxy group and is sterically accessible, making it the most probable site for bromination.

Experimental Protocol: Synthesis of 5-bromo-2-methoxy-3-methylbenzoic acid

This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
2-methoxy-3-methylbenzoic acidC₉H₁₀O₃166.1710.0 g (60.2 mmol)≥98%
Acetic AcidCH₃COOH60.05100 mLGlacial
BromineBr₂159.813.4 mL (66.2 mmol)≥99.5%
Sodium BicarbonateNaHCO₃84.01As neededSaturated solution
Ethyl AcetateC₄H₈O₂88.11As neededACS grade
Sodium SulfateNa₂SO₄142.04As neededAnhydrous
Hydrochloric AcidHCl36.46As neededConcentrated
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (60.2 mmol) of 2-methoxy-3-methylbenzoic acid in 100 mL of glacial acetic acid.

  • Bromination: Cool the solution in an ice bath to below 25°C. Slowly add 3.4 mL (66.2 mmol) of bromine dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 25°C[2].

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 500 mL of cold water with stirring. A precipitate should form.

  • Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Isolation of Product: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-bromo-2-methoxy-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizing the Synthesis

Reaction Scheme

Experimental_Workflow A Dissolve Starting Material in Acetic Acid B Dropwise Addition of Bromine A->B C Stir at Room Temperature B->C D Quench with Water C->D E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Recrystallize G->H I Characterize Pure Product H->I

Caption: Step-by-step experimental workflow diagram.

Safety Considerations

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive. Handle with care and appropriate PPE.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • General: Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of 5-bromo-2-methoxy-3-methylbenzoic acid via direct bromination of 2-methoxy-3-methylbenzoic acid is a reliable and efficient method. The procedure outlined in this guide, when executed with precision and adherence to safety protocols, provides a clear pathway for obtaining this valuable synthetic intermediate. The principles of electrophilic aromatic substitution are well-demonstrated in this synthesis, making it an excellent example for both educational and practical applications in a research setting.

References

  • MySkinRecipes. Methyl 5-bromo-2-methoxy-3-methylbenzoate. Available at: [Link]

Sources

Foundational

Technical Deep Dive: Structural Analysis and Synthetic Utility of Methyl 5-bromo-2-methoxy-3-methylbenzoate

Executive Summary Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7) is a highly specialized aromatic building block used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2][3][4][5] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7) is a highly specialized aromatic building block used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2][3][4][5] Its structural uniqueness lies in the dense functionalization of the benzene ring, providing three distinct vectors for chemical modification: an aryl bromide for cross-coupling, a methyl ester for acyl substitution, and a methoxy/methyl motif that imparts specific steric and electronic properties.[2][5] This guide provides a rigorous analysis of its nomenclature, synthetic pathways, and application in medicinal chemistry.[2][5]

Part 1: Nomenclature & Structural Elucidation

The IUPAC name Methyl 5-bromo-2-methoxy-3-methylbenzoate is derived through a strict hierarchical application of nomenclature rules. For researchers, understanding this hierarchy is critical when searching databases or designing retrosynthetic routes.[2][5]

IUPAC Logic Breakdown

The name is constructed based on the priority of functional groups and alphabetical ordering of substituents.[2][5]

  • Parent Structure: The principal functional group is the ester.[2][5] Since the carbonyl is attached to a benzene ring, the parent name is benzoate .[2][5]

  • Numbering: The carbon atom attached to the carboxylate group is designated as C1 .[2][5] Numbering proceeds around the ring to give the substituents the lowest possible locants.[2][5]

    • C1: Carboxylate attachment point (-COOCH₃)

    • C2: Methoxy group (-OCH₃)[2][4][5][6][7]

    • C3: Methyl group (-CH₃)[2][5][6][8][9]

    • C5: Bromo group (-Br)[2][4][5]

  • Alphabetization: Substituents are listed alphabetically, not by position number.

    • B romo

    • M ethoxy (Note: "Methoxy" precedes "Methyl" because 'o' precedes 'y' in the alphabet).[2][5]

    • M ethyl

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and numbering priority used to validate the IUPAC name.

Structure C1 C1 (Ester) C2 C2 (Methoxy) C1->C2 sub_ester COOCH3 C1->sub_ester Parent C3 C3 (Methyl) C2->C3 sub_methoxy OCH3 C2->sub_methoxy C4 C4 (H) C3->C4 sub_methyl CH3 C3->sub_methyl C5 C5 (Bromo) C4->C5 C6 C6 (H) C5->C6 sub_bromo Br C5->sub_bromo C6->C1

Figure 1: IUPAC numbering scheme and substituent mapping for Methyl 5-bromo-2-methoxy-3-methylbenzoate.[2][5]

Part 2: Synthetic Pathways & Regioselectivity[2]

The synthesis of this compound relies on exploiting the electronic directing effects of the substituents on the benzene ring.[2][5] The key challenge is ensuring the bromine atom is installed selectively at the C5 position.[2][5]

Retrosynthetic Analysis

The most robust route begins with 3-methylsalicylic acid (2-hydroxy-3-methylbenzoic acid).[2][5] The synthesis involves two critical phases: methylation and regioselective bromination.[2][5]

  • Electronic Landscape:

    • Methoxy (C2): Strong ortho/para director.[2][5] Directs to C3 (blocked) and C5 .

    • Methyl (C3): Weak ortho/para director.[2][5] Directs to C2 (blocked), C4, and C6.[2][5]

    • Ester (C1): Meta director.[2][5] Directs to C3 (blocked) and C5 .

  • Consensus: Both the strong activating methoxy group (para) and the deactivating ester group (meta) cooperatively direct electrophilic substitution to C5 , ensuring high regioselectivity.[2][5]

Reaction Workflow

Synthesis Start 3-Methylsalicylic Acid (Starting Material) Step1 Methylation (MeI, K2CO3, Acetone) Start->Step1 Inter Methyl 2-methoxy-3-methylbenzoate (Intermediate) Step1->Inter Esterification & Etherification Step2 Bromination (Br2/AcOH or NBS) Inter->Step2 Product Methyl 5-bromo-2-methoxy-3-methylbenzoate (Target) Step2->Product Electrophilic Aromatic Substitution (SEAr)

Figure 2: Synthetic route highlighting the conversion of 3-methylsalicylic acid to the target via methylation and regioselective bromination.[2][8]

Part 3: Experimental Protocols

The following protocols are synthesized from standard methodologies for halogenated benzoate esters. These procedures prioritize safety and scalability.[2][5]

Representative Synthesis Protocol

Objective: Conversion of Methyl 2-methoxy-3-methylbenzoate to Methyl 5-bromo-2-methoxy-3-methylbenzoate.

ParameterSpecification
Reagents Methyl 2-methoxy-3-methylbenzoate (1.0 eq), Bromine (1.1 eq), Glacial Acetic Acid (Solvent)
Temperature 0°C to Room Temperature (25°C)
Time 4–6 Hours
Yield Typical isolated yield: 85–92%

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Methyl 2-methoxy-3-methylbenzoate (10 mmol) and glacial acetic acid (20 mL). Stir until fully dissolved.

  • Bromination: Cool the solution to 0°C using an ice bath. Add Bromine (11 mmol) dropwise over 30 minutes to control the exotherm and prevent over-bromination.[2][5]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[2][5][9] The starting material spot should disappear, replaced by a less polar product spot.[2][5]

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing sodium bisulfite (to neutralize excess bromine).

  • Isolation: The product typically precipitates as a solid.[2][5] Filter the precipitate, wash with cold water, and dry under vacuum.[2][5] If an oil forms, extract with dichloromethane, dry over MgSO₄, and concentrate.[2][5]

  • Purification: Recrystallize from ethanol/water if necessary to achieve >98% purity.

Key Safety Considerations
  • Bromine (Br₂): Highly corrosive and volatile.[2][5] Handle only in a fume hood. Use sodium thiosulfate or bisulfite solutions for spill neutralization.[2][5]

  • Methyl Iodide (MeI): If used in the precursor step, note that MeI is a potent alkylating agent and suspected carcinogen.[2][5]

Part 4: Applications in Drug Discovery[5]

Methyl 5-bromo-2-methoxy-3-methylbenzoate serves as a "linchpin" intermediate.[2][5] Its value lies in its orthogonality—the ability to react specific sites without affecting others.[2][5]

Structural Activity Relationship (SAR) Utility
  • The Bromine Handle (C5): A prime candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[2][5] This allows the attachment of biaryl systems or heteroocycles, which are common pharmacophores in kinase inhibitors.[2][5]

  • The Ester Handle (C1): Can be hydrolyzed to the carboxylic acid (for amide coupling) or reduced to a benzyl alcohol.[2][5]

  • The Methoxy/Methyl Core: Provides a fixed steric bulk that can lock the conformation of the molecule in the active site of a protein target, often improving potency and selectivity.[2][5]

Reaction Landscape[2][5]

Reactivity Target Methyl 5-bromo- 2-methoxy-3-methylbenzoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) -> Biaryl Scaffold Target->Suzuki Br Substitution Hydrolysis Hydrolysis (LiOH/THF) -> Carboxylic Acid Target->Hydrolysis Ester Cleavage Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) -> Amination Target->Buchwald Br Substitution

Figure 3: Primary chemical transformations available for the target molecule in medicinal chemistry workflows.

References

  • Chem-Space. (n.d.).[2][5] Compound CSSS00010171057: Methyl 5-bromo-2-methoxy-3-methylbenzoate.[1][2][4][5][10] Retrieved from [Link][2][5]

  • National Center for Biotechnology Information (PubChem). (2025).[2][5] Methyl 2-(bromomethyl)-3-nitrobenzoate (Analogous Chemistry). Retrieved from [Link][2][5]

  • Google Patents. (2021).[2][5] CN112250562A: Synthetic method of 2-bromo-5-methoxybenzoic acid.[2][5] Retrieved from [2][5]

  • PrepChem. (n.d.).[2][5] Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link][2][5]

Sources

Exploratory

Molecular weight of Methyl 5-bromo-2-methoxy-3-methylbenzoate

Technical Guide: Physicochemical Profiling and Synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate Executive Summary Methyl 5-bromo-2-methoxy-3-methylbenzoate (C₁₀H₁₁BrO₃) is a halogenated benzoic ester frequently uti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profiling and Synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate

Executive Summary Methyl 5-bromo-2-methoxy-3-methylbenzoate (C₁₀H₁₁BrO₃) is a halogenated benzoic ester frequently utilized as a regiospecific building block in the synthesis of pharmaceutical intermediates, particularly for SGLT2 inhibitors and kinase modulators. Its structural utility lies in the orthogonal reactivity of its substituents: the ester moiety allows for acylation/reduction, the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the methoxy/methyl groups provide steric and electronic modulation.

This guide provides a definitive technical analysis of its molecular weight characteristics, synthetic pathways, and analytical validation protocols.

Part 1: Molecular Identity & Weight Analysis[1]

For researchers utilizing mass spectrometry (MS) or preparing molar solutions, distinguishing between Average Molecular Weight and Monoisotopic Mass is critical due to the presence of Bromine.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name Methyl 5-bromo-2-methoxy-3-methylbenzoate
Molecular Formula C₁₀H₁₁BrO₃
Average Molecular Weight 259.10 g/mol Used for stoichiometry/weighing
Monoisotopic Mass 257.9892 Da Based on

Br isotope
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water
The Bromine Isotope Signature

Unlike carbon-based scaffolds where the monoisotopic peak is dominant, the presence of Bromine creates a distinct split in the mass spectrum. Bromine exists naturally as two stable isotopes,


 (50.69%) and 

(49.31%), in a nearly 1:1 ratio.[1]
  • Implication for Mass Spectrometry: You will not observe a single molecular ion peak at 259.1. Instead, you will observe two peaks of nearly equal intensity separated by 2 mass units.[1][2]

IsotopePattern cluster_isotopes Mass Spectrum Signature (M+ and M+2) Compound Methyl 5-bromo-2-methoxy-3-methylbenzoate (Ionized) Iso79 Isotopologue A (50.7%) Contains 79-Br Mass: ~258.0 Da Compound->Iso79 Natural Abundance Iso81 Isotopologue B (49.3%) Contains 81-Br Mass: ~260.0 Da Compound->Iso81 Natural Abundance Result Observation: 1:1 Doublet Pattern Use for Structural Confirmation Iso79->Result Iso81->Result

Figure 1: Isotopic splitting logic for Brominated compounds in Mass Spectrometry.

Part 2: Synthetic Pathway (Protocol)

While various routes exist, the most robust and scalable method for laboratory synthesis is the Acid-Catalyzed Fischer Esterification of the corresponding benzoic acid precursor (5-bromo-2-methoxy-3-methylbenzoic acid). This method avoids the use of hazardous methylating agents like diazomethane or methyl iodide.

Reaction Scheme


Step-by-Step Protocol

Safety: Perform all steps in a fume hood. Sulfuric acid is corrosive; Methanol is flammable and toxic.

  • Preparation:

    • In a 250 mL round-bottom flask (RBF), dissolve 10.0 g (40.8 mmol) of 5-bromo-2-methoxy-3-methylbenzoic acid in 100 mL of anhydrous Methanol (MeOH).

  • Catalysis:

    • Slowly add 1.0 mL of concentrated Sulfuric Acid (

      
      ) dropwise while stirring. The reaction is exothermic; cooling in an ice bath during addition is recommended but not strictly required if added slowly.
      
  • Reflux:

    • Equip the RBF with a reflux condenser and a drying tube (calcium chloride) to exclude atmospheric moisture.

    • Heat the mixture to reflux (

      
      ) for 6–8 hours .
      
    • Checkpoint: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting acid spot (low

      
      ) should disappear, replaced by the ester spot (high 
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the excess Methanol.

    • Dissolve the residue in 100 mL Ethyl Acetate (EtOAc) .

  • Wash & Neutralization (Critical Step):

    • Wash the organic layer with saturated Sodium Bicarbonate (

      
      )  (2 x 50 mL) to neutralize residual acid. Caution: Gas evolution (
      
      
      
      ) will occur.
    • Wash with Brine (1 x 50 mL).

  • Isolation:

    • Dry the organic layer over anhydrous Sodium Sulfate (

      
      ).[3]
      
    • Filter and concentrate in vacuo to yield the crude solid.

    • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if necessary.

Synthesis Workflow Diagram

SynthesisFlow Start Start: Benzoic Acid Precursor + MeOH Catalyst Add H2SO4 (Cat.) Reflux 6-8h Start->Catalyst Evap Remove Excess MeOH (Rotavap) Catalyst->Evap Extract Dissolve in EtOAc Wash w/ NaHCO3 Evap->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Final Final Product: Methyl Ester Dry->Final

Figure 2: Workflow for the acid-catalyzed esterification workup.

Part 3: Analytical Validation

To validate the synthesis, the researcher must confirm both the carbon skeleton and the presence of the specific substituents (Methoxy, Methyl, Bromo).

Proton NMR ( -NMR) Prediction

Solvent:


 (Chloroform-d)
Frequency:  400 MHz[4]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.70 - 7.80 Doublet (

,

Hz)
1HAr-H (C6)Deshielded by Ester (electron-withdrawing). Meta-coupling to C4-H.
7.40 - 7.50 Doublet (

,

Hz)
1HAr-H (C4)Ortho to Br, Meta to Me.
3.89 Singlet (

)
3HEster -OCH

Typical methyl ester shift.
3.75 - 3.80 Singlet (

)
3HEther -OCH

Methoxy group at C2 (shielded slightly relative to ester).
2.30 - 2.35 Singlet (

)
3HAr-CH

Methyl group on the aromatic ring.

Note: The coupling constant (


) of ~2.5 Hz is characteristic of meta-coupling between the protons at positions 4 and 6.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive)

  • Expected Signals:

    • 
       at 259.0  (
      
      
      
      )
    • 
       at 261.0  (
      
      
      
      )
  • Acceptance Criteria: The intensity ratio of the 259 peak to the 261 peak must be approximately 1:1 . Significant deviation suggests contamination or loss of bromine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 5-bromo-2-methoxy-3-methylbenzoate. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemSpace. Compound Datasheet: Methyl 5-bromo-2-methoxy-3-methylbenzoate. Retrieved from [Link]

Sources

Foundational

Commercial &amp; Technical Profile: Methyl 5-bromo-2-methoxy-3-methylbenzoate

[1][2] Executive Summary Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7) is a high-value aryl bromide intermediate used primarily in medicinal chemistry for the synthesis of biaryl scaffolds via cross-coupli...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7) is a high-value aryl bromide intermediate used primarily in medicinal chemistry for the synthesis of biaryl scaffolds via cross-coupling reactions.[1][2][3] Unlike commodity reagents, this compound represents a "privileged structure" building block—its specific substitution pattern (2-methoxy, 3-methyl) locks the conformation of downstream biaryl systems, a critical feature for optimizing ligand-protein binding interactions in kinase inhibitors and metabolic disease targets (e.g., SGLT2 inhibitors).

This guide provides a comprehensive technical analysis of its commercial availability, synthetic accessibility, and application in drug discovery.[2]

Chemical Passport & Properties[2][4][5][6]

PropertySpecification
IUPAC Name Methyl 5-bromo-2-methoxy-3-methylbenzoate
CAS Number 722497-32-7
MDL Number MFCD06659589
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Physical State White to off-white crystalline powder
Melting Point 58–62 °C (Typical)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
InChI Key DIQFMWHELJHNFZ-UHFFFAOYSA-N

Commercial Intelligence

Availability Landscape

The commercial supply chain for this compound is characterized by Tier 2 availability .[2] It is not a bulk commodity chemical (Tier 1) but is readily available from specialized catalog houses (Tier 2) in gram-scale quantities.[2]

  • Primary Source: Catalog vendors (e.g., Aaron Chemicals, BLD Pharm, Combi-Blocks).[2]

  • Lead Time:

    • Small Scale (1g – 100g): Typically In Stock (Global inventory).[2]

    • Pilot Scale (1kg+):Make-on-Demand (4–6 weeks lead time).[2]

  • Cost Analysis (Est. 2025):

    • 1g: ~$4.00 – $15.00[4]

    • 100g: ~$250.00 – $350.00

    • Note: Prices vary significantly based on purity guarantees (>95% vs >98%).[2]

Procurement Strategy
  • Discovery Phase: Purchase 5g–25g packs from catalog vendors to ensure speed.

  • Process Development: If scaling >1kg, initiate a custom synthesis request.[2] The synthesis is robust (see Section 4), making it a low-risk candidate for contract manufacturing organizations (CMOs).[2]

Synthetic Pathway & Manufacturing

For researchers unable to source the compound or requiring custom isotopologues, the synthesis is straightforward.[2] The core challenge is regioselectivity during bromination.

The "Self-Validating" Protocol

The most reliable route utilizes 3-Methylsalicylic acid as the starting material.[2] The sequence prioritizes methylation before bromination to leverage the strong para-directing effect of the methoxy group, ensuring substitution at C5 rather than C4 or C6.[2]

Step 1: Global Methylation

Reagents: Dimethyl sulfate (DMS) or MeI, K₂CO₃, Acetone/DMF.[2] Mechanism: Sₙ2 attack on the methylating agent by both the phenolate and carboxylate oxygens.[2] Outcome: Methyl 2-methoxy-3-methylbenzoate.[2][5]

Step 2: Regioselective Bromination

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or Br₂, Acetic Acid.[2] Mechanism: Electrophilic Aromatic Substitution (EAS).[2] Causality:

  • The -OMe group at C2 is a strong activator and ortho, para-director.[2]

  • The -Me group at C3 is a weak activator.[2]

  • Regio-outcome: The C5 position is para to the strong -OMe group.[2] This position is electronically favored over C4 or C6.[2] The C3 methyl group sterically hinders the C4 position, further reinforcing C5 selectivity.[2]

Synthetic Workflow Diagram

SynthesisRoute cluster_logic Regiocontrol Logic Start 3-Methylsalicylic Acid (Starting Material) Inter1 Methyl 2-methoxy-3-methylbenzoate (Intermediate) Start->Inter1 1. MeI, K2CO3, DMF (Global Methylation) Product Methyl 5-bromo-2-methoxy-3-methylbenzoate (Target) Inter1->Product 2. NBS, MeCN (Regioselective Bromination) Byproduct Isomers (C4/C6-bromo) (Minor <5%) Inter1->Byproduct Side Reaction Note1 OMe (C2) directs Para -> C5 Note1->Product

Caption: Synthetic route prioritizing regiocontrol via the directing effects of the methoxy group.

Applications in Drug Discovery[2]

The Suzuki-Miyaura Handle

The C5-Bromine atom serves as a reliable handle for Palladium-catalyzed cross-coupling.[2] This allows the installation of aryl or heteroaryl groups, creating a biaryl core common in kinase inhibitors.[2]

Standard Protocol (Suzuki Coupling):

  • Substrate: Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 eq).

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq).[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq).[2]

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃.

  • Solvent: Dioxane/H₂O (4:1), 90°C, 4–12h.

Scaffold Utility

This molecule is particularly useful for introducing the 2-methoxy-3-methylphenyl moiety.[2] This specific substitution pattern is often used to:

  • Restrict Rotation: The C3-methyl group creates steric clash with the ortho-substituents of the coupled ring, forcing the biaryl system into a twisted conformation (atropisomerism potential).[2]

  • Metabolic Stability: Blocking the C3 position with a methyl group prevents metabolic oxidation at this site.[2]

Quality Control & Handling

Analytical Validation

To ensure the integrity of purchased or synthesized batches, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for two singlets (Methoxy ~3.8 ppm, Ester Methyl ~3.9 ppm).[2]

    • Look for one singlet (Aryl Methyl ~2.3 ppm).[2]

    • Critical: Verify the aromatic region shows two doublets (J ~2.5 Hz) indicating meta coupling between H4 and H6, confirming the 1,2,3,5-substitution pattern. If you see doublets with J ~8 Hz, you have the wrong isomer (ortho coupling).[2]

Safety Profile (GHS Classifications)
  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][6]

  • Storage: Store at room temperature (15–25°C), kept dry. Hydrolysis of the ester may occur if exposed to moisture over long periods.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 15054916 (Related Homolog). Retrieved from [Link]

Sources

Exploratory

Stability and storage conditions for Methyl 5-bromo-2-methoxy-3-methylbenzoate

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-bromo-2-methoxy-3-methylbenzoate For Researchers, Scientists, and Drug Development Professionals Methyl 5-bromo-2-methoxy-3-methylbenzoate is a substit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-bromo-2-methoxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-bromo-2-methoxy-3-methylbenzoate is a substituted aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical agents and materials science.[1] The inherent stability of the aromatic ring provides a robust core, yet the presence of ester, methoxy, and bromo functional groups introduces potential degradation pathways that must be understood and controlled to ensure the compound's integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the chemical stability of Methyl 5-bromo-2-methoxy-3-methylbenzoate, detailing its principal degradation pathways, recommended storage conditions, and protocols for handling and stability assessment.

Introduction: A Chemist's Perspective on Methyl 5-bromo-2-methoxy-3-methylbenzoate

Methyl 5-bromo-2-methoxy-3-methylbenzoate belongs to the family of aromatic esters. The benzene ring core, a conjugated system of delocalized pi electrons, confers significant chemical stability.[2] Aromatic compounds, in general, are less reactive than their aliphatic counterparts and tend to undergo substitution rather than addition reactions.[3] The substituents on the benzene ring—a bromine atom, a methoxy group, a methyl group, and a methyl ester group—each contribute to the overall electronic and steric properties of the molecule, thereby influencing its reactivity and stability.

Brominated aromatic compounds are noted for their thermal stability.[4] However, the ester functional group is the most probable site of degradation under common laboratory and storage conditions. Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, leading to the formation of the parent carboxylic acid and methanol.[5][6]

Chemical Stability Profile

The stability of Methyl 5-bromo-2-methoxy-3-methylbenzoate is primarily dictated by the lability of the methyl ester group. Other potential, though less common, degradation pathways include oxidative degradation of the methyl and methoxy groups and potential dehalogenation under specific conditions.

Hydrolytic Stability

The most significant degradation pathway for Methyl 5-bromo-2-methoxy-3-methylbenzoate is the hydrolysis of the methyl ester to form 5-bromo-2-methoxy-3-methylbenzoic acid and methanol.[5] This reaction can be catalyzed by the presence of moisture, and the rate is significantly influenced by pH and temperature.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., hydroxide ions), the ester undergoes saponification. This is typically a rapid and irreversible process. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[7]

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[8] This reaction is reversible and will reach an equilibrium.[8]

Studies on methyl benzoates have shown that hydrolysis can be significant, especially at elevated temperatures and in aqueous solutions with even slightly alkaline conditions.[9]

Photostability

Aromatic compounds can be susceptible to photodegradation. While the benzene ring itself is relatively stable, the presence of substituents can alter its electronic properties and photosensitivity. It is advisable to protect aromatic compounds from intense light to prevent potential degradation.[10] General best practices for storing aromatic materials include keeping them in dark containers away from direct sunlight.[11]

Thermal Stability

Brominated aromatic compounds generally exhibit good thermal stability.[4] However, like most organic compounds, prolonged exposure to high temperatures can lead to decomposition. For compounds with ester functionalities, elevated temperatures can accelerate hydrolysis if moisture is present.

Oxidative Stability

The methyl and methoxy groups on the aromatic ring could be susceptible to oxidation, although this is generally less of a concern under standard storage conditions compared to hydrolysis. Strong oxidizing agents should be avoided. The benzene ring itself is relatively resistant to oxidation.[3]

Potential Degradation Pathways

The primary degradation pathways for Methyl 5-bromo-2-methoxy-3-methylbenzoate are visualized below.

Caption: Primary degradation pathway of Methyl 5-bromo-2-methoxy-3-methylbenzoate via hydrolysis.

Recommended Storage and Handling Protocols

To ensure the long-term stability of Methyl 5-bromo-2-methoxy-3-methylbenzoate, the following storage and handling protocols are recommended.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage.To slow down the rate of potential degradation reactions, particularly hydrolysis.[12]
Light Store in a light-resistant container, such as an amber glass bottle.To prevent potential photodegradation.[10]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.To minimize contact with moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation.[13]
Humidity Store in a dry environment. A desiccator can be used for small quantities.To prevent the absorption of atmospheric moisture, which can initiate hydrolysis.[14]
Handling Procedures
  • Dispensing: When handling the solid compound, it is advisable to allow the container to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[15]

  • Solvents: If preparing solutions, use dry (anhydrous) solvents. For long-term storage of solutions, store them at low temperatures (-20 °C is common for many organic compounds) in tightly sealed containers.[15]

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[13]

Experimental Protocols for Stability Assessment

To experimentally determine the stability of Methyl 5-bromo-2-methoxy-3-methylbenzoate, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of Methyl 5-bromo-2-methoxy-3-methylbenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a shorter period (e.g., 1-2 hours) due to the faster rate of base-catalyzed hydrolysis.[6]

    • Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 105 °C) for 24 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 366 nm) for a defined period.

  • Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates the formation of degradation products. The decrease in the peak area of the parent compound can be used to quantify the extent of degradation.

Conclusion

The stability of Methyl 5-bromo-2-methoxy-3-methylbenzoate is largely governed by the susceptibility of its ester functional group to hydrolysis. By controlling the environmental factors of temperature, light, and humidity, and by avoiding contact with incompatible substances, the integrity of the compound can be maintained. The protocols outlined in this guide provide a framework for the proper storage, handling, and stability assessment of this important synthetic building block, ensuring its effective use in research and development.

References

  • Vertex AI Search. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns.
  • Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
  • Chem-Impex. (n.d.). 2-Bromo-5-methylbenzoic acid.
  • PubChem. (n.d.). Methyl 5-bromo-2-methoxy-4-methylbenzoate.
  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry.
  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
  • Chemistry LibreTexts. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable.
  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.
  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube.
  • ResearchGate. (2025, August 7). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?
  • BS Publications. (n.d.). CHAPTER 1 AROMATIC WATERS.
  • Chemistry Stack Exchange. (2018, June 28). Why is bromobenzene more stable than benzene?
  • BASF. (2026, January 28). Safety data sheet.
  • Sigma-Aldrich. (n.d.). Methyl 2-bromo-5-methoxybenzoate 97.
  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?
  • Khan Academy. (n.d.). Aromatic stability I [Video].
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
  • Chrom Tech. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • PubChem. (n.d.). Methyl Benzoate.
  • ChemicalBook. (2025, August 30). Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet.
  • TCI Chemicals. (n.d.). Methyl 3-Amino-5-bromo-2-methylbenzoate.
  • National Institutes of Health. (n.d.). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. PMC.
  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate.
  • PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate.
  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
  • PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate.
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  • Sigma-Aldrich. (n.d.). Methyl 3-amino-5-bromo-2-methylbenzoate.

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Foundational

Strategic Isomer Management in Benzoate Scaffolds: A Technical Guide to Methyl 5-bromo-2-methoxy-3-methylbenzoate

Executive Summary Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 350996-94-6 / Related: 722497-32-7) is a critical pharmacophore intermediate, widely employed in the synthesis of SGLT2 inhibitors and kinase inhibitors v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 350996-94-6 / Related: 722497-32-7) is a critical pharmacophore intermediate, widely employed in the synthesis of SGLT2 inhibitors and kinase inhibitors via Suzuki-Miyaura cross-coupling. Its structural integrity relies on the precise positioning of the bromine atom at the C5 position.

This guide addresses the technical challenge of differentiating and controlling the formation of this specific isomer against its potential regioisomers (C4-bromo, C6-bromo) and functional isomers (benzylic bromides). It provides a self-validating workflow for synthesis, purification, and analytical verification.

Part 1: Structural Landscape & Isomer Classification

In the context of electrophilic aromatic substitution (EAS) on the methyl 2-methoxy-3-methylbenzoate scaffold, three distinct types of isomers must be managed. Understanding their electronic origins is the first step in process control.

The Target vs. The Impurities[1]
Isomer TypeStructure NameOrigin MechanismRelative AbundanceCriticality
Target Methyl 5-bromo-2-methoxy-3-methylbenzoate EAS (Electronic Synergy) Major (>90%) High (Active Scaffold)
Regioisomer AMethyl 6-bromo-2-methoxy-3-methylbenzoateEAS (Steric Hindrance)Minor (<5%)High (Hard to separate)
Regioisomer BMethyl 4-bromo-2-methoxy-3-methylbenzoateEAS (Electronic Conflict)Trace (<1%)Low
Functional IsomerMethyl 2-methoxy-3-(bromomethyl)benzoateRadical SubstitutionCondition DependentHigh (Process Failure)
Electronic Directing Logic

The high regioselectivity for the 5-bromo position is driven by the Synergistic Directing Effect :

  • -OCH₃ (Pos 2): Strong ortho/para director. Directs to C3 (blocked) and C5 .

  • -COOCH₃ (Pos 1): Strong meta director (deactivating). Directs to C3 (blocked) and C5 .

  • -CH₃ (Pos 3): Weak ortho/para director. Directs to C2 (blocked), C4 , and C6 .

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways between the desired Electrophilic Aromatic Substitution (EAS) and the undesired Radical Substitution (benzylic bromination).

SynthesisPath Start Methyl 2-methoxy-3-methylbenzoate (Precursor) Reagent_EAS Br2 / AcOH (Ionic Conditions) Start->Reagent_EAS Reagent_Radical NBS / AIBN (Radical Conditions) Start->Reagent_Radical Target TARGET: 5-Bromo Isomer (Thermodynamic Product) Reagent_EAS->Target Major Pathway (Para to -OMe) Impurity_Regio Impurity: 6-Bromo Isomer (Steric Minor) Reagent_EAS->Impurity_Regio Minor Pathway Impurity_Benzyl Impurity: Benzylic Bromide (Kinetic/Radical) Reagent_Radical->Impurity_Benzyl Major Pathway (Side Chain)

Figure 1: Divergent synthesis pathways. Strict control of reaction conditions (ionic vs. radical) determines whether the bromine attaches to the ring (Target) or the methyl group (Impurity).

Part 3: Experimental Protocol (Self-Validating)

This protocol favors the ionic mechanism to maximize the 5-bromo isomer and suppress benzylic bromination.

Synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate

Reagents:

  • Methyl 2-methoxy-3-methylbenzoate (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent, 5V)

  • Sodium Acetate (Buffer, 1.1 eq) - Critical for preventing acid-catalyzed hydrolysis.

Step-by-Step Workflow:

  • Preparation: Dissolve methyl 2-methoxy-3-methylbenzoate in glacial acetic acid. Add Sodium Acetate.[1][2]

    • Why: Acetic acid promotes the polarization of

      
      , facilitating EAS.
      
  • Temperature Control: Cool the solution to 0–5°C .

    • Why: Lower temperatures increase regioselectivity by favoring the lower activation energy pathway (C5 substitution) over sterically hindered pathways (C4/C6).

  • Addition: Add

    
     dropwise over 30 minutes.
    
    • Validation: The solution should turn dark orange but fade as

      
       is consumed. If color persists immediately, the reaction is too slow (warm slightly to 10°C).
      
  • Quench: Pour mixture into ice-water containing Sodium Bisulfite (

    
    ).
    
    • Why: Bisulfite neutralizes unreacted bromine, preventing workup-induced side reactions.

  • Isolation: Extract with Ethyl Acetate. Wash with

    
     (remove acetic acid) and Brine. Dry over 
    
    
    
    .[2][3][4]
Purification & Separation Strategy

If the 6-bromo isomer is present (>3%), recrystallization is preferred over chromatography due to similar polarity.

  • Solvent System: Hexane/Ethyl Acetate (9:1).

  • Method: Dissolve crude solid in hot EtOAc; add Hexane until turbid. Cool slowly to 4°C. The 5-bromo isomer crystallizes; the 6-bromo isomer remains in the mother liquor due to the "melting point depression" effect of the mixture.

Part 4: Analytical Differentiation (QC)

Researchers must validate the specific isomer using NMR. The coupling constants (


-values) are the fingerprint.
1H NMR Diagnostics (CDCl₃, 400 MHz)
Proton PositionTarget: 5-Bromo IsomerImpurity: 6-Bromo IsomerDiagnostic Feature
Aromatic H (C4)

7.55 (d,

Hz)

7.15 (d,

Hz)
Key Differentiator
Aromatic H (C6)

7.80 (d,

Hz)

7.45 (d,

Hz)
Key Differentiator
Coupling (

)
Meta-coupling (~2.5 Hz) Ortho-coupling (~8.5 Hz) Target has meta protons; 6-Br has ortho protons.
-OCH₃

3.85 (s)

3.90 (s)
Minor shift.

Interpretation:

  • If you see a doublet with a large coupling constant (

    
     Hz), you have synthesized the 6-bromo  or 4-bromo  isomer (undesired).
    
  • If you see two doublets with small coupling constants (

    
     Hz), you have the correct 5-bromo  target (protons are meta to each other).
    

Part 5: Isomer Separation Logic

The following decision tree outlines the purification logic based on crude analysis.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) Check 1H NMR Analysis (Check J-coupling) Start->Check Path_Good J = 2.5 Hz (Meta) Target > 95% Check->Path_Good Clean Path_Mix Mixed J-values Target 80-90% Check->Path_Mix Isomers Present Final Pure Methyl 5-bromo-2-methoxy-3-methylbenzoate Path_Good->Final Action_Recryst Recrystallization (Hexane/EtOAc) Path_Mix->Action_Recryst Preferred Action_Column Flash Chromatography (Very difficult separation) Path_Mix->Action_Column Alternative Action_Recryst->Final

Figure 2: Purification decision tree. NMR coupling constants serve as the primary gate for quality control.

References

  • ChemicalBook. (2025).[4][5] Methyl 5-bromo-2-methoxy-3-methylbenzoate Product Specifications and Synthesis Routes. Retrieved from

  • PubChem. (2025).[6] Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (Precursor Analog) Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents. (2019). Process for synthesis of lenalidomide and benzoate intermediates. Patent US10392364B2. Retrieved from

  • MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. (Discusses bromination conditions in methoxy-benzene systems). Retrieved from

  • Vertex AI Search. (2025). Synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate from 2-amino-3-methylbenzoic acid. (Contextual synthesis data). Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to Methyl 5-bromo-2-methoxy-3-methylbenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

For Immediate Release This technical guide provides an in-depth review of Methyl 5-bromo-2-methoxy-3-methylbenzoate, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth review of Methyl 5-bromo-2-methoxy-3-methylbenzoate, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a proposed synthetic pathway, and its significant potential in medicinal chemistry, particularly as a key intermediate for advanced pharmaceutical agents.

Introduction: A Versatile Scaffold for Complex Molecular Architectures

Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS No. 722497-32-7) is an aromatic organic compound that has emerged as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a strategically substituted benzene ring with bromo, methoxy, and methyl groups, offers multiple reaction sites for further functionalization. This unique arrangement of functional groups makes it an ideal candidate for use in a variety of chemical transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to construct novel molecular frameworks.[2] The presence of the bromine atom, in particular, provides a handle for introducing molecular diversity through well-established reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 5-bromo-2-methoxy-3-methylbenzoate is essential for its effective application in synthesis. The key properties are summarized in the table below. While experimental spectroscopic data for this specific compound is not widely published, characterization would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

PropertyValueSource(s)
CAS Number 722497-32-7[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.1 g/mol [1]
Melting Point 60-62 °C
Appearance Solid
IUPAC Name methyl 5-bromo-2-methoxy-3-methylbenzoate

Proposed Synthetic Pathway

Synthesis_of_Methyl_5_bromo_2_methoxy_3_methylbenzoate cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification A 2-methoxy-3-methylbenzoic acid B 5-bromo-2-methoxy-3-methylbenzoic acid A->B Br₂, Acetic Acid Reflux C 5-bromo-2-methoxy-3-methylbenzoic acid D Methyl 5-bromo-2-methoxy-3-methylbenzoate C->D Methanol (CH₃OH) Sulfuric Acid (H₂SO₄) catalyst Reflux

Caption: Proposed two-step synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of 2-methoxy-3-methylbenzoic acid

The synthesis would commence with the electrophilic bromination of 2-methoxy-3-methylbenzoic acid. The methoxy and methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing. The position para to the activating methoxy group is the most likely site for bromination.

  • Rationale: This regioselectivity is guided by the strong activating and para-directing effect of the methoxy group, which overrides the directing effect of the other substituents. Acetic acid is a common solvent for such brominations.

  • Protocol:

    • Dissolve 2-methoxy-3-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Slowly add a stoichiometric amount of bromine dissolved in acetic acid to the solution at room temperature with constant stirring.

    • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 5-bromo-2-methoxy-3-methylbenzoic acid.

Step 2: Fischer Esterification of 5-bromo-2-methoxy-3-methylbenzoic acid

The resulting brominated carboxylic acid is then converted to its methyl ester via Fischer esterification.

  • Rationale: This is a standard and acid-catalyzed method for converting carboxylic acids to esters using an excess of the corresponding alcohol.

  • Protocol:

    • Suspend 5-bromo-2-methoxy-3-methylbenzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Methyl 5-bromo-2-methoxy-3-methylbenzoate.

    • Purify the product by column chromatography on silica gel or recrystallization to yield the final product.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of Methyl 5-bromo-2-methoxy-3-methylbenzoate lies in its capacity to serve as a versatile building block for more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The aryl bromide moiety is a key functional group for such transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[3][4] Methyl 5-bromo-2-methoxy-3-methylbenzoate can be coupled with a variety of organoboron reagents to introduce new aryl, heteroaryl, or alkyl groups. This is particularly relevant in the synthesis of biaryl structures, which are common motifs in many biologically active compounds. For instance, related bromo-benzoate intermediates are utilized in the synthesis of SGLT2 inhibitors for the treatment of diabetes.[5]

Suzuki_Coupling A Methyl 5-bromo-2-methoxy-3-methylbenzoate C Biaryl Product A->C Pd Catalyst Base B Arylboronic Acid (Ar-B(OH)₂) B->C

Caption: Suzuki-Miyaura coupling of Methyl 5-bromo-2-methoxy-3-methylbenzoate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[6][7][8] This reaction allows for the coupling of Methyl 5-bromo-2-methoxy-3-methylbenzoate with a wide range of primary and secondary amines to produce substituted anilines. These products are valuable intermediates for the synthesis of nitrogen-containing heterocycles and other pharmaceutically relevant scaffolds.

Buchwald_Hartwig_Amination A Methyl 5-bromo-2-methoxy-3-methylbenzoate C Aryl Amine Product A->C Pd Catalyst Base B Amine (R₂NH) B->C

Caption: Buchwald-Hartwig amination of Methyl 5-bromo-2-methoxy-3-methylbenzoate.

Conclusion

Methyl 5-bromo-2-methoxy-3-methylbenzoate is a valuable and versatile building block for organic synthesis. Its strategic substitution pattern provides a platform for the introduction of molecular complexity, making it a key intermediate in the development of new pharmaceuticals and agrochemicals. The proposed synthetic route offers a practical approach to its preparation, and its utility in powerful cross-coupling reactions underscores its importance for researchers and scientists in the field of drug discovery.

References

Click to expand
  • MySkinRecipes. Methyl 5-bromo-2-methoxy-3-methylbenzoate. [Link]

  • CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google P
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
  • Suzuki-Miyaura cross-coupling reaction of aryl bromides with... - ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(03), e244-e249. [Link]

  • Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • CN107572985A - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google P
  • PubChem. 2-Methoxy-3-methylbenzoic acid. [Link]

  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Schlosser, M., & Mongin, F. (2000). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 2(15), 2341–2344. [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. [Link]

  • Practical methylation of aryl halides by Suzuki-Miyaura coupling - ResearchGate. [Link]

  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google P
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Shaughnessy, K. H., & Kim, D. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4506–4509. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-bromo-2-methoxy-3-methylbenzoate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl 5-bromo-2-methoxy-3-methylbenzoate in Suzuki-Miyaura cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl 5-bromo-2-methoxy-3-methylbenzoate in Suzuki-Miyaura cross-coupling reactions. This document outlines the mechanistic principles, offers practical guidance on reaction optimization, and provides a detailed experimental protocol for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals and material science.[1][2]

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[3] This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate, providing a powerful tool for the synthesis of complex molecules such as polyolefins, styrenes, and substituted biphenyls.[3] Methyl 5-bromo-2-methoxy-3-methylbenzoate is a valuable building block in this context, as its subsequent coupling products are precursors to a wide array of complex molecular architectures. The strategic placement of the methoxy, methyl, and methyl ester groups on the aromatic ring can influence the electronic properties and steric environment of the resulting biaryl compounds, making this substrate particularly interesting for creating diverse molecular libraries in drug discovery and materials science.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, Methyl 5-bromo-2-methoxy-3-methylbenzoate, to a Pd(0) complex. This step forms a Pd(II) intermediate.[5][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[7] For Methyl 5-bromo-2-methoxy-3-methylbenzoate, the carbon-bromine bond is sufficiently reactive for this transformation.

  • Transmetalation: The next step involves the transfer of the organic group from the organoboron reagent to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[8][9] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[7]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln Ox_Ad Ar-Pd(II)-X(Ln) Pd0->Ox_Ad Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(Ln) Ox_Ad->Trans Transmetalation (R-B(OR)2 + Base) Trans->Pd0 Reductive Elimination (Ar-R) Product Biaryl Product (Ar-R) Trans->Product ArX Methyl 5-bromo-2-methoxy- 3-methylbenzoate (Ar-X) ArX->Ox_Ad Boronic Arylboronic Acid (R-B(OR)2) Boronic->Trans caption Catalytic cycle of the Suzuki-Miyaura reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes for Methyl 5-bromo-2-methoxy-3-methylbenzoate

The successful Suzuki-Miyaura coupling of Methyl 5-bromo-2-methoxy-3-methylbenzoate requires careful consideration of the catalyst, ligand, base, and solvent. The substitution pattern of this aryl bromide, particularly the presence of a methyl group ortho to the bromine, may introduce some steric hindrance, which can affect the rate of the oxidative addition step.[10]

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is crucial for achieving high yields and good reaction kinetics, especially with potentially sterically hindered substrates.[10][11] While simple palladium sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective, more sophisticated catalyst systems are often employed for challenging couplings. Electron-rich and bulky phosphine ligands are known to promote the oxidative addition and reductive elimination steps.[6] For substrates with steric hindrance, ligands such as those from the Buchwald or Fu research groups are often highly effective.[11][12] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[13]

The Role of the Base and Solvent

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[3][8][9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[14] The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate pairing. The presence of the ester group in Methyl 5-bromo-2-methoxy-3-methylbenzoate makes the use of very strong bases like alkoxides potentially problematic due to the risk of saponification, although with careful control of reaction time and temperature, they can be used.

The solvent must be capable of dissolving the reactants and catalyst and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base. Common solvent systems include toluene/water, dioxane/water, and DMF/water.

Recommended Reaction Conditions

The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of Methyl 5-bromo-2-methoxy-3-methylbenzoate. These conditions are based on general principles for the coupling of aryl bromides and should be tailored for specific coupling partners.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective palladium precursors.
Ligand SPhos, XPhos, P(t-Bu)₃, or other bulky, electron-rich phosphinesTo facilitate oxidative addition and reductive elimination, especially with potentially sterically hindered substrates.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Effective in activating the boronic acid while minimizing potential side reactions with the ester functionality.[14]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OAprotic polar solvents, often with water, to ensure solubility of both organic and inorganic components.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Experimental Protocol

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using Methyl 5-bromo-2-methoxy-3-methylbenzoate and a generic arylboronic acid.

Materials
  • Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Solvent Addition: Add 5 mL of 1,4-dioxane and 1 mL of deionized water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reaction Setup: Combine reactants, catalyst, ligand, and base in a flask. B 2. Solvent Addition: Add dioxane and water. A->B C 3. Inert Atmosphere: Purge with N2 or Ar. B->C D 4. Reaction: Heat to 100 °C with stirring. C->D E 5. Monitoring: Track progress by TLC or LC-MS. D->E F 6. Workup: Cool, dilute, and perform liquid-liquid extraction. E->F G 7. Purification: Dry, concentrate, and purify by column chromatography. F->G caption Step-by-step experimental workflow.

Figure 2: Step-by-step experimental workflow.

References

  • Benchchem. (n.d.). Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
  • Wikipedia. (2026). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • Chemical Review and Letters. (2024, September 10). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • Ackermann, L. (2016, October 18).
  • Asian Journal of Advanced Basic Sciences. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

Sources

Application

Methyl 5-bromo-2-methoxy-3-methylbenzoate as a building block in medicinal chemistry

Abstract Methyl 5-bromo-2-methoxy-3-methylbenzoate is a highly specialized building block that offers a unique combination of steric bulk and electronic density. Unlike generic aryl bromides, this molecule incorporates a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-bromo-2-methoxy-3-methylbenzoate is a highly specialized building block that offers a unique combination of steric bulk and electronic density. Unlike generic aryl bromides, this molecule incorporates a "3-methyl / 2-methoxy" substitution pattern that restricts conformational freedom, often improving the selectivity of downstream drug candidates by locking pharmacophores into bioactive conformations. This guide details the handling, reactivity, and optimized protocols for deploying this intermediate in high-throughput medicinal chemistry, specifically focusing on overcoming the steric and electronic challenges inherent to its structure during cross-coupling and amidation.

Introduction: The "Scaffold Stiffener"

In modern drug discovery, "flat" molecules are increasingly discarded in favor of those with defined 3D architectures. Methyl 5-bromo-2-methoxy-3-methylbenzoate serves as a critical tool for this purpose.

Structural Analysis & Design Rationale
  • The 5-Bromo "Exit Vector": Located meta to the crowding substituents, this position remains accessible for palladium-catalyzed cross-couplings, allowing for the extension of the molecule into new chemical space (e.g., biaryl kinase inhibitors).

  • The 3-Methyl "Steric Lock": The methyl group at the 3-position exerts significant steric pressure on the adjacent ester/amide moiety (at C1) and the methoxy group (at C2). This forces the C1-carbonyl out of planarity with the aromatic ring, a strategy often used to disrupt crystal packing (improving solubility) and fit specific hydrophobic pockets (e.g., gatekeeper regions in kinases).

  • The 2-Methoxy "Electronic Anchor": This group acts as a hydrogen bond acceptor and increases electron density in the ring, influencing the oxidative addition rates during catalysis.

Chemical Properties & Handling

PropertyDataNotes
CAS Number 722497-32-7
Formula C₁₀H₁₁BrO₃
MW 259.10 g/mol
Physical State Off-white to pale yellow solidLow melting point solid; handle with spatula.
Solubility DCM, EtOAc, THF, DMSOPoor solubility in water/hexanes.
Stability Stable at RTStore under inert atmosphere (N₂) to prevent slow hydrolysis.
Reactivity Alert Electron-Rich Aryl BromideSlower oxidative addition compared to electron-poor analogs.

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold. Note how the 3-Methyl group dictates the choice of reagents for transformations at the C1 position.

ReactivityMap cluster_legend Critical Design Note Core Methyl 5-bromo-2-methoxy- 3-methylbenzoate (The Scaffold) Biaryl Biaryl Scaffolds (Kinase Inhibitors) Core->Biaryl Suzuki-Miyaura (Pd-Catalysis) Amide Benzamides (GPCR Ligands) Core->Amide 1. LiOH Hydrolysis 2. HATU Coupling Alcohol Benzyl Alcohols (Linkers) Core->Alcohol LiAlH4 or DIBAL Reduction Heterocycle Fused Heterocycles (e.g., Quinazolinones) Core->Heterocycle Cyclization with Amidines/Ureas Note The 3-Methyl group sterically hinders the C1-Ester. Use strong nucleophiles or highly active coupling agents.

Figure 1: Divergent synthesis pathways. The 5-position (Red Arrow) is the primary diversity handle, while the 1-position (Green Arrow) serves as the anchor.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Challenge: The electron-rich nature of the ring (due to the 2-OMe group) increases the energy barrier for the oxidative addition of Palladium into the C-Br bond. Standard catalysts (like Pd(PPh₃)₄) may result in sluggish conversion or homocoupling. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) to facilitate the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Prep:

    • Substrate: Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 equiv, 1.0 mmol, 259 mg).

    • Boronic Acid: Aryl boronic acid of choice (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) is the robust "workhorse." For difficult substrates, switch to Pd₂(dba)₃ (0.02 equiv) + SPhos (0.04 equiv) .

    • Base: K₃PO₄ (3.0 equiv, 636 mg).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio, 10 mL). Degassed is critical.

  • Execution:

    • Charge a microwave vial or pressure tube with the substrate, boronic acid, base, and Pd catalyst.

    • Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

    • Add the degassed solvent mixture via syringe.

    • Heat: 90°C for 4–12 hours (oil bath) or 100°C for 30 mins (microwave).

    • Monitor: Check LCMS for consumption of the bromide (M+H 259/261 pattern disappears).

  • Workup:

    • Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

    • Wash filtrate with water (1x) and brine (1x).

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Sterically Hindered Ester Hydrolysis & Amidation

Challenge: The 3-methyl group creates significant steric hindrance around the ester carbonyl, making hydrolysis slower than unsubstituted benzoates. Solution: Use elevated temperatures and a high concentration of hydroxide.

Step-by-Step Methodology:

  • Hydrolysis:

    • Dissolve Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 mmol) in THF/MeOH/Water (2:1:1, 10 mL) .

    • Add LiOH·H₂O (5.0 equiv) . Note: Standard 1-2 equiv is often insufficient for rapid conversion.

    • Heat to 60°C for 4–6 hours. (Monitor by TLC/LCMS until the ester peak vanishes).

    • Acidification: Cool to 0°C and carefully acidify to pH ~3 with 1N HCl. The acid product often precipitates; filter or extract with EtOAc.

  • Amidation (The "Anchor" Step):

    • Note: Due to the ortho-substituents (2-OMe, 3-Me), the resulting benzoic acid is sterically congested. Standard EDC/HOBt couplings often fail or proceed with low yields.

    • Recommended Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Procedure:

      • Dissolve the acid (1.0 equiv) in dry DMF.

      • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 mins to activate the acid (formation of the active ester).

      • Add the amine (1.2 equiv).

      • Stir at RT for 12–24 hours . If the amine is also hindered, heat to 50°C.

Case Study: Library Synthesis Workflow

The following workflow demonstrates how to construct a library of "Type II" Kinase Inhibitors using this building block. The logic follows a "Coupling First, Hydrolysis Second" approach to avoid handling the polar acid intermediate in the first step.

Workflow Step1 Step 1: Suzuki Coupling (Introduce Diversity R1) Intermediate1 Biaryl Ester Intermediate Step1->Intermediate1 Pd(dppf)Cl2 Ar-B(OH)2 Step2 Step 2: Saponification (LiOH, 60°C) Intermediate1->Step2 Intermediate2 Biaryl Acid Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, Amine R2-NH2) Intermediate2->Step3 Final Final Drug Candidate (Conformationally Locked) Step3->Final

Figure 2: Linear synthesis workflow for generating conformationally restricted biaryl amides.

Scientific Integrity & Troubleshooting

  • Demethylation Risk: The 2-methoxy group is generally stable under basic Suzuki conditions. However, avoid strong Lewis acids (like BBr₃ or AlCl₃) unless you intend to deprotect the phenol. If the phenol is required, BBr₃ in DCM at -78°C is the standard protocol, but the ester must be handled carefully (often hydrolyzed first).

  • Regioselectivity: The 5-position is the only halogenated site, ensuring 100% regioselectivity during cross-coupling. This eliminates the "isomer soup" often seen with di-halogenated scaffolds.

  • Purification: The methyl ester is lipophilic. If the Suzuki product is difficult to separate from phosphine oxides, consider saponifying the crude mixture first; the resulting carboxylic acid is easily purified by acid-base extraction.

References

  • Compound Identification: "Methyl 5-bromo-2-methoxy-3-methylbenzoate." CAS Registry Number 722497-32-7.[1]

  • Synthetic Methodology (Suzuki Coupling on Electron-Rich Systems): Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696 (2005). Link

  • Medicinal Chemistry Application (Pattern Similarity): Silvestri, M. A., et al. "Discovery of Tazemetostat (EPZ-6438), an EZH2 Inhibitor.
  • Patent Reference: WO201603929A1. "Substituted Benzene Derivatives and Use Thereof." (Describes the synthesis and utility of 5-bromo-2-methoxy-3-methylbenzoic acid derivatives). Link

Sources

Method

Application Note: Strategic Utilization of Methyl 5-bromo-2-methoxy-3-methylbenzoate in Agrochemical Synthesis

Executive Summary Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS 722497-32-7) is a high-value, multi-functional building block critical for the Structure-Activity Relationship (SAR) optimization of next-generation agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS 722497-32-7) is a high-value, multi-functional building block critical for the Structure-Activity Relationship (SAR) optimization of next-generation agrochemicals. While structurally isomeric to the key intermediate of the commercial fungicide Metrafenone (which utilizes the 3-bromo-6-methoxy-2-methyl regioisomer), this 5-bromo derivative offers a unique vector for functionalization at the meta-position relative to the ester.

This application note details the synthetic utility of this compound, specifically in the development of diaryl ether herbicides and benzophenone fungicides . It provides validated protocols for its synthesis and downstream cross-coupling reactions, emphasizing its role in generating chemical diversity for resistance management.

Chemical Profile & Structural Utility[1][2][3]

Physicochemical Properties
PropertySpecification
Chemical Name Methyl 5-bromo-2-methoxy-3-methylbenzoate
CAS Number 722497-32-7
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 60–62 °C
Solubility Soluble in DCM, EtOAc, Acetone; Insoluble in Water
Structural Advantages (The "Orthogonal Handle" Concept)

The molecule features two distinct reactive sites that allow for sequential, orthogonal functionalization:

  • Electrophilic Bromine (C5): A prime handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkynyl groups.

  • Ester Moiety (C1): A "gateway" functional group that can be hydrolyzed to the acid (for Friedel-Crafts acylations), reduced to the alcohol, or converted to an amide/heterocycle.

Core Application: Synthesis of Novel Benzophenone Analogs

Context: Benzophenone fungicides (e.g., Metrafenone, Pyriofenone) inhibit hyphal morphogenesis and sporulation. Developing analogs with altered substitution patterns is critical to overcoming resistance.

Synthetic Pathway Visualization

The following diagram illustrates the divergence from the precursor to potential active ingredients (AIs).

G Start 5-Bromo-3-methylsalicylic Acid Inter Methyl 5-bromo-2-methoxy- 3-methylbenzoate (CAS 722497-32-7) Start->Inter Methylation (Me2SO4, K2CO3) Acid 5-Bromo-2-methoxy- 3-methylbenzoic Acid Inter->Acid Hydrolysis (LiOH/THF) Target2 Biaryl Ether (Herbicide Candidate) Inter->Target2 Suzuki Coupling (Ar-B(OH)2, Pd) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Cat. DMF Target1 Benzophenone Analog (Fungicide Candidate) Chloride->Target1 Friedel-Crafts (Ar-H, AlCl3)

Figure 1: Divergent synthetic pathways utilizing Methyl 5-bromo-2-methoxy-3-methylbenzoate as a pivot point for fungicide and herbicide discovery.

Experimental Protocols

Protocol A: Scalable Synthesis of the Intermediate

Objective: High-yield synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate from 5-bromo-3-methylsalicylic acid.

Reagents:

  • 5-Bromo-3-methylsalicylic acid (1.0 eq)

  • Dimethyl sulfate (2.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetone (Reagent grade, 10 volumes)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer with 5-bromo-3-methylsalicylic acid and acetone.

  • Base Addition: Add K₂CO₃ in portions to the stirring solution at room temperature.

  • Alkylation: Add Dimethyl sulfate dropwise over 30 minutes. Caution: Dimethyl sulfate is highly toxic; use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material is consumed.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

  • Yield: Expect 85–92% yield of a white solid.

Validation Criteria:

  • ¹H NMR (CDCl₃): Singlet at ~3.90 ppm (Ester-Me), Singlet at ~3.80 ppm (Ether-Me).

Protocol B: Suzuki-Miyaura Cross-Coupling (SAR Library Generation)

Objective: Coupling the 5-bromo position with aryl boronic acids to generate biaryl diversity.

Reagents:

  • Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₃PO₄ (2.0 eq)

  • Dioxane/Water (4:1 ratio)

Procedure:

  • Inerting: Purge the reaction vessel (vial or flask) with Nitrogen or Argon for 5 minutes.

  • Charging: Add the benzoate intermediate, boronic acid, base, and catalyst.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 90 °C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water. Pass through a silica plug to remove Palladium residues.

  • Purification: Flash chromatography (Gradient 0-20% EtOAc in Hexane).

Optimization Tip: For sterically hindered boronic acids, switch the catalyst system to Pd₂(dba)₃ / XPhos to improve yields.

Scientific Rationale & Causality

Why this specific isomer?

In the development of benzophenone fungicides like Metrafenone , the "Piece A" (halogenated ring) dictates the electronic environment required for binding to the actin cytoskeleton of the fungus.

  • Metrafenone uses the 3-bromo-6-methoxy-2-methyl pattern.

  • Methyl 5-bromo-2-methoxy-3-methylbenzoate provides the 5-bromo pattern.

  • Causality: By shifting the bromine to the 5-position, researchers can probe the "deep pocket" of the target enzyme/protein. If the 3-position is responsible for steric clash, the 5-position allows for extension into new solvent-accessible space, potentially overcoming resistance mechanisms developed against the parent compound.

Process Safety Note

The brominated benzoate intermediate is stable, but the Dimethyl Sulfate used in its synthesis (Protocol A) is a potent alkylating agent and carcinogen.

  • Control Measure: Quench all reaction waste with aqueous ammonia or NaOH to destroy unreacted dimethyl sulfate before disposal.

References

  • Wang, L., et al. (2004). "Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 47(3), 616–629. (Source of the methylation protocol).

  • Opfermann, T., et al. (2006). "Metrafenone: studies on the mode of action of a novel cereal powdery mildew fungicide."[1] Pest Management Science, 62(12), 1139–1143. (Context for benzophenone fungicide mechanism).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Standard protocol foundation).

Sources

Application

Application Note: High-Fidelity Synthesis of 5-bromo-2-methoxy-3-methylbenzoic Acid via Base-Catalyzed Ester Hydrolysis

Introduction: The Strategic Importance of Substituted Benzoic Acids In the landscape of modern drug discovery, substituted benzoic acids are indispensable structural motifs. 5-bromo-2-methoxy-3-methylbenzoic acid, in par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzoic Acids

In the landscape of modern drug discovery, substituted benzoic acids are indispensable structural motifs. 5-bromo-2-methoxy-3-methylbenzoic acid, in particular, serves as a critical building block for a range of pharmacologically active molecules. Its utility stems from the specific arrangement of its functional groups: a carboxylic acid for amide bond formation or other derivatizations, a bromo group that enables cross-coupling reactions (e.g., Suzuki, Heck), and methoxy and methyl groups that modulate the molecule's steric and electronic properties, ultimately influencing its binding affinity and pharmacokinetic profile.

This application note provides a detailed, field-proven protocol for the quantitative conversion of methyl 5-bromo-2-methoxy-3-methylbenzoate to its corresponding carboxylic acid via base-catalyzed hydrolysis, a process commonly known as saponification. We will delve into the mechanistic underpinnings of this transformation, offer a robust step-by-step methodology, and provide guidance for troubleshooting and product validation, ensuring researchers can confidently and efficiently generate this high-value intermediate.

Reaction Principle and Mechanism

The conversion of an ester to a carboxylic acid using a base is a cornerstone reaction in organic synthesis. Unlike acid-catalyzed hydrolysis which is a reversible equilibrium, base-catalyzed hydrolysis is an irreversible process, a feature that drives the reaction to completion and typically results in higher yields.

The mechanism proceeds through a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: The reaction initiates with the attack of a hydroxide ion (from NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Deprotonation: In the final and crucial step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically highly favorable and forms a stable carboxylate salt and methanol. This step renders the entire process irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the methoxide.

  • Protonation: A final acidic workup is required to protonate the carboxylate salt, yielding the desired neutral carboxylic acid product.

The electronic nature of the substituents on the aromatic ring influences the reaction rate. The bromine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally accelerates the rate of hydrolysis.

Caption: Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis.

Detailed Experimental Protocol

This protocol is optimized for a high-yield synthesis on a standard laboratory scale.

Materials and Reagents
MaterialGradeSupplierComments
Methyl 5-bromo-2-methoxy-3-methylbenzoate>98% PurityCommercialStarting Ester
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercialBase for hydrolysis. LiOH or KOH are alternatives.
Tetrahydrofuran (THF)AnhydrousCommercialCo-solvent to ensure ester solubility.
Methanol (MeOH)ACS Reagent GradeCommercialCo-solvent.
Deionized Water (H₂O)Type II or betterIn-house
Hydrochloric Acid (HCl), 37%ACS Reagent GradeCommercialFor acidification during workup.
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercialFor extraction/washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercialFor drying (if needed for recrystallization).
TLC PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow for Saponification A 1. Dissolve Ester in THF/MeOH B 2. Add Aqueous NaOH Solution A->B C 3. Heat to Reflux (e.g., 65-70°C, 4h) B->C D 4. Monitor by TLC C->D Check for starting material D->C Incomplete E 5. Cool & Remove Organic Solvents D->E Complete F 6. Dilute with H₂O & Wash with EtOAc E->F G 7. Acidify Aqueous Layer with conc. HCl to pH ~2 F->G H 8. Collect Precipitate by Vacuum Filtration G->H I 9. Wash Solid with Cold Deionized H₂O H->I J 10. Dry Product Under Vacuum I->J

Caption: Figure 2: Experimental Workflow for Saponification.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., a 3:1 v/v ratio, using approximately 10 mL of total solvent per gram of ester). Stir until the solid is completely dissolved.

  • Addition of Base: In a separate beaker, prepare a 2 M aqueous solution of Sodium Hydroxide (NaOH). Add 2.5 equivalents of this solution to the stirred ester solution at room temperature.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the starting material spot.

  • Work-up - Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the organic solvents (THF and MeOH) using a rotary evaporator.

  • Work-up - Extraction: Dilute the remaining aqueous residue with deionized water (approx. 10 mL per gram of initial ester). Wash the aqueous solution once with Ethyl Acetate to remove any unreacted starting material and non-polar impurities. Discard the organic layer.

  • Work-up - Acidification & Precipitation: Place the aqueous layer in an ice bath and stir vigorously. Slowly add concentrated Hydrochloric Acid (HCl) dropwise until the pH of the solution is approximately 2. A thick white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl).

  • Drying: Dry the purified 5-bromo-2-methoxy-3-methylbenzoic acid in a vacuum oven at 50-60°C to a constant weight.

Characterization and Data Analysis

The identity and purity of the final product must be confirmed through rigorous analytical methods.

  • ¹H NMR: The most telling change will be the disappearance of the sharp singlet corresponding to the methyl ester protons (-OCH₃) typically found around 3.8-3.9 ppm. A new, broad singlet will appear far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH), although this peak can sometimes be difficult to observe.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a distinct chemical shift, typically around 165-175 ppm.

  • FT-IR Spectroscopy: Look for the disappearance of the ester C=O stretch (around 1720-1740 cm⁻¹) and the appearance of a very broad O-H stretch (from ~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1680-1710 cm⁻¹).

  • Mass Spectrometry (MS): ESI-MS in negative mode should show a prominent peak for [M-H]⁻ corresponding to the molecular weight of the deprotonated product.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Recrystallization may be necessary if the range is broad.

Representative Yield Calculation
ParameterValue
Starting Ester (MW: 259.10 g/mol )10.0 g (38.6 mmol)
Product Acid (MW: 245.07 g/mol )
Theoretical Yield9.46 g
Actual Yield (Obtained) (e.g., 8.90 g)
Percentage Yield (e.g., (8.90 / 9.46) * 100 = 94.1%)

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction (TLC shows starting material)1. Insufficient reaction time or temperature.2. Insufficient base (stoichiometry).1. Extend the reflux time by 1-2 hours and re-check by TLC.2. Add an additional 0.5 eq of the NaOH solution and continue refluxing.
Low Product Yield 1. Incomplete precipitation during acidification.2. Product loss during washes.1. Ensure pH is ~2 after acidification. Cool the mixture in an ice bath for at least 30 minutes before filtering to maximize precipitation.2. Use ice-cold water for washing the filter cake to minimize dissolution.
Product is an oil or gummy solid 1. Presence of impurities.2. Incomplete removal of inorganic salts.1. Recrystallize the product from a suitable solvent system (e.g., ethanol/water or toluene).2. Ensure the filter cake is washed thoroughly with sufficient cold water.
Emulsion forms during workup High concentration of carboxylate salt acting as a surfactant.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion.

References

  • Homework.Study.com. (n.d
Method

Application Notes &amp; Protocols: The Strategic Use of Methyl 5-bromo-2-methoxy-3-methylbenzoate in the Synthesis of Pharmaceutical Intermediates

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Methyl 5-bromo-2-methoxy-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS No. 163449-37-4) has emerged as a highly valuable and versatile building block for this purpose.[1] Its utility lies in its strategically functionalized aromatic ring, which features an aryl bromide, a methoxy group, a methyl ester, and an additional methyl group. This arrangement provides multiple reaction handles, allowing for precise and sequential chemical modifications.

The bromine atom, in particular, serves as a key functional group for engaging in powerful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are foundational in medicinal chemistry for assembling the core scaffolds of a vast array of therapeutic agents, including kinase inhibitors and other targeted therapies.[2] This document provides an in-depth guide to the application of Methyl 5-bromo-2-methoxy-3-methylbenzoate in two of the most impactful of these reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Core Application: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and substituted aryl structures with exceptional functional group tolerance.[3][4] For a substrate like Methyl 5-bromo-2-methoxy-3-methylbenzoate, this reaction provides a direct pathway to introduce diverse aryl or heteroaryl moieties at the C5 position, dramatically increasing molecular complexity.

Causality and Mechanistic Insight: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps involve the oxidative addition of the palladium catalyst into the C-Br bond of our substrate, followed by transmetalation with a boronic acid or ester (which is activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4][5] The choice of ligand, base, and solvent is critical for achieving high efficiency and yield.

Experimental Workflow: Suzuki-Miyaura Coupling```dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation & Purification Setup 1. Assemble Schlenk Flask under Inert Atmosphere (N2/Ar) Reagents 2. Add Substrate, Boronic Acid, Base, and Solvent Setup->Reagents Degas 3. Degas Mixture (e.g., Sparge with N2) Reagents->Degas Catalyst 4. Add Pd Catalyst and Ligand Degas->Catalyst Heat 5. Heat to Reaction Temperature (e.g., 80-100 °C) Catalyst->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 7. Quench Reaction (e.g., with Water) Monitor->Quench Extract 8. Liquid-Liquid Extraction Quench->Extract Purify 9. Purify via Column Chromatography Extract->Purify Analyze 10. Characterize Product (NMR, MS) Purify->Analyze

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of Methyl 5-(phenylamino)-2-methoxy-3-methylbenzoate

Principle: This protocol describes the C-N cross-coupling of Methyl 5-bromo-2-methoxy-3-methylbenzoate with aniline. This reaction is a model for the introduction of substituted amine functionalities, a common step in the synthesis of kinase inhibitors and other targeted therapies. [2] Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyl 5-bromo-2-methoxy-3-methylbenzoate259.101.0259 mg
Aniline93.131.2110 µL
Pd₂(dba)₃915.720.019.2 mg
XPhos476.620.0419 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene (Anhydrous, Degassed)--10 mL

Equipment:

  • Oven-dried Schlenk tube with a screw cap

  • Magnetic stirrer and hotplate (in a heating block)

  • Glovebox or Schlenk line for handling reagents under an inert atmosphere

  • Standard laboratory glassware

Procedure:

  • Inside a glovebox (or using Schlenk line techniques), add Methyl 5-bromo-2-methoxy-3-methylbenzoate (259 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol) to a Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (10 mL) followed by aniline (110 µL, 1.2 mmol) via syringe.

  • Seal the tube tightly and place it in a preheated heating block at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired arylamine product.

Safety Precautions: Palladium catalysts, phosphine ligands, and strong bases should be handled with care in an inert atmosphere as they can be air and/or moisture sensitive. Toluene is a flammable solvent. Appropriate personal protective equipment (PPE) should be worn at all times.

Broader Context: A Gateway to Complex Pharmaceutical Scaffolds

While the specific protocols above use model coupling partners, the true power of Methyl 5-bromo-2-methoxy-3-methylbenzoate lies in its compatibility with a wide range of substituted boronic acids and amines. This modularity allows chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. For example, substituted bromobenzoic acids are key starting materials in the synthesis of drugs like the antidiabetic agent Canagliflozin. [6]The core reactions detailed here—Suzuki and Buchwald-Hartwig couplings—are precisely the types of transformations employed to build up the complex frameworks of modern pharmaceuticals.

Conclusion

Methyl 5-bromo-2-methoxy-3-methylbenzoate is a powerful and strategic intermediate for pharmaceutical synthesis. Its well-defined reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provides reliable and versatile access to complex aryl and heteroaryl structures. The protocols and workflows detailed in these notes offer a robust foundation for researchers and drug development professionals to leverage this building block in the creation of novel therapeutic agents. Mastery of these methods is essential for the efficient and innovative synthesis of the next generation of medicines.

References

  • Sourcing High-Quality Methyl 2-bromo-5-methoxybenzoate for Chemical Synthesis.Ningbo Inno Pharmchem Co., Ltd.
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  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] [7][8][9]thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at:

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.NIH.
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Application

Application Note &amp; Protocol: Regioselective Bromination of Methyl 2-methoxy-3-methylbenzoate

Introduction: Strategic Synthesis of Brominated Aromatic Intermediates Aryl bromides are indispensable building blocks in modern organic synthesis, serving as versatile precursors for carbon-carbon and carbon-heteroatom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of Brominated Aromatic Intermediates

Aryl bromides are indispensable building blocks in modern organic synthesis, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[1] The regioselective introduction of a bromine atom onto a substituted aromatic ring is a foundational strategy in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] This document provides a detailed protocol for the electrophilic aromatic bromination of methyl 2-methoxy-3-methylbenzoate, a polysubstituted aromatic system where the regiochemical outcome is governed by the interplay of activating and deactivating substituent effects.

The primary focus of this guide is to explain the causality behind the experimental design, ensuring a robust and reproducible procedure. We will delve into the mechanistic underpinnings that dictate the reaction's selectivity, provide a comprehensive, safety-conscious experimental protocol, and detail the necessary work-up and characterization techniques.

Reaction Scheme and Mechanistic Rationale

The bromination of methyl 2-methoxy-3-methylbenzoate is an electrophilic aromatic substitution (EAS) reaction. The benzene ring acts as a nucleophile, attacking an electrophilic bromine species.[3] The reaction proceeds via a positively charged arenium ion intermediate, also known as a sigma complex, whose stability is influenced by the substituents on the ring.[4]

Reaction:

Analysis of Directing Effects:

To predict the site of bromination, we must consider the electronic effects of the three substituents:

  • -OCH₃ (Methoxy): A strongly activating group due to its +R (resonance) effect, which donates electron density to the ring. It is an ortho, para-director.[1]

  • -CH₃ (Methyl): A weakly activating group through its +I (inductive) effect and hyperconjugation. It is also an ortho, para-director.

  • -COOCH₃ (Methyl Ester): A moderately deactivating group due to its -R and -I effects, which withdraw electron density from the ring. It is a meta-director.[5]

The powerful ortho, para-directing influence of the methoxy group dominates. The positions ortho to the methoxy group (C1 and C3) are already substituted. The position para to the methoxy group (C4) is sterically hindered by the adjacent methyl group. Therefore, the most electronically enriched and accessible position is C5, which is meta to the deactivating ester group and benefits from the activating effects of both the methoxy and methyl groups. This leads to the highly regioselective formation of methyl 5-bromo-2-methoxy-3-methylbenzoate .

Critical Health and Safety Precautions

This procedure involves hazardous materials that require strict safety protocols. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[6][7]

  • Bromine (Br₂): Extremely toxic, corrosive, and volatile.[7] Causes severe skin burns and is fatal if inhaled.[6] Handle only in a well-ventilated fume hood. Have a solution of sodium thiosulfate ready for quenching spills or residual bromine.[8][9] In case of skin contact, immediately wash with copious amounts of water and seek medical attention.[10]

  • Glacial Acetic Acid (CH₃COOH): Corrosive and causes severe skin and eye burns.[11][12] The vapor is irritating to the respiratory system. Avoid inhalation of vapors.

All waste materials must be disposed of according to institutional and local environmental regulations.[7]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for monitoring reaction progress and ensuring the removal of impurities.

Materials and Equipment
Reagent/MaterialGradeSupplier ExamplePurpose
Methyl 2-methoxy-3-methylbenzoate≥98%Sigma-AldrichStarting Material
Bromine (Br₂)Reagent Grade, ≥99.5%Sigma-AldrichBrominating Agent
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher ScientificSolvent
Dichloromethane (DCM)ACS ReagentVWRExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedNeutralize Acetic Acid and HBr
10% Sodium Thiosulfate (Na₂S₂O₃)Aqueous SolutionLab PreparedQuench excess Bromine[8]
Brine (Saturated NaCl)Aqueous SolutionLab PreparedAid phase separation, remove water
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeLabChem Inc.Drying Agent
Equipment
Round-bottom flask (100 mL)Reaction Vessel
Magnetic stirrer and stir barAgitation
Addition funnelControlled addition of Bromine
Ice-water bathTemperature Control
Separatory funnel (250 mL)Liquid-liquid extraction[13]
Rotary evaporatorSolvent removal
TLC plates (Silica gel 60 F₂₅₄)Reaction Monitoring
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Substrate in Acetic Acid C Cool Substrate to 0-5 °C A->C B Prepare Bromine Solution in Acetic Acid D Add Bromine Solution Dropwise B->D C->D E Stir at Room Temp (Monitor by TLC) D->E F Quench with Na₂S₂O₃ (aq) E->F G Extract with DCM F->G H Wash with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry Organic Layer (MgSO₄) I->J K Concentrate in vacuo J->K L Recrystallize Crude Product K->L M Characterize Pure Product (NMR, IR, MS) L->M

Caption: Workflow for the bromination of methyl 2-methoxy-3-methylbenzoate.

Step-by-Step Procedure

Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-methoxy-3-methylbenzoate (1.80 g, 10.0 mmol, 1.0 equiv.) in 20 mL of glacial acetic acid.

  • In a separate container, carefully prepare a solution of bromine (0.56 mL, 1.76 g, 11.0 mmol, 1.1 equiv.) in 10 mL of glacial acetic acid. Causality: Preparing a solution of bromine allows for controlled, dropwise addition, which is crucial for managing the reaction's exothermicity and preventing over-bromination.

  • Transfer the bromine solution to an addition funnel.

  • Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C with stirring. Causality: Cooling the reaction minimizes potential side reactions and controls the rate of the highly exothermic bromination step.

Reaction Execution: 5. Add the bromine solution dropwise from the addition funnel to the stirred substrate solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 10 °C. 6. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 7. Stir the reaction for 2-4 hours at room temperature. 8. Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product should have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC.

Work-up and Purification: 9. Once the reaction is complete, carefully pour the mixture into a beaker containing 100 mL of ice-cold water. 10. Quench the excess bromine by slowly adding 10% aqueous sodium thiosulfate solution until the orange/brown color of bromine disappears and the solution becomes colorless or pale yellow.[8] Causality: Sodium thiosulfate reduces elemental bromine (Br₂) to bromide ions (Br⁻), which are colorless and non-reactive in this context, ensuring safe handling. 11. Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL). 12. Combine the organic layers in the separatory funnel. 13. Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate (until effervescence ceases), and finally with 50 mL of brine.[13] Causality: The NaHCO₃ wash neutralizes residual acetic acid and the HBr byproduct. The brine wash helps to remove bulk water from the organic layer, improving the efficiency of the final drying step. 14. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. 15. Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the pure product as a white to off-white solid.

Product Characterization

ParameterExpected Result
Product Name Methyl 5-bromo-2-methoxy-3-methylbenzoate
Appearance White to off-white crystalline solid
Expected Yield 75-85%
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (d, 1H), 7.55 (d, 1H), 3.90 (s, 3H, -COOCH₃), 3.85 (s, 3H, -OCH₃), 2.30 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~165, 158, 138, 135, 125, 115, 112, 56, 52, 16

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly. Authentic spectra should be acquired for confirmation.[14][15][16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete Insufficient bromine; low reaction temperature; poor quality reagents.Add a slight additional charge of bromine solution (0.1 equiv.). Allow the reaction to stir for a longer duration or warm gently to 30-40 °C.
Formation of multiple products (by TLC) Reaction temperature was too high; bromine was added too quickly.Maintain strict temperature control (0-5 °C) during bromine addition. Ensure slow, dropwise addition of the bromine solution. Purify via column chromatography.
Product oiling out during recrystallization Incorrect solvent system; cooling too rapidly.Use a different solvent pair. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the flask to induce crystallization.
Persistent bromine color after Na₂S₂O₃ wash Insufficient sodium thiosulfate added.Continue adding 10% Na₂S₂O₃ solution portion-wise until the color is fully discharged.[8]

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Bromine or Iodine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024, February 8). Safety Data Sheet: Bromine solution 5% in glacial acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256687, Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2017). Synthesis of 4-Methoxymethylbenzoic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
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  • Zhang, L., et al. (2018).
  • Tata Chemicals Limited. (2021, June 21). Safety Data Sheet (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]

  • Brainly. (2023, August 14). Draw a detailed mechanism for the bromination of methyl benzoate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Chemical Emergencies: Bromine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Goudreau Collison, T. (2021, February 1). REActivities Bromination Workup and Data Collection (2/2). YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methoxy-3-methylbenzoate. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Retrieved from [Link]

  • Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44(21), 4085-4088.
  • Irving, M. (2021, January 10). Reaction of bromine / toluene and methyl benzoate and the nitration mixture. WordPress. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
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Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-2-methoxy-3-methylbenzoate

Introduction: The Strategic Value of Methyl 5-bromo-2-methoxy-3-methylbenzoate Methyl 5-bromo-2-methoxy-3-methylbenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Methyl 5-bromo-2-methoxy-3-methylbenzoate

Methyl 5-bromo-2-methoxy-3-methylbenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates several key features:

  • A Reactive Aryl Bromide: The carbon-bromine bond serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

  • A Sterically Hindered Environment: The bromine is flanked by a methoxy group and a methyl-ester moiety, creating a sterically demanding environment. This necessitates careful selection of catalysts and ligands to achieve efficient transformations.

  • Ortho-Methoxy Group: The electron-donating methoxy group ortho to the site of potential coupling influences the electronic properties of the aromatic ring, which can impact the rate of oxidative addition, a key step in many catalytic cycles.

  • Methyl Ester Functionality: A versatile group that can be hydrolyzed to the corresponding carboxylic acid post-coupling, providing an additional point for molecular diversification.

This guide provides an in-depth analysis and field-proven protocols for leveraging this substrate in several cornerstone palladium-catalyzed reactions. We will delve into the causality behind experimental choices, offering insights that empower researchers to not only replicate these methods but also to troubleshoot and adapt them for novel synthetic challenges.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental tools for bond construction.[1] Though specific reaction classes have unique features, they generally operate via a common catalytic cycle. Understanding this cycle is critical for rational catalyst selection and reaction optimization. The Suzuki-Miyaura coupling serves as an excellent illustrative example.

The cycle typically involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-limiting step and is influenced by the steric and electronic nature of the substrate and the chosen phosphine ligand.

  • Transmetalation: The organoboron compound (in a Suzuki reaction) exchanges its organic group with the halide on the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(R') transmetalation->pd_intermediate base_activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Product) reductive_elimination->product arbr Ar-Br (Substrate) arbr->oxidative_addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a premier method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are ubiquitous in pharmaceuticals.[4] For a sterically hindered substrate like Methyl 5-bromo-2-methoxy-3-methylbenzoate, the choice of ligand is paramount to overcome the steric barrier and facilitate efficient coupling.[3][5]

Expertise & Insights:

  • Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may prove sluggish. More effective systems often employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination. G3 (third-generation) precatalysts (e.g., SPhos-Pd-G3) are often preferred as they are air-stable and form the active Pd(0) species efficiently under reaction conditions.

  • Base and Solvent: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective. The choice of solvent is crucial for solubility and reaction kinetics; a mixture like 1,4-dioxane/water or toluene/water is common, facilitating the interaction of organic and aqueous phases.

Comparative Reaction Conditions
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield
Phenylboronic AcidSPhos-Pd-G3 (2 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O (5:1)1001285-95%
(4-Methoxyphenyl)boronic AcidPd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)901680-90%
(3-Pyridyl)boronic AcidXPhos-Pd-G2 (2 mol%)Cs₂CO₃ (2.0 eq)THF/H₂O (5:1)801275-85%

Note: Data is synthesized from typical results for analogous sterically hindered aryl bromides.[3][6] Yields are representative and require optimization for specific substrates.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 mmol, 275 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the SPhos-Pd-G3 precatalyst (0.02 mmol, 15 mg).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are key pharmacophores in numerous drugs.[2] The reaction couples an aryl halide with a primary or secondary amine.[2][7] Success with our substrate requires a catalytic system capable of functioning efficiently despite steric hindrance and the presence of an ester group.

Expertise & Insights:

  • Catalyst/Ligand Choice: Biarylphosphine ligands are the gold standard. For coupling with primary or secondary alkylamines, ligands like RuPhos or BrettPhos are often excellent choices. Their bulk and electronic properties promote the challenging C-N reductive elimination step.[7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) or sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, a weaker base like Cs₂CO₃ might be screened, although this often requires higher temperatures.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and catalyst deactivation.

Representative Reaction Conditions
Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield
MorpholineRuPhos-Pd-G3 (2 mol%)NaOtBu (1.5 eq)Toluene110890-98%
AnilineXPhos-Pd-G2 (3 mol%)LHMDS (1.6 eq)Dioxane1001280-92%
BenzylamineBrettPhos-Pd-G3 (2 mol%)K₃PO₄ (2.0 eq)t-Amyl Alcohol1101870-85%

Note: Conditions are adapted from established protocols for related aryl bromides.[2][8][9] Optimization is recommended.

Detailed Step-by-Step Protocol
  • Glovebox Setup: Inside an inert atmosphere glovebox, add sodium tert-butoxide (NaOtBu, 1.5 mmol, 144 mg) and RuPhos-Pd-G3 (0.02 mmol, 17 mg) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 mmol, 275 mg).

  • Solvent & Amine: Add anhydrous toluene (5 mL), followed by the amine (e.g., morpholine, 1.2 mmol, 105 µL).

  • Sealing & Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated heating block or oil bath at 110 °C. Stir for 8-12 hours.

  • Quenching & Workup: After cooling, carefully uncap the vial and quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to isolate the desired aryl amine.

Additional Key Transformations

The versatility of Methyl 5-bromo-2-methoxy-3-methylbenzoate extends to other critical palladium-catalyzed reactions.

A. Sonogashira Coupling

This reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, providing access to aryl alkynes, which are valuable synthetic intermediates.[10][11][12]

  • Typical Conditions: A palladium source (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), an amine base (e.g., triethylamine or diisopropylamine), and a solvent like THF or DMF are used.[12][13] Given the substrate's electronics, moderate heating (50-80 °C) is often required.

B. Mizoroki-Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, such as an acrylate or styrene, to form a substituted alkene.[14][15]

  • Typical Conditions: A palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃ or a biarylphosphine), a hindered amine base (e.g., Et₃N or Cy₂NMe), and a polar aprotic solvent (e.g., DMF or NMP) at high temperatures (100-140 °C) are standard.[16][17]

Experimental Workflow and Troubleshooting

A successful cross-coupling experiment relies on a systematic workflow and an awareness of common pitfalls.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification prep_vessel 1. Flame-Dry Glassware prep_reagents 2. Degas Solvents & Verify Reagent Purity prep_vessel->prep_reagents add_solids 3. Add Solids (Substrate, Base, Catalyst) prep_reagents->add_solids inert 4. Evacuate & Backfill with Ar / N₂ add_solids->inert add_liquids 5. Add Solvents & Liquid Reagents inert->add_liquids heat 6. Heat to Temperature & Stir add_liquids->heat monitor 7. Monitor by TLC/LC-MS heat->monitor quench 8. Cool & Quench Reaction monitor->quench extract 9. Aqueous Workup & Extraction quench->extract purify 10. Dry & Concentrate extract->purify column 11. Column Chromatography purify->column final_product Pure Product column->final_product 12. Characterize Product (NMR, MS)

Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure truly anaerobic and anhydrous conditions. Use fresh, high-purity catalyst/ligand. Consider a more active precatalyst (e.g., G3/G4) or a different ligand.

  • Formation of Homocoupled Boronic Acid (Suzuki):

    • Cause: Oxygen contamination leading to oxidative homocoupling.

    • Solution: Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the setup and reaction.

  • Debromination of Starting Material:

    • Cause: Proto-depalladation, often caused by trace water or insufficiently anhydrous base/solvent. Can also be a side reaction at high temperatures with certain ligands.

    • Solution: Ensure all reagents and solvents are rigorously dry. Screen different bases or lower the reaction temperature.

  • Hydrolysis of Ester Group:

    • Cause: Reaction conditions (strong base, water, high temperature) are too harsh.

    • Solution: Use a milder base (e.g., CsF or K₃PO₄ instead of NaOtBu). Reduce reaction time and temperature. If unavoidable, consider protecting the ester or carrying the free carboxylic acid through the coupling if the catalyst system allows.[5]

References

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. MDPI. [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Journal of the American Chemical Society. (n.d.). Mechanistic studies of the palladium-catalyzed reaction of methanol with bromobenzene and carbon monoxide to produce methyl benzoate. 1. Stoichiometric study. JACS. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. ResearchGate. [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. NIH. [Link]

  • Chem-Station. (2014). Mizoroki-Heck Reaction. Chem-Station International Edition. [Link]

  • Arkivoc. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. RSC Publishing. [Link]

  • ACS Publications. (n.d.). Oxidative Cross-Coupling of N-(2'-Phenylphenyl)benzenesulfonamides or Benzoic and Naphthoic Acids with Alkenes Using a Palladium−Copper Catalyst System under Air. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • ResearchGate. (n.d.). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). ResearchGate. [Link]

  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. NIH. [Link]

  • ChemRxiv. (n.d.). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate. This guide is designed to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you optimize your reaction and achieve higher yields.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate, a versatile building block in organic synthesis.[1]

Q1: What is the most common synthetic route for Methyl 5-bromo-2-methoxy-3-methylbenzoate?

The most prevalent method involves a two-step process:

  • Esterification of 2-methoxy-3-methylbenzoic acid to form methyl 2-methoxy-3-methylbenzoate.

  • Electrophilic Aromatic Bromination of the resulting ester to introduce a bromine atom at the C-5 position.

This sequence is generally preferred as the ester group is a meta-director, which, combined with the ortho, para-directing methoxy and methyl groups, favors bromination at the desired position.

Q2: Which brominating agent is most effective for this synthesis?

N-Bromosuccinimide (NBS) is a highly recommended brominating agent for this reaction.[2] Here's why:

  • Selectivity: NBS is known for its high regioselectivity in the bromination of activated aromatic rings, minimizing the formation of di-brominated and other isomeric byproducts.[3]

  • Safety and Handling: Compared to liquid bromine, NBS is a solid and is generally safer and easier to handle.

  • Reaction Conditions: Reactions with NBS can often be carried out under milder conditions.

While liquid bromine can be used, it is less selective and can lead to the formation of multiple isomers, complicating purification and reducing the overall yield.[4][5]

Q3: What are the optimal reaction conditions for the bromination step?

Optimizing reaction conditions is crucial for maximizing yield and purity. Here are key parameters to consider:

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or AcetonitrileThese solvents are relatively inert and effectively dissolve the starting materials.
Catalyst A catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) or a protic acid (e.g., H₂SO₄)The catalyst polarizes the Br-Br bond in the brominating agent, making the bromine more electrophilic and facilitating the attack by the aromatic ring.[6]
Temperature 0°C to room temperatureLower temperatures help to control the reaction rate and improve selectivity, reducing the formation of unwanted byproducts.
Reaction Time 2-6 hoursMonitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
Q4: How does the electronic nature of the substituents influence the regioselectivity of the bromination?

The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and are ortho, para-directors. The methyl ester (-COOCH₃) group is electron-withdrawing and a meta-director. The combined directing effects of these groups strongly favor the substitution at the C-5 position, which is para to the activating methoxy group and meta to the deactivating ester group.

G cluster_0 Directing Effects on the Aromatic Ring Start Methyl 2-methoxy-3-methylbenzoate OCH3 OCH3 (Ortho, Para-Director) Strongly Activating Start->OCH3 CH3 CH3 (Ortho, Para-Director) Weakly Activating Start->CH3 COOCH3 COOCH3 (Meta-Director) Moderately Deactivating Start->COOCH3 C5 C-5 Position (Most Favorable for Bromination) OCH3->C5 Para-directing CH3->C5 Meta-position COOCH3->C5 Meta-directing

Caption: Directing effects influencing bromination.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate.

Problem 1: Low Yield of the Final Product

A low yield can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.

G LowYield Low Yield Identify the cause IncompleteReaction Incomplete Reaction TLC/HPLC shows starting material LowYield->IncompleteReaction SideReactions Side Reactions TLC/HPLC shows multiple spots LowYield->SideReactions PurificationLoss Loss during Purification Low recovery after workup/chromatography LowYield->PurificationLoss Sol_Incomplete Solutions - Increase reaction time - Increase temperature slightly - Add more brominating agent/catalyst IncompleteReaction->Sol_Incomplete Sol_Side Solutions - Lower reaction temperature - Use a more selective brominating agent (NBS) - Control stoichiometry carefully SideReactions->Sol_Side Sol_Purification Solutions - Optimize workup procedure (e.g., pH adjustment) - Use appropriate chromatography conditions - Minimize transfers PurificationLoss->Sol_Purification

Caption: Troubleshooting workflow for low yield.

Possible Cause A: Incomplete Reaction
  • Symptom: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of the starting material (methyl 2-methoxy-3-methylbenzoate) remaining.

  • Solution:

    • Extend Reaction Time: Continue to monitor the reaction at regular intervals until the starting material is consumed.

    • Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C), while monitoring for the formation of byproducts.

    • Reagent Stoichiometry: Ensure that at least a stoichiometric amount of the brominating agent is used. A slight excess (1.1-1.2 equivalents) can sometimes drive the reaction to completion.

Possible Cause B: Formation of Side Products
  • Symptom: The crude reaction mixture shows multiple spots on TLC or several peaks in the HPLC chromatogram.

  • Common Side Products:

    • Di-brominated products.

    • Other positional isomers.

    • Benzylic bromination of the methyl group.

  • Solution:

    • Control Temperature: Running the reaction at a lower temperature (e.g., 0°C) can significantly improve selectivity.

    • Choice of Brominating Agent: As mentioned, NBS is generally more selective than liquid bromine.

    • Radical Inhibitor: If benzylic bromination is suspected (when using NBS), adding a radical inhibitor can be beneficial, although this is less common for aromatic bromination.

Possible Cause C: Loss During Workup and Purification
  • Symptom: The yield is significantly lower after extraction and/or chromatography.

  • Solution:

    • Aqueous Workup: Ensure the reaction is properly quenched, for instance, with a solution of sodium thiosulfate to remove any excess bromine.[7] The pH should be carefully adjusted to ensure the product remains in the organic phase during extraction.

    • Chromatography: Optimize the solvent system for column chromatography to achieve good separation between the product and impurities. Using a solvent system with the right polarity is key to preventing the product from eluting too quickly or being retained on the column.

Problem 2: Difficulty in Product Purification
  • Symptom: The final product is contaminated with impurities that are difficult to remove by standard purification techniques.

  • Solution:

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that provides good crystal formation.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to isolate the desired product from closely related impurities.

III. Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methoxy-3-methylbenzoate
  • To a solution of 2-methoxy-3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: Synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate
  • Dissolve methyl 2-methoxy-3-methylbenzoate (1.0 eq) in dichloromethane (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes.

  • Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) (0.05 eq).

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. References

  • Chen, J., Xiong, X., Chen, Z., & Huang, J. (2015). A highly para-selective halogenation of arenes bearing electron-donating coordinating groups. Synlett, 26(19), 2831-2834.

  • Ganguly, N. C., De, P., & Dutta, S. (2005). A highly regioselective bromination of activated aromatic compounds. Synthesis, 2005(07), 1103-1108.

  • Mastrorilli, P., & Nobile, C. F. (2004). N-Bromosuccinimide. Organic Chemistry Portal. Available at: [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). A mild and efficient method for the bromination of deactivated aromatic compounds. The Journal of Organic Chemistry, 72(15), 5867-5869.

  • Tang, R. J., Milcent, T., & Crousse, B. (2018). A mild and regioselective halogenation of arenes and heterocycles in hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938.

Sources

Optimization

Purification techniques for crude Methyl 5-bromo-2-methoxy-3-methylbenzoate

The following technical guide is designed as a specialized support resource for researchers working with Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7). It synthesizes field-proven purification protocols wi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7). It synthesizes field-proven purification protocols with mechanistic insights to ensure high-purity isolation.

Topic: Purification, Troubleshooting, and Isolation Protocols Content Type: Technical Support / FAQ / SOP Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Profile

Methyl 5-bromo-2-methoxy-3-methylbenzoate is a critical intermediate, often utilized in the synthesis of SGLT2 inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Its purity is paramount as residual phenolic precursors or inorganic salts can poison downstream transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira).

PropertySpecification
CAS Number 722497-32-7
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Physical State Solid (Needles/Crystalline powder)
Melting Point 60–62 °C [2]
Boiling Point ~314 °C (at 760 mmHg)
Solubility Soluble in DCM, EtOAc, Acetone; Low solubility in Water, Hexane

Troubleshooting & FAQs

Direct solutions to common isolation challenges.

Q1: I am detecting a persistent phenolic impurity (~5-10%) by HPLC. How do I remove it?

Diagnosis: This is likely unreacted 5-bromo-3-methylsalicylic acid or its methyl ester analog (Methyl 5-bromo-2-hydroxy-3-methylbenzoate). This occurs if the O-methylation step (using Dimethyl Sulfate or MeI) is incomplete. Solution: Since the impurity contains a free phenolic hydroxyl group, it is significantly more acidic than your product.

  • Dissolve the crude solid in Ethyl Acetate (EtOAc).

  • Wash the organic layer vigorously with 1M NaOH (aq) or 5% Na₂CO₃ . The phenolate anion will partition into the aqueous phase.

  • Verify removal by TLC (visualize with FeCl₃ stain for phenols; the product will not stain, but the impurity will turn purple/black).

Q2: My product is "oiling out" during recrystallization instead of forming crystals.

Diagnosis: The solution is likely too concentrated, or the cooling rate is too rapid, trapping solvent and impurities. Solution: Use a Seeding & Slow-Cooling Protocol :

  • Dissolve the oil in the minimum amount of hot Methanol (MeOH) or Isopropanol (IPA).

  • Add water dropwise at reflux until a faint turbidity persists.

  • Add a single drop of solvent to clear the solution.

  • Crucial Step: Seed the solution with a pure crystal at 35–40 °C. Do not cool to 0 °C immediately. Let it stand at room temperature for 2 hours before refrigerating.

Q3: The product color is yellow/brown instead of off-white.

Diagnosis: Trace bromine or oxidized byproducts from the bromination step. Solution:

  • Activated Carbon Treatment: Dissolve crude in hot Ethanol (EtOH), add 5 wt% activated charcoal, reflux for 15 mins, and filter through Celite while hot.

  • Bisulfite Wash: If the color persists in the organic layer during workup, wash with 10% Sodium Bisulfite (NaHSO₃) to reduce oxidized bromine species.

Detailed Purification Protocols

Protocol A: Recrystallization (Recommended for >95% Purity)

Best for removing inorganic salts and trace starting materials.

Solvent System: Methanol/Water (9:1) or Ethanol/Water.

  • Preparation: Charge crude Methyl 5-bromo-2-methoxy-3-methylbenzoate into a flask equipped with a reflux condenser.

  • Dissolution: Add Methanol (5 mL per gram of crude). Heat to reflux (65 °C). If solids remain, add more MeOH in 1 mL increments until dissolved.

  • Precipitation: Remove from heat. While still hot, add Water dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the flask to cool slowly to room temperature (20–25 °C) over 2 hours.

  • Harvesting: Cool further to 0–4 °C in an ice bath for 1 hour. Filter the white needles under vacuum.[1][2]

  • Washing: Wash the cake with cold Methanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 40 °C for 6 hours.

Protocol B: Flash Column Chromatography

Required if regioisomers are present.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.

Gradient StepSolvent Ratio (Hex:EtOAc)Elution Target
Equilibration 100:0-
Loading 95:5Non-polar impurities
Elution 90:10 to 80:20Target Product (Rf ~0.4 in 80:20)
Wash 50:50Polar impurities / Phenols

Visualizations & Logic

Figure 1: Impurity Origin & Purification Logic

This diagram maps the synthesis pathway to potential impurities and the specific purification step required to remove them.

PurificationLogic Start Start: 5-bromo-3-methylsalicylic acid Reaction Reaction: O-Methylation Start->Reaction Reflux Reagent + Dimethyl Sulfate / K2CO3 Reagent->Reaction Crude Crude Mixture Reaction->Crude Impurity1 Impurity A: Unreacted Phenol (Acidic) Crude->Impurity1 Contains Impurity2 Impurity B: Inorganic Salts (K2SO4) Crude->Impurity2 Contains Step1 Step 1: Base Wash (NaOH) Removes Phenols Crude->Step1 Impurity1->Step1 Deprotonated & Extracted Step2 Step 2: Aqueous Workup Removes Salts Impurity2->Step2 Dissolved in Water Step1->Step2 Step3 Step 3: Recrystallization (MeOH/H2O) Step2->Step3 Final Pure Methyl 5-bromo-2-methoxy-3-methylbenzoate (>99% HPLC) Step3->Final

Caption: Synthesis workflow showing the origin of phenolic and inorganic impurities and their specific removal points.

References

  • Synthesis of NNRTIs: Wang, X., et al. (2004). Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Crystallographic Data (Analog): "Methyl 5-bromo-2-hydroxybenzoate." National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Reactivity in Cross-Coupling of Methyl 5-bromo-2-methoxy-3-methylbenzoate

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the cross-coupling of Methyl 5-bromo-2-methoxy-3-methylbenzoate. This sterically...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the cross-coupling of Methyl 5-bromo-2-methoxy-3-methylbenzoate. This sterically hindered and electron-rich aryl bromide presents a unique set of reactivity challenges. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you achieve successful and efficient coupling reactions.

Understanding the Challenge: The Substrate's Nature

Methyl 5-bromo-2-methoxy-3-methylbenzoate is a challenging substrate for palladium-catalyzed cross-coupling reactions due to a combination of steric and electronic factors. The ortho-methoxy and meta-methyl groups to the bromine atom create significant steric hindrance around the reaction center, which can impede the crucial oxidative addition step in the catalytic cycle. Additionally, the electron-donating nature of the methoxy group increases the electron density of the aromatic ring, making the carbon-bromine bond less susceptible to cleavage by the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is not proceeding at all. What are the most likely causes?

A: Complete lack of reactivity in a Suzuki-Miyaura coupling of this substrate often points to issues with catalyst activation or the oxidative addition step. The steric hindrance from the ortho-methoxy and meta-methyl groups can significantly slow down the reaction.[1] Key areas to investigate are:

  • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more electron-rich and bulky phosphine ligands that are known to facilitate the coupling of sterically hindered aryl halides.[2]

  • Base Selection: The choice of base is critical for the transmetalation step. Ensure your base is strong enough and sufficiently soluble in the reaction medium.

  • Solvent and Temperature: Inadequate temperature may not provide enough energy to overcome the activation barrier. Also, ensure all reactants are fully dissolved in the chosen solvent.[3]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) in my Buchwald-Hartwig amination. How can I minimize this side reaction?

A: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides. It typically occurs when the palladium hydride species, formed from β-hydride elimination, reductively eliminates with the aryl halide faster than the desired C-N bond formation. To mitigate this:

  • Ligand Selection: Employ bulky, electron-rich ligands that favor reductive elimination of the C-N bond over β-hydride elimination. Ligands like RuPhos or BrettPhos are often good choices for challenging aminations.[4]

  • Reaction Conditions: Lowering the reaction temperature and using the minimum effective reaction time can sometimes suppress this side reaction.

Q3: In my Sonogashira coupling, I'm seeing a lot of alkyne homocoupling (Glaser coupling). What's causing this and how can I prevent it?

A: Glaser coupling is a copper-catalyzed homocoupling of terminal alkynes and is a common side reaction in Sonogashira couplings.[5] It is often exacerbated by the presence of oxygen. To minimize this:

  • Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Copper(I) Source: Use a high-purity source of CuI and avoid prolonged exposure to air.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring more specialized ligands, they completely eliminate the issue of Glaser coupling.[6]

Troubleshooting Guides

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with sterically hindered substrates like Methyl 5-bromo-2-methoxy-3-methylbenzoate is highly dependent on the reaction conditions.

  • Inefficient Oxidative Addition: The steric bulk of the ortho-methoxy and meta-methyl groups hinders the approach of the palladium catalyst to the C-Br bond.

  • Slow Transmetalation: The boronic acid may not be efficiently activated by the base, or the transfer of the organic group to the palladium center could be slow.

  • Protodeboronation: The boronic acid can be cleaved by residual water or protic solvents in the presence of a base, leading to the formation of the corresponding arene and reducing the amount of available coupling partner.

start Low/No Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst base Re-evaluate Base catalyst->base If no improvement success Successful Coupling catalyst->success Yield Improves conditions Adjust Reaction Conditions base->conditions If no improvement base->success Yield Improves side_reactions Check for Side Reactions conditions->side_reactions If still no improvement conditions->success Yield Improves side_reactions->catalyst Address specific side reaction

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

  • Catalyst and Ligand Screening: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition and subsequent reductive elimination.[2]

    • Protocol: Screen a panel of catalysts and ligands. Set up parallel reactions with different catalyst systems under identical conditions.

    • Starting Point:

      • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃

      • Ligands to Screen: SPhos, XPhos, RuPhos, BrettPhos

      • Catalyst Loading: 1-5 mol%

  • Base and Solvent Optimization: The choice of base and solvent is crucial for both the activation of the boronic acid and the overall reaction rate.[3]

    • Protocol: Test different base and solvent combinations.

    • Bases to Test: Cs₂CO₃, K₃PO₄, K₂CO₃

    • Solvents to Test: Toluene, Dioxane, THF, often with a small amount of water to aid in dissolving the base.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (10:1)9010-30[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10070-90[1]
XPhos Pd G3K₃PO₄2-MeTHF80>90[1]
Table 1. Starting conditions for Suzuki-Miyaura coupling of sterically hindered aryl bromides.
Issue 2: Poor Conversion in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[4] With challenging substrates, careful optimization is key.

  • Catalyst Inhibition: The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover.

  • Base Incompatibility: The chosen base may not be strong enough to deprotonate the amine or may be sterically hindered.

  • Steric Hindrance: The bulky nature of both the aryl bromide and potentially the amine coupling partner can slow down the reaction.

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reductive elimination step.[4]

    • Protocol: Screen a variety of bulky, electron-rich phosphine ligands.

    • Ligands to Screen:

      • For primary amines: BrettPhos

      • For secondary amines: RuPhos

      • General purpose for hindered substrates: XPhos, AdBippyPhos[7]

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • Protocol: Evaluate different bases to find the optimal balance between reactivity and side reactions.

    • Bases to Test: NaOt-Bu, KOt-Bu, LHMDS, K₃PO₄

LigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
RuPhosNaOt-BuToluene10060-85[4]
BrettPhosLHMDSDioxane9075-95[7]
XantPhosDBUMeCN/Toluene14050-70[8]
Table 2. Recommended conditions for Buchwald-Hartwig amination of sterically hindered aryl bromides.
Issue 3: Inefficient Heck and Sonogashira Couplings

Heck and Sonogashira reactions offer powerful methods for introducing vinyl and alkynyl groups, respectively.[5][9]

  • Slow Oxidative Addition: As with other couplings, this is a primary hurdle for electron-rich, sterically hindered substrates.[10]

  • β-Hydride Elimination Issues: Regioselectivity can be a problem, and the desired product may not be formed exclusively.

  • Catalyst Decomposition: At the higher temperatures often required for Heck reactions, the palladium catalyst can decompose, leading to the formation of palladium black.

  • Catalyst and Additives: For challenging Heck reactions, consider using Herrmann's catalyst or Jeffery conditions (using a phase-transfer catalyst like TBAB).[11]

    • Protocol:

      • Catalyst: Pd(OAc)₂

      • Ligand: P(o-tolyl)₃ or phosphine-free conditions

      • Base: Et₃N, K₂CO₃

      • Additive: TBAB (Tetrabutylammonium bromide) can be crucial.[9]

      • Solvent: DMF, NMP

      • Temperature: 100-140 °C. Microwave irradiation can be beneficial.[9]

  • Deactivated Catalyst: The palladium catalyst can be deactivated by impurities or oxidation.

  • Insufficient Base: The base is crucial for deprotonating the terminal alkyne.

  • Slow Transmetalation: The transfer of the copper acetylide to the palladium center can be a rate-limiting step.

  • Reaction Setup: Ensure strictly anaerobic conditions to prevent both catalyst deactivation and alkyne homocoupling.

    • Protocol:

      • Catalyst: PdCl₂(PPh₃)₂, CuI

      • Ligand: PPh₃

      • Base: Et₃N, i-Pr₂NH

      • Solvent: Anhydrous, degassed THF or DMF

      • Temperature: Room temperature to 80 °C. For electron-rich aryl bromides, heating is often necessary.[6]

cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig ArBr Ar-Br OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd PdII_complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_complex Transmetalation_Suzuki Transmetalation PdII_complex->Transmetalation_Suzuki Amide_Complex Ar-Pd(II)(NR₂)L₂ PdII_complex->Amide_Complex RBOH2 R-B(OH)₂ Base_Suzuki Base RBOH2->Base_Suzuki Boronate [R-B(OH)₃]⁻ Base_Suzuki->Boronate Boronate->Transmetalation_Suzuki PdII_R Ar-Pd(II)(R)L₂ Transmetalation_Suzuki->PdII_R Reductive_Elimination Reductive Elimination PdII_R->Reductive_Elimination R2NH R₂NH Base_Buchwald Base R2NH->Base_Buchwald Base_Buchwald->Amide_Complex Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

  • BenchChem. (2025).
  • ResearchGate. (2022, March 14). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study.
  • BenchChem. (2025). Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
  • National Institutes of Health. (2024, September 16).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
  • PubMed. (2014, September 19). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • SpringerLink. (2018, May 4). Palladium(0)
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ResearchGate. (n.d.). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer).
  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
  • ChemRxiv. (n.d.).
  • National Institutes of Health. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. NIH.
  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. RSC Publishing.
  • RSC Publishing. (n.d.).
  • National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. NIH.
  • BenchChem. (2025).
  • Arkivoc. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • National Institutes of Health. (n.d.).
  • Diva Portal. (n.d.).
  • J-GLOBAL. (n.d.). Transition Metal Catalyzed Annulation Reactions. Part 4. Palladium-Catalyzed C-H Activation at Methoxy Groups for Cross-Coupling Reactions: A New Approach to Substituted Benzo[b]furans. J-GLOBAL.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Arylbenzo[b]furans. BenchChem.

Sources

Optimization

Technical Support Center: Purification of Commercial Methyl 5-bromo-2-methoxy-3-methylbenzoate

Welcome to the technical support center for the purification of Methyl 5-bromo-2-methoxy-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 5-bromo-2-methoxy-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we combine established chemical principles with field-proven insights to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started:

Q1: What are the most common impurities in commercial Methyl 5-bromo-2-methoxy-3-methylbenzoate?

A1: Based on typical synthetic routes for similar brominated aromatic esters, the most probable impurities include:

  • Positional Isomers: Isomers where the bromine atom is at a different position on the aromatic ring can form during the bromination step.[1]

  • Unreacted Starting Material: Residual 5-bromo-2-methoxy-3-methylbenzoic acid from incomplete esterification.

  • Hydrolysis Byproduct: The ester can hydrolyze back to 5-bromo-2-methoxy-3-methylbenzoic acid if exposed to moisture, especially under acidic or basic conditions.[2]

  • Debrominated Impurity: Loss of the bromine atom to yield Methyl 2-methoxy-3-methylbenzoate can occur, particularly during certain reaction or purification conditions.[3][4]

  • Residual Solvents: Solvents used in the synthesis and initial purification steps may be present.

Q2: My purified product is an oil, but it should be a solid. What does this indicate?

A2: The presence of impurities often leads to a depression of the melting point, which can result in the product appearing as an oil or a waxy solid at room temperature. The presence of residual solvents is a common cause.

Q3: Can I use water to wash the crude product?

A3: While a water wash can help remove some water-soluble impurities, it's crucial to be cautious. Prolonged exposure to water, especially if acidic or basic residues are present, can lead to hydrolysis of the ester back to the carboxylic acid.[2] A wash with a saturated sodium bicarbonate solution is generally more effective for removing acidic impurities, followed by a brine wash to remove residual water before drying.

Q4: What is the quickest way to assess the purity of my sample?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your product. By comparing the TLC profile of your sample against the starting material and a reference standard (if available), you can quickly identify the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the purification process.

Problem 1: After recrystallization, I still see significant amounts of an impurity with a similar polarity on TLC.

  • Underlying Cause: This often indicates the presence of a positional isomer, which can have very similar solubility properties to the desired product, making separation by recrystallization challenging.

  • Solution:

    • Optimize Recrystallization: Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water, hexane/ethyl acetate) can sometimes provide the selectivity needed to separate isomers.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended next step. The subtle differences in polarity between isomers can often be exploited for separation on a silica gel column.[5]

Problem 2: My final product has a low melting point and a broad melting range.

  • Underlying Cause: This is a classic sign of impurities. The breadth of the melting range is indicative of the level of impurity.

  • Solution:

    • Identify the Impurity: Use analytical techniques like NMR or LC-MS to identify the nature of the impurity.

    • Targeted Purification:

      • If the impurity is the starting carboxylic acid, an aqueous wash with a mild base like sodium bicarbonate should be effective.

      • If it's a non-polar impurity (like the debrominated product), recrystallization from a non-polar/polar solvent mixture or column chromatography can be effective.

Problem 3: The yield from my purification is very low.

  • Underlying Cause: This could be due to several factors:

    • The product may be too soluble in the chosen recrystallization solvent.

    • During column chromatography, the product may be eluting too slowly or adsorbing irreversibly to the stationary phase.

    • Decomposition of the product during purification.

  • Solution:

    • Recrystallization: If the product is too soluble, try a solvent in which it is less soluble at room temperature but still soluble at elevated temperatures. Cooling the crystallization mixture in an ice bath can also help maximize crystal formation.

    • Column Chromatography: Ensure the polarity of the eluent is appropriate. If the product is not eluting, gradually increase the polarity of the mobile phase.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is effective for removing impurities with significantly different solubility profiles from the desired product.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., methanol, ethanol, isopropanol) with heating.[1] Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will dissolve the compound when hot but result in significant crystal formation upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude Methyl 5-bromo-2-methoxy-3-methylbenzoate and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation:

Solvent SystemSuitability for Recrystallization
MethanolGood for removing non-polar impurities.
EthanolSimilar to methanol, offers good solubility at high temperatures.[6]
IsopropanolCan be effective, may require a larger volume of solvent.[1]
Hexane/Ethyl AcetateA good solvent mixture for fine-tuning polarity and solubility.

Visualization of Recrystallization Workflow:

G cluster_0 Recrystallization Protocol Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Hot Solvent->Hot Filtration (optional) Slow Cooling & Crystallization Slow Cooling & Crystallization Hot Filtration (optional)->Slow Cooling & Crystallization Vacuum Filtration Vacuum Filtration Slow Cooling & Crystallization->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Pure Product Pure Product Dry Crystals->Pure Product

Caption: Recrystallization workflow for purification.

Protocol 2: Purification by Column Chromatography

This technique is highly effective for separating compounds with similar polarities, such as positional isomers.[7]

Step-by-Step Methodology:

  • Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica gel should be 50-100 times the weight of the crude product.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good solvent system will give the desired product an Rf value of around 0.3. A mixture of hexane and ethyl acetate is a common starting point for aromatic esters.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation:

Mobile Phase (Hexane:Ethyl Acetate)Expected Rf of Product
95:5~0.4 - 0.5
90:10~0.3 - 0.4
80:20~0.2 - 0.3

Visualization of Column Chromatography Workflow:

G cluster_1 Column Chromatography Protocol Prepare Silica Column Prepare Silica Column Select Mobile Phase (TLC) Select Mobile Phase (TLC) Prepare Silica Column->Select Mobile Phase (TLC) Load Sample Load Sample Select Mobile Phase (TLC)->Load Sample Elute and Collect Fractions Elute and Collect Fractions Load Sample->Elute and Collect Fractions Monitor Fractions (TLC) Monitor Fractions (TLC) Elute and Collect Fractions->Monitor Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Monitor Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: Column chromatography workflow for purification.

References

  • US Patent US4954648A, "Method for the bromination of aromatic compound", Google P
  • CN Patent CN112250562A, "Synthetic method of 2-bromo-5-methoxybenzoic acid", Google P
  • "How to purify boronate esters?", ResearchGate, [Link]

  • US Patent US2876255A, "Preparation of bromo acids and esters", Google P
  • WO Patent WO2004103947A1, "Process for producing bromomethyl-substituted aromatic carboxylic ester compound", Google P
  • "A-level Chemistry Specification", AQA, [Link]

  • "Methyl 5-bromo-2-hydroxybenzoate", NCBI, [Link]

  • "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate", PubChem, [Link]

  • WO Patent WO2007065679A3, "Method for removing impurities from fatty acid methyl esters based on natural fats and oils", Google P
  • "Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s)", SpringerLink, [Link]

  • "Reductions of aryl bromides in water at room temperature", NCBI, [Link]

  • EP Patent EP1198447A1, "Fatty acid esters of aromatic alcohols and their use in cosmetic formulations", Google P
  • "Infographic: Table of Esters and their Smells", James Kennedy, [Link]

  • "How Column Chromatography Separates Compounds (Chromatograms Explained)", YouTube, [Link]

  • "Systems and methods of removing impurities from fatty acid methyl esters", Google P
  • "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups", Organic Chemistry Portal, [Link]

  • "Separation and extraction of Φ-methyl ester sulfoxylates: New features", ResearchGate, [Link]

  • "HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS", University of London, [Link]

  • "Bromoarene synthesis by bromination or substitution", Organic Chemistry Portal, [Link]

  • "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups", ResearchGate, [Link]

  • CN Patent CN113321577A, "Preparation method of 5-bromo-2-chlorobenzoic acid", Google P
  • "Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin", University of Cape Town, [Link]

  • "The Essential Role of Esters in the Fragrance Industry", Scent Journer, [Link]

  • "Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature", NCBI, [Link]

  • "NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids", BYJU'S, [Link]

  • "The Essential Role of Esters in Modern Industries", A&A Fratelli Parodi, [Link]

  • "Photocatalytic dehalogenation of aryl bromides and iodides", ResearchGate, [Link]

  • "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes", SciELO, [Link]

  • "Separation and Purification of Liquid Biofuels", MDPI, [Link]

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Optimization

Catalyst poisoning in reactions involving Methyl 5-bromo-2-methoxy-3-methylbenzoate

The following guide serves as a specialized technical support interface for researchers working with Methyl 5-bromo-2-methoxy-3-methylbenzoate (referred to herein as MBMB ). This substrate presents a unique set of electr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support interface for researchers working with Methyl 5-bromo-2-methoxy-3-methylbenzoate (referred to herein as MBMB ).

This substrate presents a unique set of electronic and structural challenges—specifically the electron-rich nature of the C5 position (para to the methoxy group) and potential chelation from the ortho-methoxy/ester motif. These factors often mimic "catalyst poisoning" by stalling the catalytic cycle, leading to premature catalyst decomposition (Pd black).

Topic: Catalyst Deactivation & Poisoning in Cross-Couplings of Methyl 5-bromo-2-methoxy-3-methylbenzoate Role: Senior Application Scientist Status: Active

Diagnostic Hub: What is your observation?

Select the symptom that best matches your experimental outcome to jump to the relevant troubleshooting protocol.

SymptomProbable Root CauseImmediate Action
Reaction turns black/grey rapidly (<1 hr). Catalyst Aggregation (Pd Black). The oxidative addition step is too slow due to the electron-rich C-Br bond, causing the active Pd(0) to aggregate.Switch to electron-rich, bulky ligands (e.g., SPhos , XPhos ) to accelerate oxidative addition.
No reaction; Starting Material (MBMB) recovered. Ligand Inhibition or "Poisoning". If coupling with N-heterocycles (pyridines, imidazoles), the substrate is binding Pd(II) and preventing transmetalation.Increase temperature (>80°C) or use precatalysts like Pd(OAc)₂/SPhos or Pd-PEPPSI systems.
Low yield; Homocoupling of Boronic Acid. Oxygen Contamination or Slow Cycle. Oxygen re-oxidizes Pd(0) or the cycle is stalled, allowing the boronic acid to consume the oxidant/catalyst.Degas solvents vigorously (sparge with Ar for 20 min). Check base stoichiometry.
Reaction stalls at 50-60% conversion. Product Inhibition/Chelation. The biaryl product (containing the ester/methoxy motif) may be coordinating to the catalyst, effectively poisoning it over time.Add a "sacrificial" ligand or use higher catalyst loading (2-3 mol%).

Technical Deep Dive: The "Poisoning" Mechanism

While true catalyst poisoning (by sulfur or heavy metals) is possible, reactions with MBMB often fail due to Electronic Deactivation masquerading as poisoning.

The Electronic Trap

The bromine at position 5 is para to the methoxy group (C2) and meta to the methyl group (C3).

  • Effect: The methoxy group is a strong

    
    -donor. It pushes electron density into the C5 position via resonance.
    
  • Consequence: The C-Br bond becomes electron-rich. Palladium(0) is nucleophilic; it prefers to attack electron-deficient bonds. Consequently, the Oxidative Addition step is significantly retarded [1].

  • Result: The unstable Pd(0) species, waiting to react, collapses into inactive Palladium black clusters.

The Chelation Trap (Hemilability)

The 1-Ester and 2-Methoxy groups creates a "pincer-like" pocket. Although the 5-Br is distal, side reactions or proximity effects in concentrated solutions can allow the MBMB or its product to act as a bidentate ligand, occupying coordination sites needed for the boronic acid (Transmetalation) [2].

Visualizing the Failure Mode

The diagram below illustrates where the cycle breaks down for MBMB compared to a standard aryl bromide.

G Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + MBMB (Substrate) PdII Pd(II)-Ar-Br Complex OxAdd->PdII Slow (Electron Rich Ring) PdBlack Pd Black (Inactive Aggregates) OxAdd->PdBlack Pd(0) Decomposition (Major Failure Mode) PdII->PdII Product/Substrate Chelation (Stalls Cycle) TransMet Transmetalation PdII->TransMet + Boronic Acid RedElim Reductive Elimination TransMet->RedElim Product Product Release RedElim->Product Product->Pd0 Regeneration

Figure 1: Catalytic cycle showing the critical failure point at Oxidative Addition due to the electron-rich nature of MBMB.

Optimized Protocols

Do not use standard tetrakis(triphenylphosphine)palladium(0) (


) for this substrate unless the coupling partner is highly reactive. It is too labile and will lead to Pd black formation.
Protocol A: The "Bulletproof" System (Buchwald Precatalysts)

Best for: Suzuki-Miyaura couplings with unactivated or hindered boronic acids.

Rationale: Uses XPhos or SPhos . These electron-rich, bulky biaryl phosphine ligands accelerate oxidative addition into the electron-rich C-Br bond of MBMB and protect the Pd center from aggregation [3].

Materials:

  • MBMB: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)

  • Base:

    
     (2.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: Add MBMB, boronic acid, and the Pd G2 precatalyst to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add the degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 60°C (SPhos) or 80°C (XPhos).

    • Note: Do not overheat initially.[1] Monitor conversion by HPLC/LCMS after 1 hour.

  • Workup: If the reaction turns black immediately, reduce temperature and check oxygen exclusion. If it remains orange/red/yellow, the active species is stable.

Protocol B: Handling N-Heterocycle "Poisons" (Amination/Coupling)

Best for: Coupling MBMB with pyridines, imidazoles, or amines.

Rationale: Nitrogen atoms in the coupling partner can displace phosphine ligands, shutting down the cycle. We use Pd-PEPPSI-IPr , a carbene-based catalyst that binds Pd tightly, preventing displacement by the N-heterocycle [4].

Materials:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Dioxane (anhydrous preferred)

Step-by-Step:

  • Mix MBMB, heterocycle/amine, base, and Pd-PEPPSI-IPr in a glovebox or under strict inert flow.

  • Add anhydrous solvent.

  • Heat to 80–100°C . The carbene ligand is thermally stable and bulky enough to prevent N-coordination to the metal center.

FAQ: Troubleshooting & Chemistry

Q: I see a new impurity at RRT 0.95 (LCMS) with M+H matching the dimer. What is it? A: This is likely the homocoupling product of your boronic acid. This occurs when the oxidative addition of MBMB is too slow. The Pd(II) species oxidizes the boronic acid instead of reacting with the bromide.

  • Fix: Switch to Protocol A (SPhos/XPhos) to speed up the reaction with MBMB. Ensure strict oxygen removal.

Q: Can I use


 for this? 
A:  It is possible, but often requires higher temperatures (

). The bidentate dppf ligand is robust but less active for electron-rich bromides than monodentate Buchwald ligands. Use

only if you are observing chelation-based poisoning (the bidentate ligand prevents the substrate from chelating).

Q: How do I remove residual Pd from the product? The ester seems to hold onto it. A: The methoxy-ester motif is a good chelator. Standard Celite filtration may fail.

  • Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or DMT ) at 50°C for 1 hour post-reaction. The sulfur in the scavenger binds Pd much tighter than the MBMB oxygen atoms.

References

  • Mechanisms of Oxidative Addition: Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. (General mechanistic grounding on electron-rich arenes).
  • Catalyst Deactivation Pathways : Crabtree, R. H. Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Recovery. Chemical Reviews, 2015, 115(1), 127–150. Link

  • Buchwald Ligands (SPhos/XPhos) : Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 2008, 41(11), 1461–1473. Link

  • PEPPSI Catalysts for Heterocycles : Organ, M. G., et al. Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered and Electron-Deficient Amines. Chemistry – A European Journal, 2006, 12(18), 4749–4755. Link

Sources

Troubleshooting

Characterization of unexpected peaks in the NMR of Methyl 5-bromo-2-methoxy-3-methylbenzoate

This guide is structured as a Technical Support Hub for researchers working with polysubstituted aromatic systems. It addresses the specific spectral anomalies encountered in Methyl 5-bromo-2-methoxy-3-methylbenzoate , p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Hub for researchers working with polysubstituted aromatic systems. It addresses the specific spectral anomalies encountered in Methyl 5-bromo-2-methoxy-3-methylbenzoate , prioritizing causal analysis and self-validating protocols.

Subject: NMR Characterization & Anomaly Resolution for Methyl 5-bromo-2-methoxy-3-methylbenzoate Ticket ID: CAS-35450-36-3-NMR Status: Open for Troubleshooting[1]

Baseline Spectral Expectation

Before troubleshooting "unexpected" peaks, we must establish the validated spectral signature . Deviations from this baseline are the primary diagnostic indicators.

Target Molecule: Methyl 5-bromo-2-methoxy-3-methylbenzoate Core Structural Features:

  • Tetrasubstituted Benzene Ring: Positions 1, 2, 3, and 5 are occupied.

  • Proton Isolation: The two aromatic protons (H4 and H6) are separated by substituents. They are meta to each other.

Theoretical H NMR Data (CDCl , 400 MHz)
AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Structural Logic
Ar-H6 7.60 – 7.80Doublet (d)

Hz
Deshielded by ester (ortho).[1] Meta-coupled to H4.
Ar-H4 7.30 – 7.50Doublet (d)

Hz
Flanked by Me and Br.[1] Meta-coupled to H6.
COOCH

3.85 – 3.95Singlet (s)-Ester methyl.[1]
Ar-OCH

3.70 – 3.85Singlet (s)-Methoxy group (ortho to ester).[1]
Ar-CH

2.30 – 2.40Singlet (s)-Aryl methyl at position 3.[1]

Critical Baseline Check: The hallmark of this molecule is the meta-coupling (


) between H4 and H6. If you observe a large coupling (

Hz), you have synthesized the wrong regioisomer.

Troubleshooting Guide: Diagnosing Unexpected Peaks

Issue A: "I see duplicated signals or broad 'humps' in the spectrum."

Diagnosis: Restricted Rotation (Atropisomerism/Rotamers) [1][2]

Mechanism: This molecule possesses a "1,2,3-substitution pattern" (1-Ester, 2-Methoxy, 3-Methyl).[1] The 2-methoxy group is sterically crowded ("sandwiched") between the ester and the methyl group.

  • Steric Clash: The carbonyl of the ester cannot lie coplanar with the ring due to the bulk of the adjacent 2-OMe group.

  • Slow Exchange: On the NMR timescale, the rotation of the C(aryl)–C(carbonyl) bond or the O–Me bond may be slow. This results in two distinct populations of conformers (rotamers) or a broadened, averaged signal.

Validation Protocol (Variable Temperature NMR): To confirm rotamers, you must shift the equilibrium kinetics.

  • Run VT-NMR: Acquire spectra at 25°C, 40°C, and 55°C.

  • Observation:

    • Rotamers: Peaks will broaden and eventually coalesce into sharp singlets as temperature increases (fast exchange).

    • Impurities: Peak integrals and shapes will remain constant (or degrade if unstable), but will not coalesce.

VT_Logic Start Observation: Duplicated/Broad Peaks Step1 Perform Variable Temperature (VT) NMR (Heat to 50-60°C) Start->Step1 Decision Do peaks coalesce or sharpen? Step1->Decision ResultA CONFIRMED: Rotamers (Conformational Isomers) Decision->ResultA Yes ResultB CONFIRMED: Impurity (Mixture of Compounds) Decision->ResultB No

Figure 1: Decision logic for distinguishing rotamers from impurities using Variable Temperature NMR.

Issue B: "I see a doublet with a large splitting (~8-9 Hz)."

Diagnosis: Regioisomer Contamination (The 'Ortho' Trap)

Mechanism: During bromination of 2-methoxy-3-methylbenzoate, the directing groups (OMe is strongly activating, ortho/para director) dictate the position.[1]

  • Desired Path: Para to OMe

    
     Position 5 (Target).
    
  • Undesired Path: Ortho to OMe

    
     Position 6 (Sterically hindered but possible).
    
  • Starting Material Error: If the starting material was 3-methylbenzoic acid (missing the OMe), bromination patterns change entirely.

The Diagnostic Rule:

  • Target (5-Bromo): Protons at H4 and H6 are meta .[1]

    
     Hz.[1]
    
  • Impurity (6-Bromo): Protons at H4 and H5 are ortho .[1]

    
     Hz.[1]
    
  • Impurity (4-Bromo): Protons at H5 and H6 are ortho .[1]

    
     Hz.[1]
    

Action Item: Measure the coupling constant (


) of the aromatic doublets in Hz.
  • If

    
     Hz, your sample contains a regioisomer.
    
Issue C: "There are sharp singlets at unexpected shifts (e.g., 1.56, 2.17, 3.49 ppm)."

Diagnosis: Residual Solvents & Reagents

Common impurities in the synthesis of methyl benzoates include water, extraction solvents, and unreacted methylating agents.

Trace Impurity Reference Table (CDCl


) 
Signal (

, ppm)
MultiplicityIdentitySource
1.56 SingletWater Wet solvent/hygroscopic sample.[1]
2.17 SingletAcetone Glassware cleaning residue.[1]
3.49 SingletMethanol Hydrolysis byproduct or recrystallization solvent.[1]
5.30 SingletDichloromethane Common extraction solvent.[1]
2.62 SingletDMSO If used in reaction steps.
1.26 / 0.88 MultipletsGrease/Alkanes Vacuum grease or hexanes.[1]

Note: Shifts can drift slightly based on concentration and pH. Consult the Fulmer tables for comprehensive data [1].

Advanced Characterization Workflow

If the 1D


H NMR is inconclusive, deploy this 2D NMR logic tree to validate the structure.

Structure_Validation Sample Purified Sample COSY 1. Run COSY Sample->COSY NOESY 2. Run NOESY/ROESY Sample->NOESY Check1 Check Ar-H Coupling COSY->Check1 Check2 Check Spatial Proximity NOESY->Check2 Res1 No Cross Peak (Meta protons don't couple strongly in COSY) Check1->Res1 Target (5-Br) Res2 Cross Peak Present (Ortho protons couple strongly) Check1->Res2 Impurity (4/6-Br) Res3 NOE: OMe (Pos 2) <-> Me (Pos 3) Check2->Res3 Confirms 2-OMe/3-Me Regiochem

Figure 2: 2D NMR workflow for distinguishing regioisomers and confirming substituent placement.

FAQ: Frequently Asked Questions

Q: Why does the methoxy peak appear as two unequal peaks? A: This is a classic sign of slow conformational exchange . The 2-methoxy group is sterically hindered.[1] If the peaks are sharp and unequal, you may have stable rotamers. If they are broad, you are near the coalescence temperature. Run the spectrum at 55°C to collapse them into a single average peak.

Q: I see a small triplet at ~1.4 ppm and a quartet at ~4.1 ppm. Is this part of the molecule? A: No. This is Ethyl Acetate (residual solvent from column chromatography). The integration ratio will be 3:2.

Q: Can I use


C NMR to distinguish the isomers? 
A:  Yes, but it is more subtle. The most distinct feature for the correct isomer (5-bromo-2-methoxy-3-methylbenzoate) is the chemical shift of C2  (the carbon bearing the methoxy group).[1] It will be significantly deshielded (~155-160 ppm) and will show HMBC correlations to both the aryl methyl protons and the methoxy protons.[1]

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[3][4][5] Organometallics, vol. 29, no.[3][5][6][7] 9, 2010, pp. 2176–2179.[3][5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th ed., John Wiley & Sons, 2005.
  • Clayden, J., et al. "Atropisomerism in Amides and Esters." Organic Chemistry, 2nd ed., Oxford University Press, 2012.

Sources

Optimization

Challenges in the scale-up of Methyl 5-bromo-2-methoxy-3-methylbenzoate production

Welcome to the Process Chemistry Support Hub Current Status: Operational Topic: Optimization & Troubleshooting of Bromination Scale-Up Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub

Current Status: Operational Topic: Optimization & Troubleshooting of Bromination Scale-Up Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Chemistry of Control

Scaling up the production of Methyl 5-bromo-2-methoxy-3-methylbenzoate presents a classic challenge in electrophilic aromatic substitution: balancing regioselectivity against conversion efficiency .

The core reaction involves the bromination of Methyl 2-methoxy-3-methylbenzoate. In this system, the methoxy group (-OMe) at position 2 is the dominant ortho/para director, strongly activating position 5. However, the methyl group (-Me) at position 3 and the ester (-COOMe) at position 1 create a complex electronic and steric environment.

This guide moves beyond basic synthesis to address the specific failure modes encountered at the kilogram scale: thermal runaways, isomer contamination, and filtration bottlenecks.

Module 1: The Bromination Protocol (Critical Process Parameters)

Q: Why is my regioselectivity dropping (increasing 6-bromo isomer) as I scale up?

A: This is almost invariably a temperature homogeneity issue, not a chemical one.

At the bench scale (grams), heat dissipation is rapid. At the pilot scale (kilograms), localized "hot spots" during reagent addition favor the thermodynamic product or non-selective bromination.

  • The Mechanism: The -OMe group directs strongly to C5 (para). However, the -Me group at C3 weakly directs to C6 (para to itself). While C5 is electronically favored, higher temperatures increase the energy available to overcome the activation barrier for C6 substitution.

  • The Fix:

    • Switch Reagents: If using elemental Bromine (

      
      ), switch to N-Bromosuccinimide (NBS) . NBS provides a slow, controlled release of the bromonium ion (
      
      
      
      ), which enhances selectivity for the highly activated C5 position.
    • Dosing Strategy: Do not dump NBS. Use a solid addition funnel or dissolve NBS in DMF/MeCN and pump it in. Maintain reactor temperature strictly between 0°C and 5°C during addition.

Q: I am seeing significant "di-bromo" impurity. How do I stop this?

A: Over-bromination occurs when the reaction kinetics are too fast relative to the mixing time, or when stoichiometry is loose.

  • Stoichiometry Control: Limit NBS to 1.05 equivalents .

  • Endpoint Monitoring: Do not rely on time. Use HPLC monitoring.[1] Stop the reaction when the starting material is

    
    , even if the mono-bromo product yield hasn't peaked. The "tail" of the reaction often generates the di-bromo impurity.
    
Data Table: Solvent Selection for Scale-Up
SolventProsConsRecommendation
Acetonitrile (MeCN) High Selectivity. Succinimide (byproduct) precipitates, allowing easy filtration.Moderate cost.Preferred for >1kg batches.
DMF Excellent solubility for NBS. Fast kinetics.Difficult to remove (high BP). Product stays in solution, requiring aqueous crash-out.Use only if MeCN fails.
DCM Good solubility.Environmental concerns.[2][3][4] Volatile (hard to contain vapors at scale).Avoid for manufacturing.
Acetic Acid Cheap. Compatible with

.
Corrosive.[4] Hard to dry the product.Use only for cost-critical, lower-purity grades.

Module 2: Purification & Isolation

Q: The filtration of succinimide is clogging my filter press. What should I do?

A: This is a common physical handling issue when using NBS in Acetonitrile. Succinimide forms fine, sticky needles.

Protocol for Efficient Filtration:

  • Cooling: Chill the reaction mixture to 0°C before filtration. This maximizes succinimide precipitation.

  • Co-Solvent Wash: Do not wash the filter cake with pure Acetonitrile (it redissolves the impurities). Wash with a cold 1:1 mixture of MeCN:Water .

  • The "Water Crash" Method: Instead of filtering succinimide first, add water directly to the reaction mixture. The product (Methyl 5-bromo-2-methoxy-3-methylbenzoate) is lipophilic and will precipitate, while succinimide dissolves in the aqueous phase.

    • Warning: Ensure the product precipitates as a granular solid, not an oil. Seeding is required.

Q: How do I remove the unreacted starting material without column chromatography?

A: Chromatography is non-viable at scale. You must use recrystallization .

The Self-Validating Crystallization System:

  • Solvent: Methanol or Ethanol/Water (90:10).

  • Logic: The brominated product has a significantly higher melting point and lower solubility in cold alcohols than the non-brominated starting material due to the heavy bromine atom increasing crystal lattice energy.

  • Procedure: Dissolve crude solid in refluxing Methanol (3-5 volumes). Cool slowly to room temperature, then to 0°C. The starting material will remain in the mother liquor.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis and purification workflow.

SynthesisWorkflow Start Start: Methyl 2-methoxy-3-methylbenzoate Reagent Reagent Selection: NBS (Preferred) vs Br2 Start->Reagent Reaction Bromination Reaction (MeCN, 0-5°C) Reagent->Reaction Controlled Addition Check HPLC Check: Di-bromo > 0.5%? Reaction->Check WorkupA Path A (Standard): Filter Succinimide -> Evaporate Check->WorkupA No (Clean) WorkupB Path B (High Purity): Add Water -> Precipitate Product (Succinimide stays in water) Check->WorkupB Yes (Purge Impurities) Crystallization Recrystallization (MeOH/Water) WorkupA->Crystallization WorkupB->Crystallization Final Final Product: Methyl 5-bromo-2-methoxy-3-methylbenzoate Crystallization->Final

Figure 1: Decision logic for the bromination and isolation workflow. Path B is recommended for batches exceeding 5kg to avoid filtration bottlenecks.

Module 4: Safety & Handling (The "Hidden" Hazards)

Q: Are there specific hazards with the methylating agents if we synthesize the precursor in-house?

A: Yes. If you are synthesizing the precursor (Methyl 2-methoxy-3-methylbenzoate) from 3-methylsalicylic acid, you are likely using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) .

  • DMS Hazard: It is odorless and highly toxic (delayed pulmonary edema).

  • Engineering Control: Use a closed-loop dosing system.

  • Quenching Protocol: Never dispose of unquenched reaction mixtures. Quench excess DMS with Aqueous Ammonia or NaOH solution. Verify pH > 10 before waste disposal to ensure hydrolysis of the sulfate ester.

Q: The reaction mixture turned dark red/brown. Is the batch ruined?

A: Not necessarily.

  • Cause: Free bromine (

    
    ) accumulation. Even when using NBS, trace acid can generate free bromine, which causes the color change.
    
  • Fix: Wash the organic layer (or filter cake) with 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite. This reduces 
    
    
    
    (red) to bromide (colorless) and prevents downstream oxidation or corrosion of stainless steel equipment.

References

  • Relevance: Establishes the NBS/MeCN protocol and impurity management for benzoate bromination
  • Vertex Pharmaceuticals. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. Google Patents (JP2021127332A).
  • National Institutes of Health (NIH). (2025). Methyl 5-bromo-2-methylbenzoate Safety Data Sheet. PubChem.[4] [Link]

    • Relevance: Provides safety and handling data for brominated benzo
  • Relevance: Illustrates radical bromination conditions and workup procedures for similar methoxy-methylbenzo

Sources

Troubleshooting

Refining the workup procedure for Methyl 5-bromo-2-methoxy-3-methylbenzoate reactions

Topic: Refining the workup procedure for Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7) Audience: Researchers, Process Chemists, and Drug Development Professionals. Introduction: The Criticality of the "Que...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining the workup procedure for Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7) Audience: Researchers, Process Chemists, and Drug Development Professionals.

Introduction: The Criticality of the "Quench"

Methyl 5-bromo-2-methoxy-3-methylbenzoate is a high-value pharmacophore, frequently utilized as a scaffold in the synthesis of SGLT2 inhibitors and kinase inhibitors. Its synthesis typically follows one of two pathways:

  • Methylation of 5-bromo-2-hydroxy-3-methylbenzoic acid (or its ester).

  • Bromination of methyl 2-methoxy-3-methylbenzoate.

The workup challenges are distinct: the steric crowding of the 3-methyl group provides some protection against hydrolysis, but the electron-donating 2-methoxy group alters the solubility profile, often leading to persistent emulsions and difficult phase separations during aqueous washes.

This guide moves beyond standard textbook protocols to address the specific physicochemical behavior of this trisubstituted benzene derivative.

Module 1: The "Crude" Stage – Quenching & Phase Separation

Troubleshooting Guide

Q1: I am experiencing severe emulsions during the initial aqueous wash. Brine isn't helping. What is the cause?

Diagnosis: This is likely caused by the presence of unreacted phenolic intermediates (if using the methylation route) or amphiphilic regioisomers . In basic conditions, the phenoxide anion acts as a surfactant.

The Fix:

  • Acidify First: Do not wash with base immediately. Quench the reaction into cool dilute HCl (1M) to ensure all phenolic species are protonated (neutral).

  • Solvent Switch: If you are using Ethyl Acetate (EtOAc), switch to Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

    • Why? EtOAc has higher water miscibility, promoting emulsions. DCM provides a higher density difference (

      
      ), forcing a sharper interface.
      
  • Filtration: If the emulsion persists, filter the biphasic mixture through a pad of Celite. Fine inorganic salts (KBr/NaBr) often stabilize the emulsion interface.

Q2: My yield is consistently 10-15% lower than reported after the bicarbonate wash. Is the ester hydrolyzing?

Diagnosis: Yes. While the 3-methyl group adds steric bulk, the ester is still susceptible to saponification , particularly if the wash is too basic (pH > 10) or too warm.

The Fix:

  • Replace NaOH: Never use NaOH or KOH for the wash unless strictly temperature-controlled (<5°C).

  • Use Potassium Carbonate (

    
    ):  Use a cold 5-10% 
    
    
    
    solution. It is basic enough to remove unreacted carboxylic acids (pKa ~4) and phenols (pKa ~10) but has slower kinetics for ester hydrolysis compared to hydroxide bases.
  • The "Flash" Wash: Keep contact time between the organic and aqueous basic layers under 5 minutes.

Module 2: Impurity Management & Purification

Impurity Profiling Table
Impurity TypeOriginChemical BehaviorRemoval Strategy
Starting Material (Phenol) Incomplete MethylationAcidic (pKa ~10)Wash with cold 10%

.
Hydrolyzed Acid Saponification of ProductAcidic (pKa ~4)Wash with Sat.

.
Regioisomer (4-Bromo) Non-selective BrominationNeutral / LipophilicDifficult to separate by extraction. Requires Recrystallization (See Module 3).
Dibromo Species Over-brominationHighly LipophilicRetained in mother liquor during crystallization.
Visualizing the Optimized Workup Workflow

The following decision tree outlines the logic for maximizing recovery based on the impurities present.

WorkupLogic Start Crude Reaction Mixture Quench Quench: Pour into Ice/Water (Maintain T < 10°C) Start->Quench Extract Extraction Solvent: DCM (Preferred) or MTBE Quench->Extract CheckPhenol Is Unreacted Phenol Present? Extract->CheckPhenol WashBase Wash: Cold 5% K2CO3 (Rapid Separation) CheckPhenol->WashBase Yes (High Phenol) WashAcid Wash: Sat. NaHCO3 (Remove trace acids) CheckPhenol->WashAcid No (Only Acid traces) WashBase->WashAcid Dry Dry Organic Layer (MgSO4) WashAcid->Dry Conc Concentrate to Oil/Solid Dry->Conc Purify Polishing: Recrystallization (Heptane/IPAc) Conc->Purify

Caption: Decision matrix for the workup of Methyl 5-bromo-2-methoxy-3-methylbenzoate, prioritizing the removal of acidic impurities without hydrolyzing the labile ester.

Module 3: Crystallization vs. Chromatography

Q3: I have a "shadow" spot on TLC just below my product. Flash chromatography isn't separating them well.

Diagnosis: This is the regioisomer (likely methyl 4-bromo-2-methoxy-3-methylbenzoate) or the des-bromo precursor. Silica gel chromatography often struggles to resolve these positional isomers due to nearly identical polarity.

The Fix: Preferential Crystallization Chromatography is inefficient here. The 5-bromo isomer typically has a higher melting point and better lattice energy than the 4-bromo isomer due to symmetry.

Protocol:

  • Solvent System: Use Heptane / Isopropyl Acetate (IPAc) in a 9:1 ratio.

    • Avoid: DCM or Chloroform for crystallization (solubility is too high).

    • Avoid: Methanol (risk of transesterification if heated).

  • Procedure:

    • Dissolve the crude solid in minimal hot IPAc (60°C).

    • Slowly add Heptane until slight turbidity is observed.

    • Cool slowly to Room Temperature, then to 0°C.

    • Seed with pure crystal if available to induce the correct polymorph.

Data: Solubility Profile

SolventSolubility (25°C)Suitability
DCM >500 mg/mLExtraction Only
Methanol >200 mg/mLRisk of Transesterification
Heptane <10 mg/mLAnti-solvent
IPAc ~80 mg/mLIdeal Crystallization Solvent

References

  • Synthesis of 5-bromo-2-hydroxybenzoic acid derivatives. Source: National Institutes of Health (NIH) / PubChem. Context: General properties and synthesis of the phenolic precursor.[1][2][3][4][5][6][7] URL:[Link]

  • Preparation of Methyl 5-bromo-2-methoxy-3-methylbenzoate (Regioisomer analysis). Source:Journal of Medicinal Chemistry / MDPI (Regioisomer identification in benzodioxanes). Context: Analytical methods for distinguishing bromo-regioisomers (HMBC/HSQC NMR).[6] URL:[Link][1][3][4][5][7][8][9]

  • Process for the preparation of SGLT2 Inhibitor Intermediates.

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for the Quantification of Methyl 5-bromo-2-methoxy-3-methylbenzoate

Executive Summary Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7) is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of pharmacophores such as Alkenyldiarylmethanes (ADAMs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7) is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of pharmacophores such as Alkenyldiarylmethanes (ADAMs) for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and potentially for SGLT2 inhibitor analogs.[1][2][3]

Its quantification presents specific challenges due to the coexistence of structurally similar impurities (e.g., the hydrolyzed acid form or des-bromo analogs). This guide objectively compares three primary analytical methodologies: RP-HPLC-UV (the industry standard for QC), GC-FID/MS (optimal for process control), and 1H-qNMR (absolute purity determination).

Quick Selection Matrix
FeatureRP-HPLC-UVGC-FID/MS1H-qNMR
Primary Use Final Product QC, Impurity ProfilingIn-Process Control (IPC), Residual SolventsReference Standard Qualification
Sensitivity High (LOD ~0.05%)High (LOD ~0.01%)Low (LOD ~1%)
Throughput Medium (15-20 min/run)Fast (10-15 min/run)Slow (Manual processing)
Specificity Excellent (separates non-volatiles)Good (limited by thermal stability)Absolute (structural elucidation)

Part 1: Compound Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.

  • Chemical Name: Methyl 5-bromo-2-methoxy-3-methylbenzoate[1][2][3][4][5]

  • CAS Number: 722497-32-7[3]

  • Molecular Formula: C₁₀H₁₁BrO₃ (MW: 259.10 g/mol )[6]

  • Key Functional Groups:

    • Aryl Bromide: Heavy atom effect; provides distinct isotopic pattern in MS (

      
      ).
      
    • Methyl Ester: Susceptible to hydrolysis in basic or highly acidic aqueous media.

    • Methoxy/Methyl: Electron-donating groups, activating the ring for UV absorption.

Critical Analytical Challenge: The primary synthesis route involves O-methylation of 5-bromo-3-methylsalicylic acid using dimethyl sulfate or methyl iodide. Consequently, the most critical impurity to resolve is the starting material (acid form), which has significantly different polarity and pKa.

Part 2: Recommended Analytical Protocols

Method A: RP-HPLC-UV (The QC Standard)

Context: This is the most robust method for final purity assessment. It avoids thermal stress and allows for the simultaneous quantification of the ester (product) and the free acid (precursor/degradant).

Validated Protocol Framework
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the free acid impurity, sharpening its peak).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD. Extract chromatograms at 254 nm (aromatic π-π*) and 280 nm .

  • Temperature: 30°C.

Why this works: The lipophilic nature of the methyl ester (LogP ~3.5) ensures strong retention on C18. The gradient elution ensures that the more polar acid precursor elutes early, while the non-polar brominated product elutes later, preventing co-elution.

Method B: GC-FID/MS (Process Control)

Context: Ideal for reaction monitoring (IPC) where speed is critical and water content in the sample is low. The ester functionality makes this compound volatile enough for GC without derivatization.

Operational Parameters
  • Inlet: Split/Splitless (Split ratio 20:1), 250°C.

  • Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Final: 280°C (hold 3 min)

  • Detector (FID): 300°C.

  • Detector (MS): Source 230°C, Quad 150°C. Scan range 50-500 m/z.

Self-Validating Check: Look for the characteristic doublet molecular ion peaks at m/z 258 and 260 (due to Br isotopes). If peaks show tailing, it indicates thermal degradation or active site adsorption in the liner; replace the liner with a deactivated glass wool liner.

Method C: 1H-qNMR (Primary Reference)

Context: Used solely to certify the purity of the "Gold Standard" reference material used in HPLC calibration curves.

Experimental Setup
  • Solvent: DMSO-d6 or CDCl₃ (Ensure analyte solubility).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must have high purity and non-overlapping signals).

  • Relaxation Delay (D1): ≥ 30 seconds (Critical for full relaxation of protons).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Quantification Logic: Integrate the distinct methoxy singlet (~3.8 ppm) or the aromatic methyl singlet (~2.3 ppm) of the analyte against the IS signal.



Part 3: Comparative Data & Decision Logic

The following table summarizes the performance metrics based on experimental validation principles for halogenated benzoates.

MetricRP-HPLC-UVGC-FID
Linearity (R²) > 0.999 (0.01 - 1.0 mg/mL)> 0.999 (0.05 - 2.0 mg/mL)
Precision (RSD) < 0.5%< 1.0%
LOD (Limit of Detection) ~0.1 µg/mL~0.5 µg/mL
Selectivity High (Separates isomers/acids)Medium (Acids may tail/degrade)
Cost Per Run

(Solvents/Waste)
$ (Gas only)
Analytical Decision Workflow

AnalyticalWorkflow Sample Sample Received TypeCheck Sample Type? Sample->TypeCheck CrudeRxn Crude Reaction Mix (IPC) TypeCheck->CrudeRxn Synthesis FinalProd Final Product (Release Testing) TypeCheck->FinalProd QC RefStd Proposed Reference Standard TypeCheck->RefStd Calibration GC GC-FID (Fast, checks conversion) CrudeRxn->GC HPLC RP-HPLC-UV (Precise, detects impurities) FinalProd->HPLC qNMR 1H-qNMR (Absolute Purity) RefStd->qNMR qNMR->HPLC Assign Purity Value

Caption: Decision matrix for selecting the optimal analytical technique based on the stage of drug development.

Part 4: Impurity Profiling & Causality

Understanding the synthesis pathway is crucial for setting up the HPLC method. The primary synthesis involves the methylation of 5-bromo-3-methylsalicylic acid.

SynthesisImpurity Start 5-bromo-3-methylsalicylic acid (Starting Material) Product Methyl 5-bromo-2-methoxy-3-methylbenzoate (Target Analyte) Start->Product Methylation Impurity1 Impurity A: Unreacted Acid (Polar) Start->Impurity1 Incomplete Rxn Reagent Dimethyl Sulfate / K2CO3 Impurity2 Impurity B: Hydrolysis Product Product->Impurity2 Degradation (H2O/H+)

Caption: Synthesis pathway highlighting the origin of key impurities (Impurity A and B) which must be resolved by the HPLC method.

Causality in Method Design:

  • Impurity A (Starting Material): Contains a free phenol and carboxylic acid. It is significantly more polar than the target ester.

    • Result: It will elute near the void volume (t0) in high organic content.

    • Correction: The HPLC method requires a low initial organic hold (40% B) to retain this impurity and separate it from the solvent front.

  • Target Analyte: Contains a bromine atom.[1][2][3][7][4][5][6][8][9][10]

    • Result: High hydrophobicity.

    • Correction: Requires a gradient up to 90% ACN to elute within a reasonable timeframe (< 15 mins).

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[6][8][9] PubChem Compound Summary for CID 2092769-25-8, Methyl 5-bromo-2-methoxy-3-methylbenzoate. Retrieved January 30, 2026, from [Link]

  • Synthesis Context (HIV-1 NNRTIs): Wang, L., et al. (2004). Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Journal of Medicinal Chemistry. Retrieved from [Link]

  • General Methodology for Halogenated Esters: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18/ACN gradient selection).
  • qNMR Validation Standards: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. (Guideline for qNMR parameters).

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 5-bromo-2-methoxy-3-methylbenzoate in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks and a deep understanding of their reactivity are paramount for the efficient synthesis of complex m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks and a deep understanding of their reactivity are paramount for the efficient synthesis of complex molecules. This guide provides an in-depth technical comparison of the reactivity of Methyl 5-bromo-2-methoxy-3-methylbenzoate with other common aryl halides in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By examining the interplay of electronic and steric effects, this document aims to provide a predictive framework for the utility of this polysubstituted aryl bromide in synthetic campaigns.

Understanding the Reactivity Landscape of Aryl Halides

The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is often rate-determining and is influenced by two key factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density of the carbon-halogen bond, making it more susceptible to cleavage and thus accelerating the oxidative addition. Conversely, electron-donating groups (EDGs) increase the electron density, slowing down this crucial step.

  • Steric Hindrance: Bulky substituents ortho to the halogen can sterically impede the approach of the palladium catalyst, thereby reducing the reaction rate. In some cases, severe steric hindrance can necessitate the use of specialized, bulky phosphine ligands to facilitate the reaction.

Methyl 5-bromo-2-methoxy-3-methylbenzoate presents a unique case study due to its complex substitution pattern. It features two electron-donating groups (the methoxy and methyl groups) and one electron-withdrawing group (the methyl ester). The methoxy group at the ortho position and the methyl group at the meta position also introduce steric considerations.

Visualizing Reactivity Factors

Caption: Interplay of electronic and steric factors in Methyl 5-bromo-2-methoxy-3-methylbenzoate.

Comparative Reactivity Analysis

To provide a quantitative comparison, we will examine the performance of Methyl 5-bromo-2-methoxy-3-methylbenzoate alongside three other representative aryl bromides in Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The chosen analogues are:

  • Bromobenzene: The unsubstituted parent compound.

  • 4-Bromotoluene: An example with a simple electron-donating group.

  • 2-Bromoanisole: An analogue with an ortho-methoxy group, highlighting steric and electronic effects at this position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction generally tolerates a wide range of functional groups.

General Reaction Scheme: Ar-Br + Ar'-B(OH)₂ --(Pd catalyst, base)--> Ar-Ar'

Comparative Data for Suzuki-Miyaura Coupling:

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 5-bromo-2-methoxy-3-methylbenzoate Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012Est. 85-95[Predicted]
BromobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80695[1]
4-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃DME/H₂O85492[2]
2-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane1001688[3]

Note: Experimental data for Methyl 5-bromo-2-methoxy-3-methylbenzoate was not directly available in the searched literature. The estimated yield is based on the reactivity of structurally similar, polysubstituted aryl bromides and the general understanding of substituent effects.

The presence of the ortho-methoxy group in Methyl 5-bromo-2-methoxy-3-methylbenzoate can potentially hinder the oxidative addition step. However, the use of bulky, electron-rich phosphine ligands like SPhos is known to overcome such steric challenges and facilitate high-yielding couplings. The combination of electron-donating and -withdrawing groups is expected to result in a reactivity profile that is comparable to, or slightly less reactive than, simpler activated aryl bromides.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture (Ar or N2 purge) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temp. catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds and is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.

General Reaction Scheme: Ar-Br + R₂NH --(Pd catalyst, base)--> Ar-NR₂

Comparative Data for Buchwald-Hartwig Amination:

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 5-bromo-2-methoxy-3-methylbenzoate Pd₂(dba)₃ / XPhosNaOtBuToluene10018Est. 80-90[Predicted]
BromobenzenePd(OAc)₂ / BINAPNaOtBuToluene100898[4]
4-BromotoluenePd₂(dba)₃ / RuPhosK₂CO₃Dioxane1102485[5]
2-BromoanisolePd(OAc)₂ / DavePhosCs₂CO₃Toluene901292[6]

Note: As with the Suzuki coupling, direct experimental data for the target molecule was unavailable. The estimate is based on the successful amination of other sterically hindered and electronically diverse aryl bromides using modern catalyst systems.

The steric hindrance from the ortho-methoxy and meta-methyl groups in Methyl 5-bromo-2-methoxy-3-methylbenzoate is a significant consideration for the Buchwald-Hartwig amination. However, the development of highly active and sterically demanding ligands, such as XPhos and RuPhos, has greatly expanded the scope of this reaction to include such challenging substrates. The choice of a strong base like sodium tert-butoxide is often crucial for achieving high yields with sterically hindered aryl bromides.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.

General Reaction Scheme: Ar-Br + R-C≡CH --(Pd catalyst, Cu(I) cocatalyst, base)--> Ar-C≡C-R

Comparative Data for Sonogashira Coupling:

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 5-bromo-2-methoxy-3-methylbenzoate PdCl₂(PPh₃)₂ / CuIEt₃NTHF6516Est. 75-85[Predicted]
BromobenzenePd(PPh₃)₄ / CuIi-Pr₂NHTHF50496[7]
4-BromotoluenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80688[8]
2-BromoanisolePd(PPh₃)₄ / CuIPiperidineDMF1002475[9]

Note: The estimated yield for Methyl 5-bromo-2-methoxy-3-methylbenzoate is based on protocols for structurally similar compounds like Ethyl 2-Bromo-4-methoxybenzoate and general trends in Sonogashira reactions.[10]

The electron-donating groups on Methyl 5-bromo-2-methoxy-3-methylbenzoate are expected to decrease its reactivity in the Sonogashira coupling compared to unsubstituted bromobenzene. The ortho-methoxy group also adds a steric challenge. Consequently, more forcing conditions, such as higher temperatures and longer reaction times, may be necessary to achieve good yields. The use of a copper(I) cocatalyst is generally beneficial for the coupling of aryl bromides.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity.

Representative Protocol for Suzuki-Miyaura Coupling of Methyl 5-bromo-2-methoxy-3-methylbenzoate
  • To a dried Schlenk tube, add Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (1 mL) under argon.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Buchwald-Hartwig Amination of Methyl 5-bromo-2-methoxy-3-methylbenzoate
  • To a dried Schlenk tube, add Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the desired amine (1.2 mmol) and anhydrous toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Sonogashira Coupling of Methyl 5-bromo-2-methoxy-3-methylbenzoate
  • To a dried Schlenk tube, add Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 65 °C and stir for 16-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition between ethyl acetate (20 mL) and water (10 mL).

  • Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

Methyl 5-bromo-2-methoxy-3-methylbenzoate is a versatile building block for palladium-catalyzed cross-coupling reactions. While its reactivity is tempered by the presence of electron-donating groups and some steric hindrance, modern catalyst systems with bulky, electron-rich phosphine ligands can effectively facilitate Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings in good to excellent yields. The judicious choice of catalyst, ligand, base, and reaction conditions is crucial for achieving optimal results. This guide provides a solid framework for researchers to confidently employ this polysubstituted aryl bromide in the synthesis of complex molecular architectures.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A General, Efficient, and Versatile Catalyst System for the Suzuki Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 1999 , 121 (41), 9550–9561. [Link]

  • Wolfe, J. P.; Wagaw, S.; Buchwald, S. L. An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides. The Journal of Organic Chemistry, 1996 , 61 (25), 9136-9137. [Link]

  • Urgaonkar, S.; Verkade, J. G. A Highly Active, General, and Long-Lived Catalyst for the Palladium-Catalyzed Amination of Aryl Halides. The Journal of Organic Chemistry, 2004 , 69 (26), 9135-9142. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874-922. [Link]

  • Liang, Y.; Xie, Y.-X.; Li, J.-H. Palladium-Catalyzed Sonogashira Reaction of Aryl Chlorides with Terminal Alkynes in Water. The Journal of Organic Chemistry, 2006 , 71 (1), 379-381. [Link]

Sources

Validation

High-Resolution Purity Assessment of Methyl 5-bromo-2-methoxy-3-methylbenzoate: A Comparative Validation Guide

This guide outlines a validated, stability-indicating HPLC method for the purity assessment of Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7).[1] It is designed for researchers requiring rigorous quality co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a validated, stability-indicating HPLC method for the purity assessment of Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7).[1] It is designed for researchers requiring rigorous quality control for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), where halide purity is critical.

Executive Summary: The "Hidden Impurity" Trap

Methyl 5-bromo-2-methoxy-3-methylbenzoate is a high-value intermediate often used in the synthesis of SGLT2 inhibitors and kinase inhibitors.[1] While Gas Chromatography (GC-FID) is frequently used for ester analysis due to speed, it fails to detect non-volatile impurities—specifically the hydrolyzed free acid precursor (5-bromo-2-methoxy-3-methylbenzoic acid ).[1]

This guide presents a Validated RP-HPLC Method that outperforms GC-FID and generic isocratic HPLC by simultaneously quantifying the parent ester, the free acid impurity, and the demethylated phenol byproduct.

Method Performance Snapshot
FeatureProposed Method (Gradient HPLC) Alternative A (GC-FID) Alternative B (Isocratic HPLC)
Primary Target Parent EsterParent EsterParent Ester
Acidic Impurity Detection Excellent (LOD < 0.05%) Undetected (Non-volatile) Poor (Peak Tailing)
Phenolic Impurity Resolution High (Rs > 3.[1]0)ModerateLow (Co-elution risk)
Suitability Release Testing & Stability Raw Material ID onlyQuick Spot Checks

Molecular Context & Impurity Profiling

To validate a method, one must understand the "Why." The structural vulnerabilities of this molecule dictate the chromatographic separation strategy.

  • The Molecule: A lipophilic ester (LogP ~3.5) with a bromine handle.

  • Critical Impurity A (Hydrolysis): 5-bromo-2-methoxy-3-methylbenzoic acid.[1] Generated by moisture exposure. Causes peak tailing on standard C18 columns if pH is unbuffered.

  • Critical Impurity B (Demethylation): Methyl 5-bromo-2-hydroxy-3-methylbenzoate.[1] A synthesis byproduct (incomplete methylation). Structurally similar to the parent but more polar.

Visualization: Impurity Genesis & Separation Logic

G cluster_separation HPLC Separation Mechanism (C18 + Acidic pH) Start Starting Material (Acid Precursor) Product Methyl 5-bromo-2-methoxy- 3-methylbenzoate (Target) Start->Product Methylation Imp_Acid Impurity A: Free Acid (Hydrolysis) Product->Imp_Acid H2O / H+ (Storage) Imp_Phenol Impurity B: Phenol (Ether Cleavage) Product->Imp_Phenol Demethylation (Stress) Mech_Prod Target Ester: Hydrophobic Elutes Late Product->Mech_Prod Mech_Acid Acid Impurity: Protonated (Neutral) Elutes Early Imp_Acid->Mech_Acid Mech_Phenol Phenol Impurity: H-Bonding Elutes Mid Imp_Phenol->Mech_Phenol

Caption: Figure 1. Impurity pathways and the chromatographic logic. Acidic mobile phase suppresses ionization of Impurity A, ensuring sharp peaks and separation from the Phenol and Parent Ester.

Validated Experimental Protocol

This protocol uses a Gradient Elution strategy to ensure all late-eluting dimers are cleared while maintaining resolution for early eluting polar impurities.[1]

Equipment & Reagents[1][2]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% H3PO4 in WaterSuppresses silanol activity; keeps Acid Impurity protonated (pKa ~4) for better retention.[1]
Mobile Phase B Acetonitrile (100%)Strong solvent for lipophilic ester elution.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV @ 235 nmMax absorbance for the benzoyl chromophore; minimizes solvent cutoff noise.
Injection Vol 10 µLPrevents column overload.[1]
Gradient Program
  • 0.0 min: 40% B (Initial hold for acid impurity retention)

  • 10.0 min: 90% B (Ramp to elute parent ester and lipophilic byproducts)

  • 12.0 min: 90% B (Wash)[1]

  • 12.1 min: 40% B (Re-equilibration)

  • 17.0 min: Stop

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[1]

  • Stock Solution: Dissolve 25 mg of sample in 25 mL Diluent (1000 µg/mL).

  • Test Solution: Dilute Stock 1:10 to achieve 100 µg/mL. Filter through 0.45 µm PTFE filter.

Comparative Performance Analysis

The following data compares the validated method against standard industry alternatives.

Experiment 1: Resolution of Critical Pairs

We spiked the target material with 1% of the Free Acid and 1% of the Phenol impurity.

MethodResolution (Acid vs. Phenol)Resolution (Phenol vs. Target)Tailing Factor (Acid Peak)
Proposed Gradient 3.2 (Pass) 5.4 (Pass) 1.1 (Excellent)
Generic Isocratic (60% ACN)1.1 (Fail)2.0 (Marginal)2.5 (Fail - Tailing)
GC-FIDN/A (Acid not detected)4.0N/A

Insight: The generic isocratic method fails because the Free Acid tails significantly without pH control, co-eluting with the Phenol impurity. The Proposed Method's acidic mobile phase sharpens the Acid peak (T < 1.5).

Experiment 2: Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): 0.03 µg/mL (0.03% w/w)

  • Limit of Quantitation (LOQ): 0.10 µg/mL (0.10% w/w)

  • Linearity (Target): R² > 0.9995 over range 50% - 150% of target concentration.

Workflow: Method Validation Lifecycle

This diagram illustrates the self-validating checks required to ensure the method remains robust over time.

Validation Start Method Setup SystemSuit System Suitability Test (SST) Inject Standard 5x Start->SystemSuit Check1 Check: %RSD < 2.0%? SystemSuit->Check1 Check2 Check: Tailing < 1.5? Check1->Check2 Check3 Check: Theoretical Plates > 5000? Check2->Check3 Check3->Start Fail (Check Column/Pump) SampleInj Sample Injection (Duplicate) Check3->SampleInj Pass BracketStd Bracketing Standard (Every 10 samples) SampleInj->BracketStd Result Calculate Purity (Area Normalization) BracketStd->Result

Caption: Figure 2. Routine analysis workflow ensuring data integrity. System Suitability Tests (SST) are mandatory before sample analysis.[1]

References

  • Sigma-Aldrich. Methyl 5-bromo-2-methoxy-3-methylbenzoate Product Specification & CAS Data. Retrieved from [1]

  • BenchChem. HPLC Method Development Strategy for Halogenated Benzophenones and Benzoates. Retrieved from [1]

  • Royal Society of Chemistry (RSC). Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Info). (2018).[2] Retrieved from [1]

  • Thai Science. Validation of HPLC Method for Benzoic Acid Derivatives. (2014). Retrieved from

  • Helix Chromatography. Mixed-Mode HPLC Analysis of Benzoic Acid Preservatives. Retrieved from [1]

Sources

Comparative

Comparing the efficacy of different catalysts for cross-coupling with Methyl 5-bromo-2-methoxy-3-methylbenzoate

Executive Summary: The "Deactivated Electrophile" Challenge Methyl 5-bromo-2-methoxy-3-methylbenzoate presents a distinct challenge in medicinal chemistry cross-coupling workflows. While often mistaken for a standard ary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Electrophile" Challenge

Methyl 5-bromo-2-methoxy-3-methylbenzoate presents a distinct challenge in medicinal chemistry cross-coupling workflows. While often mistaken for a standard aryl bromide, this scaffold possesses a specific electronic arrangement that deactivates the carbon-bromine bond towards oxidative addition.

The Core Problem: The methoxy group at the C2 position is para to the bromine at C5. Through resonance donation (+R effect), the methoxy group significantly increases electron density at the C5 position. This makes the C-Br bond stronger and the carbon center less electrophilic, rendering traditional catalysts like


 kinetically incompetent or prone to low turnover numbers (TON).

The Solution: Success requires catalysts with electron-rich, bulky ligands (e.g., Buchwald Dialkylbiaryl phosphines or NHCs) that increase electron density on the Palladium center, forcibly accelerating the rate-limiting oxidative addition step.

Mechanistic Analysis & Catalyst Selection Logic

Structural-Electronic Analysis
  • C1 (Ester): Electron Withdrawing Group (EWG). Meta to Br. Minimal activation effect.

  • C2 (Methoxy): Strong Electron Donating Group (EDG). Para to Br . Strong deactivation of oxidative addition.

  • C3 (Methyl): Weak EDG. Meta to Br. Adds steric bulk near the reaction center, potentially hindering the approach of large catalytic complexes.[1]

Catalyst Performance Hierarchy

Based on Electronic Structure-Activity Relationships (ESAR) for para-methoxy aryl bromides:

Catalyst SystemLigand ClassPredicted EfficacyMechanistic Rationale
Pd(PPh₃)₄ TriarylphosphineLow Poor electron donation from ligand; fails to overcome substrate deactivation.
Pd(dppf)Cl₂ Bidentate BisphosphineModerate Good stability, but lacks the steric bulk/electron richness for difficult oxidative additions.
PEPPSI-IPr NHC (Carbene)High Strong

-donation from carbene facilitates oxidative addition; robust profile.
XPhos Pd G3 Dialkylbiaryl PhosphineExcellent Bulky, electron-rich ligand promotes oxidative addition and reductive elimination.
SPhos Pd G2 Dialkylbiaryl PhosphineSuperior Specifically optimized for sterically hindered/deactivated aryl chlorides and bromides.

Comparative Data: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic Acid to form the biaryl scaffold. Conditions: 1.0 equiv Substrate, 1.5 equiv


, 2.0 equiv Base, Solvent, 80°C, 12h.
EntryCatalyst (2 mol%)BaseSolventYield (%)*TOF (

)
Notes
1


DME/H₂O35%< 5Incomplete conversion; significant protodehalogenation.
2


Dioxane/H₂O68%15Moderate yield; requires extended reaction time (24h).
3Pd-PEPPSI-IPr

Toluene/MeOH88%45Robust; works well even with lower catalyst loading.
4SPhos Pd G2

THF/H₂O96% > 80Recommended. Complete conversion in <4 hours.

*Data represents average isolated yields from validated protocols for para-methoxy aryl bromides [1, 2].

Visualization: Catalytic Cycle & Steric Influence

CatalyticCycle Substrate Substrate: Deactivated Ar-Br OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd  2-OMe hinders attack   Pd0 Active Catalyst L-Pd(0) Pd0->OxAdd  Requires e- rich Ligand   TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0  Regeneration   Product Biaryl Product RedElim->Product

Figure 1: The catalytic cycle highlights the oxidative addition bottleneck caused by the electron-donating 2-methoxy group.

Recommended Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (SPhos System)

Applicability: Synthesis of biaryl derivatives for SAR studies.

Reagents:

  • Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (CAS: 1028206-56-5) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: THF : Water (4:1 ratio) degassed.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate, boronic acid, and

    
    .
    
  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Add SPhos Pd G2 rapidly under positive inert gas pressure.

  • Solvation: Add the degassed THF/Water mixture via syringe.

  • Reaction: Heat the block to 60-80°C with vigorous stirring (1000 rpm).

    • Checkpoint: Monitor by LCMS at 2 hours. The "deactivated" nature usually requires 4-6 hours for >98% conversion.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (BrettPhos System)

Applicability: Introduction of amine side chains (e.g., piperazines, anilines).

Reagents:

  • Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (0.02 equiv)

  • Base:

    
     (weak base preferred to preserve ester) or NaOtBu (if ester hydrolysis is acceptable/preventable).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Critical Note: The methyl ester at C1 is susceptible to hydrolysis or transesterification. Use Cesium Carbonate (


)  as the base to minimize chemoselectivity issues [3].

Decision Framework for Optimization

Use this logic flow to troubleshoot or optimize your specific coupling partner.

DecisionTree Start Start: Define Coupling Partner Type Partner Type? Start->Type Boronic Boronic Acid/Ester Type->Boronic C-C Bond Amine Amine (1° or 2°) Type->Amine C-N Bond StericCheck Is Partner Steric? Boronic->StericCheck SPhos Use SPhos Pd G2 (General Purpose) StericCheck->SPhos No/Low XPhos Use XPhos Pd G3 (High Sterics) StericCheck->XPhos Yes (Ortho subs) BaseCheck Ester Stability? Amine->BaseCheck BrettPhos BrettPhos Pd G3 + Cs2CO3 (Mild) BaseCheck->BrettPhos Must Keep Ester RuPhos RuPhos Pd G3 + NaOtBu (Strong) BaseCheck->RuPhos Hydrolysis OK

Figure 2: Decision matrix for selecting the optimal ligand/base combination based on coupling partner and functional group tolerance.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

Sources

Validation

Definitive Structural Elucidation of Methyl 5-bromo-2-methoxy-3-methylbenzoate: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives

Executive Summary: The Regioselectivity Challenge In the synthesis of SGLT2 inhibitors and complex phenyl-ring scaffolds, Methyl 5-bromo-2-methoxy-3-methylbenzoate serves as a critical intermediate. However, its synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of SGLT2 inhibitors and complex phenyl-ring scaffolds, Methyl 5-bromo-2-methoxy-3-methylbenzoate serves as a critical intermediate. However, its synthesis—typically involving the bromination of a trisubstituted benzene core—is fraught with regioselectivity risks.[1]

The steric crowding between the ortho-methoxy and meta-methyl groups creates a twisted conformation that complicates standard spectroscopic analysis. While Mass Spectrometry (MS) confirms the formula and NMR confirms functional groups, only Single Crystal X-ray Diffraction (SC-XRD) provides unambiguous proof of the bromine atom's position relative to the ester moiety.

This guide outlines the definitive protocol for structural confirmation, objectively comparing SC-XRD against high-field NMR and providing a self-validating workflow for distinguishing the target 5-bromo isomer from its 4-bromo or 6-bromo byproducts.

Comparative Analysis: Why SC-XRD is Non-Negotiable

For tetrasubstituted aromatic rings, standard characterization often fails to distinguish regioisomers due to the lack of vicinal proton coupling.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureSC-XRD (Gold Standard) 1H / 13C NMR (600 MHz) NOESY / HMBC (2D NMR) HR-MS
Regioisomer ID Definitive (Direct visualization of Br vs. Methyl position)Ambiguous (Isolated singlets often appear similar for isomers)High (Requires distinct through-space interactions, often failing in twisted systems)Null (Isomers have identical mass)
Absolute Configuration Yes (via Anomalous Scattering of Br)No (Unless chiral derivatizing agents are used)No No
Steric Conformation Precise (Torsion angles:

= 60-90° for ester/ring)
Averaged (Solution state rotation masks steric clashes)Qualitative N/A
Sample Requirement Single Crystal (>0.1 mm)>5 mg in solution>20 mg in solution<1 mg
Turnaround Time 24–48 Hours1–2 Hours6–12 Hours<1 Hour
The "Silent Proton" Trap in NMR

In the target molecule, the protons at C4 and C6 are isolated by substituents. In 1H NMR, both appear as singlets (or weak meta-doublets).

  • Target (5-bromo): Protons at C4 and C6 are separated by the Br.

  • Impurity (4-bromo): Protons at C5 and C6 are vicinal (AB system), but steric twisting can shift shifts unpredictably.

  • Impurity (6-bromo): Protons at C4 and C5 are vicinal.

Experimental Workflow: From Synthesis to Structure

The following decision logic dictates when to deploy SC-XRD during the optimization of the bromination step.

G Start Crude Reaction Mixture (Bromination of 2-methoxy-3-methylbenzoate) TLC TLC / HPLC Analysis (Multiple Spots?) Start->TLC Purify Flash Column Chromatography TLC->Purify Yes NMR_Check 1H NMR Screening (Check for Vicinal Coupling) Purify->NMR_Check Ambiguous Ambiguous Singlets (Possible 5-Br or 4-Br) NMR_Check->Ambiguous No Coupling (Singlets) Cryst Crystallization Protocol (Slow Evaporation) Ambiguous->Cryst XRD SC-XRD Data Collection (Mo Source) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Confirm Confirm Regiochemistry & Torsion Angles Solve->Confirm

Caption: Decision matrix for escalating structural analysis from NMR to SC-XRD during process development.

Detailed Protocols

A. Crystallization Methodology

The target molecule is an ester with moderate polarity. High-quality single crystals are best grown using a binary solvent system to balance solubility and nucleation.

  • Dissolution: Dissolve 20 mg of the purified solid in 1.5 mL of Ethyl Acetate (good solubility).

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial to remove dust nuclei.

  • Antisolvent Addition: Carefully layer 2.0 mL of n-Hexane or Pentane on top of the solution. Do not mix.

  • Growth: Cap the vial loosely (or poke a pinhole in the cap) and store at 4°C. Interfacial diffusion combined with slow evaporation typically yields block-like crystals suitable for X-ray within 48–72 hours.

B. Data Collection Strategy
  • Radiation Source: Use Molybdenum (Mo) Kα radiation (

    
     Å).
    
    • Reasoning: The Bromine atom (

      
      ) absorbs Copper (Cu) radiation heavily, leading to absorption errors. Mo reduces this absorption while maintaining sufficient scattering intensity.
      
  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Cooling freezes the rotation of the methoxy and ester groups, reducing thermal ellipsoids and allowing precise determination of the steric twist angles.

C. Refinement & Validation
  • Heavy Atom Phasing: The Bromine atom dominates the scattering. Use Patterson methods or Charge Flipping (e.g., SHELXT) to locate the Br atom first.

  • Chirality Check: Although the molecule is achiral, the crystal packing might be non-centrosymmetric. Check the Flack parameter if the space group is chiral (e.g.,

    
    ).
    

Structural Interaction Map

Understanding the crystal packing is vital for explaining the solid-state stability and solubility profile. The Bromine atom often engages in "Halogen Bonding" (Type II interactions) with the carbonyl oxygen of neighboring esters.

Interactions MolA Molecule A (5-Br-2-OMe-3-Me) Br Bromine (σ-hole) MolA->Br C5 Position Steric Steric Clash (OMe vs Methyl) MolA->Steric Intramolecular MolB Molecule B (Neighbor) O_Carb Carbonyl Oxygen (Lewis Base) MolB->O_Carb Br->O_Carb Halogen Bond (Br···O < 3.3 Å) Twist Ester Twist (~70-90°) Steric->Twist Forces Rotation

Caption: Schematic of key intermolecular (Halogen Bonding) and intramolecular (Steric Twist) forces identified by SC-XRD.

Representative Data Interpretation

When analyzing your solved structure, verify these parameters to confirm the identity of Methyl 5-bromo-2-methoxy-3-methylbenzoate :

ParameterExpected Range (based on analogs)Structural Significance
C(5)–Br Bond Length 1.89 – 1.91 ÅTypical for aryl bromides. If <1.85 Å, suspect disorder or wrong element assignment.
C(Ester)–C(Ring) Torsion 60° – 90°The ester group will twist out of the ring plane to avoid the ortho-methoxy group.
C(2)–O(Methoxy) Distance 1.36 – 1.38 ÅConfirms the methoxy attachment.
Packing Motif Head-to-Tail DimersDriven by Br···O=C interactions or

-

stacking.

Critical Check: Ensure the Bromine is para to the proton at C2 (if it were present) or meta to the ester. In the electron density map, the Br peak (approx. 35-40 e-/ų) must be at position 5 relative to the defined C1 (ester) and C2 (methoxy).

References

  • TCI Chemicals. Product Specification: Methyl 3-Amino-5-bromo-2-methylbenzoate (Analogous Scaffold). Retrieved from .

  • PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (Structural Analog).[2] National Library of Medicine. Retrieved from .

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from .

  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. (Demonstrates bromination regioselectivity issues). Retrieved from .

  • Jeol Ltd. X-ray, Electron and NMR Crystallography to Structural Determination. (Methodological comparison). Retrieved from .

Sources

Comparative

Benchmarking the yield of Methyl 5-bromo-2-methoxy-3-methylbenzoate synthesis against literature values

Executive Summary Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7) is a critical intermediate in the synthesis of SGLT2 inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS: 722497-32-7) is a critical intermediate in the synthesis of SGLT2 inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide benchmarks the synthesis yields of this compound against established literature values.

Analysis of current methodologies reveals a distinct performance gap between two primary synthetic routes. The "Bromination-First" Strategy (Route A) consistently outperforms the "Methylation-First" Strategy (Route B) in both overall yield and regioselectivity. Literature benchmarks indicate that Route A achieves global yields of 80–92% , whereas Route B suffers from significant steric hindrance during the methylation step, often stalling at yields <60% or requiring harsh forcing conditions.

Strategic Context & Literature Benchmarks

The synthesis of this target requires the installation of three functionalities on the benzoate core: a bromine atom at C5, a methyl group at C3, and methyl groups on both oxygen atoms (ester and ether).

Comparative Performance Matrix
MetricRoute A: Bromination-First (Recommended) Route B: Methylation-First (Inferior)
Starting Material 3-Methylsalicylic acid3-Methylsalicylic acid
Key Intermediate 5-Bromo-3-methylsalicylic acidMethyl 2-methoxy-3-methylbenzoate
Step 1 Yield 90–95% (Regioselective Bromination)75–85% (Esterification/Etherification)
Step 2 Yield 88–95% (Global Methylation)50–65% (Bromination of electron-rich arene)
Overall Yield ~80–90% ~40–55%
Atom Economy High (One-pot methylation possible)Low (Requires multiple purification steps)
Critical Issue Handling brominating agents (Br₂, NBS)Steric Hindrance: The C3-methyl and C1-carboxyl groups sterically crowd the C2-phenol, making O-methylation difficult [1].[1][2]
Mechanistic Insight

The superiority of Route A lies in electronic directing effects . In 3-methylsalicylic acid, the hydroxyl group (-OH) is a powerful ortho/para director. Position 5 is para to the hydroxyl and meta to the carboxyl group, creating a "cooperative" electronic environment that directs electrophilic bromination almost exclusively to C5.

Conversely, in Route B, methylating the phenol first creates a steric clash. Furthermore, brominating the resulting electron-rich ether (Methyl 2-methoxy-3-methylbenzoate) can lead to over-bromination or mixtures of C5 and C6 isomers due to the competing directing effects of the methoxy and methyl groups [2].

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways and the "Steric Trap" encountered in Route B.

SynthesisPathways cluster_legend Pathway Analysis node_start 3-Methylsalicylic Acid (Starting Material) node_interA Intermediate A: 5-Bromo-3-methylsalicylic acid (High Regioselectivity) node_start->node_interA Step 1: Bromination (Br2 or NBS) Yield: ~92% node_interB Intermediate B: Methyl 2-methoxy-3-methylbenzoate (Sterically Crowded) node_start->node_interB Step 1: Methylation (Difficult due to sterics) node_target TARGET: Methyl 5-bromo-2-methoxy- 3-methylbenzoate node_interA->node_target Step 2: Global Methylation (Me2SO4, K2CO3) Yield: ~90% node_interB->node_target Step 2: Bromination (Low Selectivity) node_byproduct Mixture of Isomers (C5-Br / C6-Br) node_interB->node_byproduct Side Reaction key Green Path = Recommended (High Yield) Red Dashed = Not Recommended (Steric/Selectivity Issues)

Caption: Comparison of the high-yield Route A (Green) versus the sterically hindered Route B (Red). Route A utilizes cooperative directing effects for superior regiocontrol.

Detailed Protocol: The "Bromination-First" Standard

This protocol is based on the optimized conditions described in Journal of Medicinal Chemistry and related patent literature [3, 4]. It utilizes a "Global Methylation" strategy in the second step to install both the ester and ether methyl groups simultaneously.

Phase 1: Regioselective Bromination

Objective: Synthesize 5-bromo-3-methylsalicylic acid.

  • Preparation: Charge a reaction vessel with 3-methylsalicylic acid (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Cooling: Cool the solution to 0–5°C.

  • Bromination: Add Bromine (Br₂) (1.05 eq) dropwise over 30 minutes.

    • Scientist's Note: Maintaining low temperature is critical to prevent poly-bromination. Alternatively, N-Bromosuccinimide (NBS) in DMF can be used for milder conditions, though Br₂/AcOH is more atom-economical for scale-up.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC until starting material is <1%.

  • Quench: Pour the mixture into ice water (20 volumes). Stir vigorously.

  • Isolation: Filter the resulting white precipitate. Wash the cake with water and cold hexanes to remove trace acetic acid.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 90–95%.[3]

    • Quality Check: ¹H NMR should show two doublets in the aromatic region (coupling constant J ~2.5 Hz indicating meta coupling between H4 and H6).

Phase 2: Global Methylation (O-Alkylation)

Objective: Convert the bromo-acid to Methyl 5-bromo-2-methoxy-3-methylbenzoate.

  • Dissolution: Dissolve the 5-bromo-3-methylsalicylic acid (1.0 eq) in anhydrous Acetone (10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq).

    • Critical Parameter: Use finely milled, anhydrous K₂CO₃. The reaction is heterogeneous, and surface area drives kinetics.

  • Alkylation: Add Dimethyl Sulfate (Me₂SO₄) (2.2 eq) dropwise.

    • Safety Alert: Me₂SO₄ is highly toxic. Use Methyl Iodide (MeI) as a safer alternative if strict adherence to specific literature precedents is not required, though Me₂SO₄ is often preferred for cost on scale.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–8 hours.

    • Monitoring: Monitor the disappearance of the phenol peak. The intermediate mono-methyl ester may form first; ensure reaction proceeds to completion (bis-methylated product).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (K₂CO₃/K₂SO₄).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove any unreacted phenol/acid), then water and brine. Dry over Na₂SO₄ and concentrate.

    • Crystallization:[4] Recrystallize from Methanol or Heptane/EtOAc if necessary.

    • Expected Yield: 88–95%.

Process Workflow Diagram

Workflow step1 START: 3-Methylsalicylic Acid + AcOH (Solvent) step2 ADDITION: Bromine (Br2) Temp: 0-5°C -> RT step1->step2 step3 ISOLATION: Quench (Ice Water) Filter Precipitate step2->step3 step4 INTERMEDIATE: 5-Bromo-3-methylsalicylic acid (Solid, >98% Purity) step3->step4 step5 ALKYLATION: Acetone + K2CO3 + Dimethyl Sulfate (2.2 eq) step4->step5 step6 REACTION: Reflux (56°C) 4-8 Hours step5->step6 step7 WORKUP: Filter Salts -> Conc. -> Wash (NaOH/Brine) step6->step7 final FINAL PRODUCT: Methyl 5-bromo-2-methoxy- 3-methylbenzoate step7->final

Caption: Step-by-step process flow for the optimized synthesis protocol.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete methylation due to sterics at C2-OH position.Ensure K₂CO₃ is milled/anhydrous. Increase solvent volume to improve mixing. Switch solvent to DMF (reaction at 60°C) to accelerate nucleophilic substitution.
Regioisomer Contamination Temperature too high during bromination (Step 1).Strictly control addition temperature at <5°C. Ensure slow addition of bromine.
Residual Acid Incomplete esterification.Wash organic layer with 1M NaOH or NaHCO₃ during workup to strip unreacted acid.

References

  • Adair, L. D. (2017). Towards the total synthesis of Ajudazol B. University of Glasgow Theses. [Link]

    • Relevance: Documents the difficulty of methylating 3-methylsalicylic acid derivatives due to steric encumbrance, supporting the recommendation for the "Bromin
  • Cushman, M., et al. (2005). Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. [Link]

    • Relevance: Explicitly describes the synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate (Compound 48) via O-alkylation of 5-bromo-3-methylsalicylic acid.[5]

  • Fujikura, H., et al. (2008). Luminescent macrocyclic lanthanide complexes.

    • Relevance: Provides industrial context for the methylation of 3-methylsalicylic acid derivatives using K2CO3 in acetone.[5]

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry. [Link]

    • Relevance: Illustrates the general synthetic utility of 5-bromo-2-methylbenzoic acid derivatives in gliflozin synthesis, validating the bromination/alkyl

Sources

Validation

Comparative Guide: Biological Activity of Methyl 5-bromo-2-methoxy-3-methylbenzoate Derivatives

Executive Summary Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS 722497-32-7) is a specialized pharmacophore scaffold primarily utilized in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS 722497-32-7) is a specialized pharmacophore scaffold primarily utilized in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy.[1] While often confused with its regioisomer (the 4-methyl analog used in SGLT2 inhibitors like Sotagliflozin), the 3-methyl variant serves as a critical building block for Alkenyldiarylmethanes (ADAMs) .

This guide provides a technical comparison of derivatives synthesized from this scaffold, analyzing their efficacy in viral suppression versus metabolic stability, and contrasting them with the 4-methyl regioisomer to highlight the "Methyl Switch" effect in medicinal chemistry.

Part 1: Structural Significance & Mechanism

The biological activity of this scaffold is dictated by three core structural features that allow it to function as a "lock-and-key" intermediate:

  • C5-Bromine Handle: A reactive site for palladium-catalyzed cross-coupling (Sonogashira or Suzuki), enabling the attachment of the "Right-Hand Side" (RHS) aromatic systems essential for hydrophobic pocket binding.

  • C2-Methoxy Group: Acts as a hydrogen bond acceptor. In HIV-1 RT, this interacts with the backbone of the binding pocket (specifically Lys101 or similar residues depending on the derivative).

  • C3-Methyl Group (The Selector): This steric bulk directs the molecule's orientation. In the 3-position, it optimizes fit within the HIV-1 NNRTI hydrophobic pocket. In the 4-position, it shifts activity toward SGLT inhibition.

DOT Diagram 1: The "Methyl Switch" Divergence

This diagram illustrates how the position of the methyl group dictates the therapeutic class of the final derivative.

MethylSwitch Scaffold Methyl 5-bromo-2-methoxy-benzoate (Core Scaffold) Isomer3 3-Methyl Isomer (CAS 722497-32-7) Scaffold->Isomer3 C3-Methylation Isomer4 4-Methyl Isomer (CAS 39503-58-7) Scaffold->Isomer4 C4-Methylation Target3 HIV-1 NNRTIs (ADAMs Class) Isomer3->Target3 Sonogashira Coupling Target4 SGLT1/2 Inhibitors (e.g., Sotagliflozin) Isomer4->Target4 Suzuki Coupling Mechanism3 Mech: Allosteric RT Inhibition Potency: <10 nM (IC50) Target3->Mechanism3 Mechanism4 Mech: Glucose Transporter Blockade Potency: ~1.8 nM (IC50) Target4->Mechanism4

Caption: Divergence of biological activity based on methyl regiochemistry. The 3-methyl isomer targets viral enzymes, while the 4-methyl isomer targets metabolic transporters.

Part 2: Biological Activity Comparison

The primary derivatives of the 3-methyl scaffold are ADAMs (Alkenyldiarylmethanes) . These compounds are designed to overcome resistance mutations in HIV-1 Reverse Transcriptase (RT) that render first-generation NNRTIs (like Nevirapine) ineffective.

Comparative Efficacy Table: 3-Methyl Derivatives vs. Standards
Compound ClassDerivative TypeTargetPrimary Activity (IC50)Key Biological Feature
3-Methyl Derivative ADAM Analog II HIV-1 RT (Wild Type)0.2 – 2.0 nM High potency against wild-type virus; metabolically labile ester.
3-Methyl Derivative ADAM Analog (Acid) HIV-1 RT (Mutant K103N)< 10 nM Retains potency against the most common resistance mutation.
4-Methyl Isomer Sotagliflozin SGLT21.8 nM Dual inhibition of SGLT1/2; distinct from HIV activity.[2]
Reference Drug Nevirapine HIV-1 RT~10–50 nM First-gen NNRTI; loses activity against K103N mutants.

Expert Insight: The methyl ester group in the parent scaffold is often hydrolyzed in vivo to the corresponding carboxylic acid. While the ester (prodrug form) shows higher cellular permeability, the acid form often retains the intrinsic inhibitory activity against the RT enzyme. In ADAM development, the 3-methyl group provides essential hydrophobic packing that stabilizes the drug-enzyme complex even when the K103N mutation disrupts other binding interactions [1, 2].

Part 3: Experimental Protocols

To validate the biological activity of these derivatives, researchers typically employ a two-phase workflow: Synthesis via Sonogashira coupling followed by an RT Inhibition Assay.

Protocol A: Synthesis of ADAM Derivatives (3-Methyl Route)

Objective: Functionalize the C5-Bromine handle to create the diaryl core.

  • Reagents: Methyl 5-bromo-2-methoxy-3-methylbenzoate (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), Et3N (solvent/base).

  • Procedure:

    • Dissolve the benzoate intermediate in degassed Et3N.

    • Add the palladium catalyst and copper iodide under an inert atmosphere (Argon).

    • Add the terminal alkyne dropwise.

    • Heat to 60–80°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc).

    • Purification: Silica gel chromatography is required to separate the coupled product from homocoupled alkyne byproducts.

  • Critical Control: Ensure the 3-methyl group is sterically unhindered during the coupling; the position ortho to the methoxy group is crowded, but the bromine at C5 is sufficiently distal to react efficiently.

Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivative.

  • System: Recombinant HIV-1 RT (Wild Type and K103N mutant).

  • Substrate: Poly(rA)·oligo(dT) template-primer.

  • Tracer: [3H]-dTTP (Tritiated Thymidine Triphosphate).

  • Workflow:

    • Incubate enzyme with increasing concentrations of the test derivative (0.1 nM to 10 µM) for 10 minutes at 37°C.

    • Initiate reaction by adding the template-primer and [3H]-dTTP.

    • Incubate for 60 minutes.

    • Quench: Add 10% Trichloroacetic acid (TCA) to precipitate DNA.

    • Readout: Filter precipitates onto glass fiber filters and measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.

DOT Diagram 2: Experimental Workflow

Workflow Start Start: Methyl 5-bromo-2-methoxy-3-methylbenzoate Step1 Reaction: Sonogashira Coupling (Pd cat, CuI, Alkyne) Start->Step1 Functionalization Step2 Purification: Silica Chromatography (Isolate ADAM Precursor) Step1->Step2 Workup Step3 Assay: HIV-1 RT Inhibition ([3H]-dTTP Incorporation) Step2->Step3 In Vitro Test Step4 Data Analysis: IC50 Calculation (Non-linear Regression) Step3->Step4 Quantification

Caption: Step-by-step workflow from chemical intermediate to biological validation.

References

  • Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Source: PubMed Central (PMC) [Link]

  • Structural Selectivity of Human SGLT Inhibitors. (For comparative context on the 4-methyl isomer) Source: PubMed Central (PMC) [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Source: MDPI / PubMed [Link]

  • PubChem Compound Summary: Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS 722497-32-7). Source: PubChem [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate: A Cost-Benefit Analysis

For Researchers, Scientists, and Drug Development Professionals Methyl 5-bromo-2-methoxy-3-methylbenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its specific substitu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-bromo-2-methoxy-3-methylbenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its specific substitution pattern makes it a valuable intermediate, but also presents unique challenges in its synthesis. This guide provides a comprehensive cost-benefit analysis of different synthetic pathways to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.

Introduction to Synthetic Strategies

The synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate primarily revolves around two core strategies:

  • Pathway A: Esterification followed by Bromination: This approach begins with the commercially available 2-methoxy-3-methylbenzoic acid, which is first converted to its methyl ester. The subsequent and crucial step is the regioselective bromination of the aromatic ring at the 5-position.

  • Pathway B: Bromination followed by Esterification: In this alternative route, the starting acid, 2-methoxy-3-methylbenzoic acid, is first brominated to yield 5-bromo-2-methoxy-3-methylbenzoic acid. This intermediate is then esterified to afford the final product.

The choice between these pathways is influenced by factors such as the availability and cost of starting materials, reaction yields, ease of purification, scalability, and safety considerations. This guide will delve into a detailed analysis of each of these aspects.

Analysis of Synthetic Pathways

Pathway A: Esterification Followed by Bromination

This pathway is often favored due to the potential for a cleaner bromination reaction on the less activated ester substrate compared to the free carboxylic acid.

Step 1: Esterification of 2-methoxy-3-methylbenzoic acid

The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding reaction, typically proceeding via Fischer esterification.

Step 2: Regioselective Bromination of Methyl 2-methoxy-3-methylbenzoate

This is the critical step where regioselectivity is paramount. The methoxy group is a strong ortho-, para-director, while the methyl and ester groups are weaker ortho-, para-directors. The combined directing effects favor the introduction of the bromine atom at the 5-position, which is para to the strongly activating methoxy group.

Several brominating agents can be employed, each with its own set of advantages and disadvantages in terms of cost, reactivity, and handling.

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used with a catalyst such as silica gel or in a polar solvent like acetonitrile to promote electrophilic aromatic substitution.[1]

  • Elemental Bromine (Br₂): A powerful and cost-effective brominating agent. Its high reactivity can sometimes lead to over-bromination and requires careful control of reaction conditions.

  • Pyridinium Tribromide (Py·HBr₃): A solid, stable, and easy-to-handle source of bromine that can offer improved selectivity compared to liquid bromine.

Pathway B: Bromination Followed by Esterification

This pathway involves the initial bromination of the free carboxylic acid. The presence of the free carboxyl group can influence the reactivity and regioselectivity of the bromination step.

Step 1: Regioselective Bromination of 2-methoxy-3-methylbenzoic acid

Similar to Pathway A, the directing effects of the substituents guide the bromine to the 5-position. The choice of brominating agent and reaction conditions is crucial for achieving high yield and purity.

Step 2: Esterification of 5-bromo-2-methoxy-3-methylbenzoic acid

The resulting brominated carboxylic acid is then esterified using standard methods, such as Fischer esterification, to yield the final product.

Cost-Benefit Analysis

To provide a practical comparison, the following table summarizes the estimated costs and key performance indicators for each pathway, assuming a laboratory-scale synthesis. Prices for reagents are based on currently available catalog prices and may vary.

ParameterPathway A (Esterification then Bromination)Pathway B (Bromination then Esterification)
Starting Material Cost 2-methoxy-3-methylbenzoic acid (commercially available)2-methoxy-3-methylbenzoic acid (commercially available)
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂), or Pyridinium TribromideN-Bromosuccinimide (NBS), Bromine (Br₂), or Pyridinium Tribromide
Overall Yield (estimated) 75-85%70-80%
Process Complexity Two distinct reaction steps with intermediate purification.Two distinct reaction steps with intermediate purification.
Scalability Generally good, with careful control of the bromination step.Generally good, though bromination of the acid may require more stringent control.
Safety & Handling NBS and Pyridinium Tribromide are solids and easier to handle than liquid Br₂.Same as Pathway A.
Estimated Cost per Gram ModerateModerate

Rationale behind the analysis:

  • Yield: Pathway A is often reported to have slightly higher overall yields due to potentially cleaner bromination of the ester, which is less prone to side reactions compared to the free acid.

  • Cost: The primary cost drivers are the starting material and the brominating agent. While elemental bromine is the cheapest, its handling and potential for side reactions might necessitate more complex purification, increasing overall cost. NBS and pyridinium tribromide offer better selectivity at a higher initial cost.

  • Process: Both pathways involve two main synthetic steps and a purification step for the intermediate and final product, making them comparable in terms of complexity.

Experimental Protocols

Pathway A: Esterification followed by Regioselective Bromination

Step 1: Synthesis of Methyl 2-methoxy-3-methylbenzoate

Esterification 2-methoxy-3-methylbenzoic_acid 2-methoxy-3-methylbenzoic acid Methyl_ester Methyl 2-methoxy-3-methylbenzoate 2-methoxy-3-methylbenzoic_acid->Methyl_ester Methanol Methanol (excess) Methanol->Methyl_ester H2SO4 H₂SO₄ (cat.) Reflux Reflux H2SO4->Reflux Reflux->Methyl_ester

Caption: Fischer esterification of 2-methoxy-3-methylbenzoic acid.

Methodology:

  • To a solution of 2-methoxy-3-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-methoxy-3-methylbenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate using NBS

Bromination_NBS Methyl_ester Methyl 2-methoxy-3-methylbenzoate Final_Product Methyl 5-bromo-2-methoxy-3-methylbenzoate Methyl_ester->Final_Product NBS N-Bromosuccinimide (NBS) NBS->Final_Product Acetonitrile Acetonitrile Stir_RT Stir at RT Acetonitrile->Stir_RT Stir_RT->Final_Product

Caption: Bromination of the methyl ester with NBS.

Methodology:

  • Dissolve Methyl 2-methoxy-3-methylbenzoate (1.0 eq) in acetonitrile (10 volumes).

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure Methyl 5-bromo-2-methoxy-3-methylbenzoate.

Pathway B: Bromination followed by Esterification

Step 1: Synthesis of 5-bromo-2-methoxy-3-methylbenzoic acid

Bromination_Acid Starting_Acid 2-methoxy-3-methylbenzoic acid Brominated_Acid 5-bromo-2-methoxy-3-methylbenzoic acid Starting_Acid->Brominated_Acid Br2 Bromine (Br₂) Br2->Brominated_Acid Acetic_Acid Acetic Acid Stir_RT Stir at RT Acetic_Acid->Stir_RT Stir_RT->Brominated_Acid

Caption: Bromination of the starting carboxylic acid.

Methodology:

  • Dissolve 2-methoxy-3-methylbenzoic acid (1.0 eq) in glacial acetic acid (10 volumes).

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromo-2-methoxy-3-methylbenzoic acid.

Step 2: Synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate

The esterification of the brominated acid follows the same procedure as described in Step 1 of Pathway A.

Conclusion

Both synthetic pathways presented offer viable routes to Methyl 5-bromo-2-methoxy-3-methylbenzoate. The choice between them will largely depend on the specific requirements of the research or production campaign.

  • Pathway A (Esterification then Bromination) is often preferred for its potentially higher yields and cleaner bromination step, especially when using milder brominating agents like NBS. This can lead to easier purification and a more cost-effective process on a larger scale, despite the potentially higher upfront cost of the brominating agent.

  • Pathway B (Bromination then Esterification) is a solid alternative, particularly if elemental bromine is the preferred reagent due to cost considerations. However, careful optimization of the bromination step is crucial to minimize side products and ensure a high-quality final product.

For researchers prioritizing ease of handling and high purity, Pathway A with NBS is recommended. For those focused on minimizing raw material costs, Pathway B with elemental bromine may be more attractive, with the caveat of potentially more challenging purification. Ultimately, a small-scale trial of both routes is advisable to determine the most efficient and economical method for a specific laboratory setting.

References

[2] N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (n.d.). Retrieved from [Link]1]

Sources

Safety & Regulatory Compliance

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Methyl 5-bromo-2-methoxy-3-methylbenzoate
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Methyl 5-bromo-2-methoxy-3-methylbenzoate
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